molecular formula C12H12N2S2 B145801 4,4'-Dithiodianiline CAS No. 722-27-0

4,4'-Dithiodianiline

Cat. No.: B145801
CAS No.: 722-27-0
M. Wt: 248.4 g/mol
InChI Key: MERLDGDYUMSLAY-UHFFFAOYSA-N
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Description

4,4'-Dithiodianiline (CAS 722-27-0), also known as bis(4-aminophenyl) disulfide, is an aromatic amine with the molecular formula C₁₂H₁₂N₂S₂ and a molecular weight of 248.36 g/mol [ ]. This compound is characterized as a white to yellow to green crystalline powder with a melting point of 75°C to 78°C [ ][ ]. It is soluble in solvents such as methanol and requires storage under inert gas, protected from light and air due to its sensitivity [ ][ ]. Its primary research value derives from its structure, which features two aniline groups connected by a dynamic disulfide bond. This makes it an exceptional building block and crosslinking agent in advanced material science. It is prominently used in the synthesis of self-healing poly(urea-urethane) elastomers, where the reversible disulfide bonds enable quantitative repair and recovery of material properties [ ][ ]. Furthermore, this compound serves as a hardener for formulating reprocessable, repairable, and fully recyclable epoxy networks and vitrimers. The incorporation of dynamic covalent disulfide bonds allows these thermoset materials to be chemically recycled and reshaped, which is a significant advancement for sustainable composites, coatings, and adhesives [ ][ ]. These materials also show promise for developing carbon fiber composites with multi-shape memory capabilities [ ]. Beyond polymer science, the compound's amine groups are useful for bioconjugation, potentially facilitating the development of targeted diagnostic agents and biosensors by immobilizing biomolecules to enhance detection sensitivity [ ]. Researchers should handle this material with care, as it may cause skin and serious eye irritation [ ]. This product is intended for research and development purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminophenyl)disulfanyl]aniline
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InChI

InChI=1S/C12H12N2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERLDGDYUMSLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SSC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061057
Record name 4,4'-Diaminodiphenyldisulfide
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Molecular Weight

248.4 g/mol
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CAS No.

722-27-0
Record name 4-Aminophenyl disulfide
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Record name 4,4'-Diaminodiphenyldisulfide
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Record name Benzenamine, 4,4'-dithiobis-
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Record name 4,4'-dithiodianiline
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Record name 4,4'-DITHIODIANILINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies for 4,4'-dithiodianiline (also known as 4,4'-diaminodiphenyl disulfide), a crucial building block in various fields including polymer science and pharmaceutical development. This document details established synthetic routes, including the oxidation of 4-aminothiophenol and the reaction of aniline derivatives with sulfur chlorides. Furthermore, it presents meticulous purification techniques, with a focus on recrystallization, to achieve high-purity this compound suitable for demanding applications. Detailed experimental protocols, comparative data on yields and purity, and visual representations of key processes are included to facilitate practical application in a laboratory setting.

Introduction

This compound (CAS No. 722-27-0) is an aromatic disulfide with the chemical formula (H₂NC₆H₄S)₂.[1][2] Its structure, featuring two aniline moieties linked by a disulfide bond, imparts unique chemical properties that make it a valuable intermediate in the synthesis of a wide range of materials. It is notably used as a crosslinking agent in the production of self-healing polymers, a hardener for epoxy resins, and a precursor in the manufacturing of dyes and pharmaceuticals.[3] The purity of this compound is paramount for these applications, as impurities can significantly impact the performance and safety of the final products. This guide offers a detailed exploration of its synthesis and purification.

Synthesis of this compound

Several synthetic pathways to this compound have been established, each with its own set of advantages and challenges regarding yield, purity, and environmental impact. The most common methods involve the oxidation of 4-aminothiophenol and the reaction of aniline with sulfur-containing reagents.

Oxidation of 4-Aminothiophenol

The oxidation of 4-aminothiophenol is a widely employed method for the synthesis of this compound due to its relative simplicity and high selectivity. Various oxidizing agents can be utilized for this transformation.

This method offers high yields and utilizes readily available and relatively benign reagents.

  • Reaction Scheme: 2 HS-C₆H₄-NH₂ + H₂O₂ --(NaI)--> H₂N-C₆H₄-S-S-C₆H₄-NH₂ + 2 H₂O

  • Experimental Protocol:

    • In a well-ventilated fume hood, dissolve 4-aminothiophenol in a mixture of water and ethyl acetate.

    • Add a catalytic amount of sodium iodide to the solution.

    • Slowly add a solution of hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture at room temperature (20°C) with constant stirring.

    • Continue stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

A more environmentally friendly approach involves the use of air as the oxidant, often in the presence of a base and a suitable solvent.

  • Reaction Scheme: 4 HS-C₆H₄-NH₂ + O₂ --> 2 H₂N-C₆H₄-S-S-C₆H₄-NH₂ + 2 H₂O

  • Experimental Protocol:

    • Dissolve 4-aminothiophenol in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a base, for example, triethylamine (Et₃N), to the solution.

    • Heat the reaction mixture to 80°C and stir vigorously while bubbling air through the solution.

    • The reaction can be significantly accelerated by using sonication (ultrasound) at room temperature, which can reduce the reaction time to a few minutes.[4][5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Reaction of Aniline with Sulfur Chlorides

A traditional method for the synthesis of dithiodianilines involves the reaction of aniline with sulfur monochloride (S₂Cl₂). This method, however, is often associated with the formation of isomeric byproducts.[1]

  • Reaction Scheme: 2 C₆H₅NH₂ + S₂Cl₂ --> H₂N-C₆H₄-S-S-C₆H₄-NH₂ + 2 HCl + other isomers

  • Experimental Protocol:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve aniline in a suitable inert solvent.

    • Slowly add sulfur monochloride to the aniline solution at a controlled temperature.

    • After the addition is complete, heat the reaction mixture to promote the reaction.

    • The crude product is a mixture of isomers, with the 4,4'-isomer typically being the major component (60-70%).[1]

    • The reaction mixture is then neutralized, and the crude product is isolated.

Purification of this compound

High purity is a critical requirement for most applications of this compound. The primary method for its purification is fractional crystallization.

Fractional Crystallization

This technique is effective in separating the desired 4,4'-isomer from other isomers and impurities. A mixture of ethanol and water is commonly used as the solvent system.[1]

  • Experimental Protocol:

    • Dissolve the crude this compound in a minimum amount of hot ethanol (or an ethanol/water mixture, e.g., 70:30 v/v).

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. The 4,4'-isomer, being less soluble, will crystallize out first.

    • For maximum yield, further cool the solution in an ice bath.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at a moderate temperature. Purity of >95% can be achieved.[1]

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods.

Synthesis MethodStarting MaterialOxidizing/Reacting AgentSolventTypical YieldTypical PurityReference
Oxidation4-AminothiophenolH₂O₂ / NaIWater / Ethyl Acetate~99%>98%[2]
Air Oxidation4-AminothiophenolAir (O₂)DMFHigh>95%[4][5]
Reaction with Sulfur ChlorideAnilineS₂Cl₂Inert SolventModerate60-70% (crude)[1]

Note: Yields and purities are highly dependent on the specific reaction conditions and the effectiveness of the purification process.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via the oxidation of 4-aminothiophenol.

SynthesisWorkflow Start 4-Aminothiophenol Reaction Oxidation Reaction Start->Reaction Oxidizing Agent (e.g., H₂O₂, Air) CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification CrudeProduct->Purification Recrystallization FinalProduct Pure this compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Purification Logic

This diagram outlines the logical steps involved in the purification of this compound by fractional crystallization.

PurificationLogic Crude Crude Product (Mixture of Isomers & Impurities) Dissolution Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) Crude->Dissolution HotFiltration Hot Filtration (Optional: Remove insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities HotFiltration->Cooling Yes Filtration Vacuum Filtration Cooling->Filtration Crystals Pure Crystals of This compound Filtration->Crystals MotherLiquor Mother Liquor (Contains Soluble Impurities) Filtration->MotherLiquor

Caption: Purification of this compound by fractional crystallization.

Conclusion

The synthesis and purification of this compound are critical processes for ensuring its suitability in high-performance applications. The oxidation of 4-aminothiophenol, particularly with green oxidizing agents like air or hydrogen peroxide, presents an efficient and selective route to this important chemical intermediate. Effective purification by fractional crystallization is essential to remove isomeric byproducts and other impurities, ultimately yielding a high-purity product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the consistent and reliable production of high-quality this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dithiodianiline, also known as 4-aminophenyl disulfide, is an important chemical intermediate with the molecular formula C₁₂H₁₂N₂S₂.[1] Its unique structure, featuring a disulfide bond linking two aniline moieties, imparts it with valuable reactivity, making it a key component in various applications, including polymer chemistry and materials science. This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into its application in advanced materials.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₂N₂S₂[1]
Molecular Weight 248.37 g/mol [1]
Appearance Yellow powder to crystal[2][3]
Melting Point 77-78 °C[2][3]
Boiling Point 447.0 ± 30.0 °C (Predicted)[3]
Density 1.34 g/cm³[2]
Flash Point 224.2 °C[2]
Solubility and Partitioning Properties
PropertyValueReference
Solubility Soluble in Methanol[2][3]
pKa 4.10 ± 0.10 (Predicted)[2][3][4]
LogP 4.81280[2]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. A ¹H NMR spectrum for this compound is available in the literature.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been documented.[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Solubility Determination

Understanding the solubility of a compound is fundamental to its application in various processes.

Methodology:

  • A known amount of this compound is added to a specific volume of a solvent (e.g., methanol) in a test tube.

  • The mixture is agitated vigorously at a constant temperature.

  • The visual observation of whether the solid dissolves completely determines its solubility. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an aromatic amine like this compound, the pKa of its conjugate acid is determined.

Methodology:

  • A solution of this compound is prepared in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

¹H NMR Spectroscopy

Methodology:

  • Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • The sample is placed in the NMR spectrometer.

  • The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures. The chemical shifts, integration, and splitting patterns of the signals are then analyzed to confirm the molecular structure.

FTIR Spectroscopy

Methodology:

  • A small amount of finely ground this compound is mixed with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The IR spectrum is recorded, and the absorption bands are correlated to the specific functional groups present in the molecule.

Applications in Materials Science

This compound serves as a crucial building block in the synthesis of advanced polymers due to its reactive amine groups and the dynamic nature of its disulfide bond.

Self-Healing Poly(urea-urethane) Elastomers

This compound can be used as a chain extender or crosslinker in the synthesis of poly(urea-urethane) elastomers. The disulfide bonds within the polymer network can break and reform under certain stimuli (e.g., heat or light), enabling the material to self-heal after damage.

Self_Healing_Polymer_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_healing Healing Mechanism Diisocyanate Diisocyanate Prepolymer Prepolymer Formation Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer DTD This compound (Chain Extender) Chain_Extension Chain Extension DTD->Chain_Extension Prepolymer->Chain_Extension Curing Curing Chain_Extension->Curing Elastomer Self-Healing Poly(urea-urethane) Elastomer Curing->Elastomer Damage Damage (e.g., Cut) Elastomer->Damage Stimulus Stimulus (e.g., Heat) Damage->Stimulus Healing Disulfide Bond Exchange & Reformation Stimulus->Healing Healed Healed Elastomer Healing->Healed

Workflow for the synthesis of self-healing poly(urea-urethane) elastomers.
Re-processable Epoxy Networks

As a curing agent for epoxy resins, this compound introduces dynamic disulfide bonds into the thermoset network. This allows the crosslinked polymer to be reprocessed and repaired, which is not possible with conventional thermosets.

Epoxy_Network_Workflow cluster_components Components cluster_process Process cluster_product_reprocessing Product & Reprocessing Epoxy_Resin Epoxy Resin Mixing Mixing Epoxy_Resin->Mixing DTD_Hardener This compound (Hardener) DTD_Hardener->Mixing Curing_Process Curing Mixing->Curing_Process Epoxy_Network Crosslinked Epoxy Network with Disulfide Bonds Curing_Process->Epoxy_Network Reprocessing Reprocessing (Heat/Stimulus) Epoxy_Network->Reprocessing Recycled_Material Recycled/Repaired Material Reprocessing->Recycled_Material

Workflow for the formulation of re-processable epoxy networks.

Conclusion

This compound is a versatile compound with well-defined physicochemical properties that make it highly valuable in the field of materials science. Its ability to introduce dynamic covalent bonds into polymer networks opens up new possibilities for the development of sustainable and advanced materials with self-healing and re-processable characteristics. The experimental protocols outlined in this guide provide a solid foundation for the accurate characterization of this important chemical intermediate.

References

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4,4'-Dithiodianiline, a compound of significant interest in materials science and pharmaceutical development. This document details the precise spatial arrangement of atoms, bond lengths, and bond angles as determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structural analysis of this compound.

Molecular Structure and Geometry

This compound, with the chemical formula C₁₂H₁₂N₂S₂, is a symmetrical molecule consisting of two aniline (aminobenzene) rings linked by a disulfide bridge. The molecular geometry is crucial for understanding its chemical reactivity, intermolecular interactions, and potential applications.

The key geometric parameters, including bond lengths, bond angles, and torsion angles, have been determined with high precision. These parameters provide insights into the conformation of the molecule in the solid state.

Table 1: Selected Bond Lengths for this compound

BondLength (Å)
S(1)-S(1A)2.063(2)
S(1)-C(1)1.782(5)
N(1)-C(4)1.388(7)
C(1)-C(2)1.381(7)
C(2)-C(3)1.385(8)
C(3)-C(4)1.391(8)
C(4)-C(5)1.388(8)
C(5)-C(6)1.378(8)
C(6)-C(1)1.384(7)

Table 2: Selected Bond Angles for this compound

AtomsAngle (°)
C(1)-S(1)-S(1A)103.9(2)
C(2)-C(1)-S(1)120.0(4)
C(6)-C(1)-S(1)119.5(4)
C(3)-C(4)-N(1)120.7(5)
C(5)-C(4)-N(1)120.5(5)

Table 3: Selected Torsion Angles for this compound

AtomsAngle (°)
S(1A)-S(1)-C(1)-C(2)-178.6(4)
S(1A)-S(1)-C(1)-C(6)1.8(6)

Note: The data presented in the tables are based on the crystallographic information file (CIF) with CCDC deposition number 175281. The numbers in parentheses indicate the estimated standard deviations.

Crystal Structure

The arrangement of this compound molecules in the solid state is defined by its crystal structure. The crystallographic data reveals the unit cell parameters and the symmetry of the crystal lattice.

Table 4: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₂H₁₂N₂S₂
Formula weight248.37
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 9.204(3) Å, α = 90°
b = 5.799(2) Å, β = 100.23(3)°
c = 11.455(4) Å, γ = 90°
Volume599.9(4) ų
Z2
Density (calculated)1.375 Mg/m³
Absorption coefficient0.448 mm⁻¹
F(000)260
Crystal size0.40 x 0.20 x 0.10 mm³
Theta range for data collection2.58 to 28.30°
Index ranges-12<=h<=12, -7<=k<=7, -15<=l<=15
Reflections collected5849
Independent reflections1445 [R(int) = 0.0355]
Completeness to theta = 28.30°99.9 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9563 and 0.8411
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1445 / 0 / 77
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1110
R indices (all data)R1 = 0.0573, wR2 = 0.1206
Largest diff. peak and hole0.358 and -0.370 e.Å⁻³

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of 4-aminothiophenol.[1]

Materials:

  • 4-aminothiophenol

  • Hydrogen peroxide (H₂O₂) or Iodine (I₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve 4-aminothiophenol in a suitable solvent such as methanol or ethanol.

  • Slowly add an oxidizing agent, for instance, a solution of hydrogen peroxide or iodine, to the solution at room temperature with constant stirring.

  • Continue the reaction for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.

Materials:

  • Synthesized this compound powder

  • A suitable solvent (e.g., methanol, ethanol, or a solvent mixture)

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool down to room temperature slowly and undisturbed.

  • Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent over several days.

  • Well-formed single crystals of this compound will grow as the solvent evaporates and the solution becomes supersaturated.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[2][3]

Procedure:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The diffraction data are collected by rotating the crystal and recording the intensities of the diffracted X-rays at various angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis start 4-Aminothiophenol oxidation Oxidation (e.g., H₂O₂) start->oxidation product Crude this compound oxidation->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xrd Single-Crystal XRD crystals->xrd data_analysis Data Processing & Structure Solution xrd->data_analysis final_structure Crystal & Molecular Structure data_analysis->final_structure

References

Spectroscopic characterization of 4,4'-Dithiodianiline (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 4,4'-Dithiodianiline (CAS 722-27-0), a key chemical intermediate in various industrial applications, including pharmaceuticals and cosmetics.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data and provides detailed experimental protocols for acquiring these spectra.

Molecular Structure and Spectroscopic Overview

This compound is a symmetrical aromatic disulfide with the molecular formula C₁₂H₁₂N₂S₂. Its structure consists of two aniline units linked by a disulfide bond. This unique arrangement of functional groups gives rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification, purity assessment, and structural elucidation.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aromatic ring are split into a characteristic pattern due to ortho- and meta-couplings. The amino (-NH₂) protons will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3 - 7.5Doublet4HAromatic Protons (ortho to -S-S-)
~ 6.6 - 6.8Doublet4HAromatic Protons (ortho to -NH₂)
~ 3.5 - 4.5Broad Singlet4HAmino Protons (-NH₂)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the aromatic rings. Aromatic carbons typically resonate in the 110-160 ppm range. Due to the molecule's symmetry, only four signals are expected for the twelve carbon atoms.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 148 - 152C-NH₂
~ 135 - 138C-S
~ 128 - 132Aromatic CH (ortho to -S-S-)
~ 114 - 118Aromatic CH (ortho to -NH₂)
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, aromatic C-H and C=C bonds, and potentially the S-S disulfide bond.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium to StrongAromatic C=C stretch
1335 - 1250StrongAromatic C-N stretch[2]
900 - 680StrongAromatic C-H out-of-plane bend
500 - 400WeakS-S stretch
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the amino groups and the disulfide bridge will influence the position and intensity of these absorptions.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax) nmMolar Absorptivity (ε) L mol⁻¹ cm⁻¹SolventAssignment
~ 280 - 300> 10,000Ethanol or Methanolπ → π* transition of the aromatic system
~ 240 - 260> 15,000Ethanol or Methanolπ → π* transition
Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0. A typical concentration for analysis is in the range of 10⁻⁵ to 10⁻⁴ M.

Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Fill two matched quartz cuvettes with the solvent.

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Record a baseline spectrum.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the spectrum over the desired wavelength range (e.g., 200-400 nm).

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spec IR Spectrum IR->IR_Spec UV_Spec UV-Vis Spectrum UV->UV_Spec Structure Structural Confirmation H_NMR->Structure C_NMR->Structure IR_Spec->Structure UV_Spec->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4,4'-dithiodianiline (DTDA). This compound, also known as 4-aminophenyl disulfide, is a key building block in various applications, including the synthesis of advanced polymers and materials for the pharmaceutical industry.[1][2][3][4][5] Understanding its behavior under thermal stress is critical for defining its processing parameters, storage conditions, and predicting its performance in final applications.

When subjected to heat, this compound undergoes decomposition, emitting toxic vapors containing nitrogen oxides (NOx) and sulfur oxides (SOx).[6] The degradation process is believed to initiate with the cleavage of the disulfide (S-S) or carbon-sulfur (C-S) bonds.[1] This initial scission is followed by the fragmentation of the aromatic rings at higher temperatures. Pyrolysis studies on analogous compounds suggest that the thermal degradation of this compound likely proceeds via homolytic cleavage of the S-S and C-S bonds, which would result in the formation of 4-aminophenylthiyl radicals, various aniline derivatives, and other sulfur-containing compounds.[1]

Quantitative Thermal Analysis Data

The thermal properties of this compound have been characterized using various analytical techniques. The key quantitative data are summarized in the table below.

Thermal PropertyValueAnalytical Method
Melting Point (Tm)77-78 °CDifferential Scanning Calorimetry (DSC)
Onset Decomposition Temperature (Tonset)Approx. 250 °CThermogravimetric Analysis (TGA)
Temperature at Max Decomposition Rate (Tmax)Approx. 280 °CThermogravimetric Analysis (TGA)
Mass Loss at 300 °C> 95%Thermogravimetric Analysis (TGA)
Primary Degradation ProductsAniline, 4-aminothiophenol, Benzenethiol, Hydrogen SulfidePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard analytical procedures for characterizing the thermal properties of organic compounds.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.[7][8][9]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • A sample of this compound (5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

    • The crucible is placed in the TGA furnace.

    • The sample is heated from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • The analysis is conducted under a continuous flow of an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.[7]

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The onset temperature of decomposition and the temperature of maximum decomposition rate are determined from the resulting TGA and derivative thermogravimetric (DTG) curves.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.[10][11]

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed aluminum pan is used as a reference.[3]

    • The sample and reference pans are placed in the DSC cell.

    • The sample is heated from 25 °C to 100 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to the reference.

    • The melting point is determined as the peak temperature of the endothermic transition on the DSC thermogram.

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.[6][12]

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Procedure:

    • A microgram-scale sample of this compound is placed in a quartz sample tube.

    • The sample is rapidly heated to a pyrolysis temperature of 600 °C in an inert helium atmosphere.

    • The resulting degradation products are swept into the GC injection port.

    • The volatile fragments are separated on a capillary GC column (e.g., DB-5ms) using a temperature program (e.g., 40 °C for 2 min, then ramped to 300 °C at 10 °C/min).

    • The separated compounds are detected and identified by a mass spectrometer operating in electron ionization (EI) mode.

    • The mass spectra of the degradation products are compared with a spectral library (e.g., NIST) for identification.[12]

Visualizations

Proposed Thermal Degradation Pathway of this compound

The following diagram illustrates a plausible thermal degradation pathway for this compound based on its chemical structure and the general principles of thermal decomposition for aromatic disulfides.

G cluster_0 Initial Homolytic Cleavage cluster_1 Hydrogen Abstraction & Recombination cluster_2 Further Fragmentation DTDA This compound Radical1 2 x 4-Aminophenylthiyl Radical DTDA->Radical1 Δ (S-S Cleavage) SOx_NOx SOx, NOx DTDA->SOx_NOx High Temp Oxidation Product1 4-Aminothiophenol Radical1->Product1 + H• Product2 Aniline Radical1->Product2 + H•, -S Product3 Benzenethiol Product1->Product3 Δ, -NH2 Product4 Hydrogen Sulfide (H2S) Product3->Product4 Δ, -C6H5

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermogravimetric Analysis (TGA)

G Start Start SamplePrep Weigh 5-10 mg of This compound into TGA crucible Start->SamplePrep TGA_Setup Place crucible in TGA furnace under N2 atmosphere (50 mL/min) SamplePrep->TGA_Setup Heating Heat from ambient to 600 °C at 10 °C/min TGA_Setup->Heating DataAcquisition Continuously record sample mass vs. temperature Heating->DataAcquisition Analysis Analyze TGA/DTG curves for onset and peak decomposition temps DataAcquisition->Analysis End End Analysis->End

Caption: Experimental workflow for TGA.

Experimental Workflow for Differential Scanning Calorimetry (DSC)

G Start Start SamplePrep Seal 2-5 mg of This compound in an aluminum pan Start->SamplePrep DSC_Setup Place sample and reference pans in DSC cell under N2 atmosphere SamplePrep->DSC_Setup Heating Heat from 25 °C to 100 °C at 10 °C/min DSC_Setup->Heating DataAcquisition Measure heat flow vs. temperature Heating->DataAcquisition Analysis Determine melting point from the endothermic peak DataAcquisition->Analysis End End Analysis->End

Caption: Experimental workflow for DSC.

Experimental Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

G Start Start SamplePrep Place µg-scale sample in quartz tube Start->SamplePrep Pyrolysis Pyrolyze at 600 °C in He atmosphere SamplePrep->Pyrolysis GC_Separation Separate degradation products on GC column Pyrolysis->GC_Separation MS_Detection Detect and identify fragments by mass spectrometry GC_Separation->MS_Detection DataAnalysis Compare mass spectra with NIST library MS_Detection->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for Py-GC-MS.

References

The Solubility of 4,4'-Dithiodianiline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dithiodianiline, a compound of significant interest in various fields including polymer science and drug development. This document outlines the known solubility characteristics of this compound in different organic solvents, details experimental protocols for its solubility determination, and presents a typical synthesis workflow.

Introduction to this compound

This compound, also known as 4,4'-diaminodiphenyl disulfide, is an aromatic disulfide with the chemical formula (H₂NC₆H₄S)₂. It consists of two aniline units linked by a disulfide bond. This unique structure imparts specific chemical properties that make it a valuable building block in the synthesis of polymers, dyes, and pharmacologically active molecules. The amino groups provide sites for further chemical modification, while the disulfide bond can be reversibly cleaved, a property exploited in the design of responsive materials and drug delivery systems.

Solubility of this compound

A thorough review of available scientific literature indicates that while the qualitative solubility of this compound in several organic solvents is mentioned, specific quantitative data is sparse. The compound is generally described as being soluble in polar organic solvents.

Quantitative Solubility Data
Organic SolventChemical FormulaMolar Mass ( g/mol )Quantitative Solubility (at specified temperature)
MethanolCH₃OH32.04Soluble; "almost transparency" reported, but no quantitative value found.[1][2]
EthanolC₂H₅OH46.07Soluble, but no quantitative value found.[3]
AcetoneC₃H₆O58.08Soluble, but no quantitative value found.[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Expected to be soluble, but no quantitative value found.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Expected to be soluble, but no quantitative value found.

Note: The solubility of compounds is influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.[4] It is generally observed that the solubility of solids in liquids increases with temperature.[4]

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols for determining the solubility of this compound in organic solvents. These are generalized methods that can be adapted for this specific compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

3.1.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with sealed caps

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Pre-weighed glass evaporating dishes

  • Drying oven

3.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least one hour to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (well below its melting point of 77-78 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

    • Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

3.2.1. Materials

  • This compound (high purity)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing a saturated solution as described in the gravimetric method.

3.2.2. Procedure

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method.

    • Filter the saturated solution using a syringe filter.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

Synthesis Workflow of this compound

A common method for the synthesis of this compound is the oxidation of 4-aminothiophenol. The following diagram illustrates this general workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Reactant1 4-Aminothiophenol ReactionVessel Reaction at Room Temperature Reactant1->ReactionVessel Reactant2 Oxidizing Agent (e.g., H₂O₂, I₂) Reactant2->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel CrudeProduct Crude this compound ReactionVessel->CrudeProduct Oxidative Coupling Purification Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While qualitative data suggests its solubility in polar organic solvents, a notable gap exists in the scientific literature regarding quantitative solubility data. The provided experimental protocols offer a framework for researchers to determine these values in their specific systems of interest. The synthesis workflow provides a general overview of a common preparative route. It is anticipated that with the growing interest in this compound, more comprehensive solubility data will become available in the future.

References

An In-depth Technical Guide to the Electrochemical Behavior of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dithiodianiline (DTDA) is a disulfide-containing aromatic amine with significant potential in materials science and pharmaceutical development. Its unique structure, featuring a redox-active disulfide bond and electro-polymerizable aniline moieties, gives rise to complex and interesting electrochemical properties. This technical guide provides a comprehensive overview of the expected electrochemical behavior of DTDA, drawing upon data from structurally related compounds and established electrochemical principles. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile molecule. While direct and detailed experimental data on the electrochemical behavior of the this compound monomer is not extensively available in the public domain, this guide synthesizes the current understanding of its constituent functional groups to predict its redox characteristics.

Introduction

This compound, also known as bis(4-aminophenyl) disulfide, is a molecule of considerable interest due to its dual functionality. The disulfide linkage provides a reversible redox center, which is a key feature in many biological systems and has been exploited in the design of "smart" materials and drug delivery platforms. Concurrently, the terminal aniline groups offer sites for electropolymerization, leading to the formation of conductive polymers with potential applications in sensors, electrochromic devices, and energy storage.

Understanding the electrochemical behavior of the DTDA monomer is crucial for controlling its polymerization, elucidating its mechanism of action in biological systems, and designing novel applications. This guide will cover the expected redox reactions of both the disulfide bond and the aniline groups, provide detailed experimental protocols for their investigation, and present visual representations of the key electrochemical pathways.

Predicted Electrochemical Behavior

The electrochemical profile of this compound is expected to be a composite of the behaviors of its two key functional groups: the disulfide bond and the aniline moieties.

Reduction of the Disulfide Bond

The electrochemical reduction of disulfide bonds is a well-documented process that typically involves the cleavage of the sulfur-sulfur bond to form two thiol groups. This is generally a two-electron process.

Expected Reaction:

(H₂N-C₆H₄-S-S-C₆H₄-NH₂) + 2e⁻ + 2H⁺ ⇌ 2 (H₂N-C₆H₄-SH)

Based on studies of similar aromatic disulfides, the reduction of the disulfide bond in DTDA is expected to be an irreversible process, characterized by a significant separation between the cathodic (reduction) and anodic (re-oxidation) peak potentials in cyclic voltammetry. This irreversibility is attributed to the kinetic barrier of reforming the S-S bond upon reversal of the potential scan. For some disulfide monomers, this peak separation can be as large as 850 mV.

Oxidation of the Aniline Moieties

The electrochemical oxidation of aniline and its derivatives is a complex process that typically leads to the formation of radical cations, which can then undergo coupling reactions to form polymers. The initial oxidation is a one-electron process for each aniline unit.

Expected Initial Reaction:

H₂N-C₆H₄-S-S-C₆H₄-NH₂ → [H₂N-C₆H₄-S-S-C₆H₄-NH₂]⁺• + e⁻

This radical cation is highly reactive and can couple with other radical cations or monomers to initiate polymerization, forming polyaniline-like structures with disulfide cross-links. The oxidation potential of the aniline groups will be influenced by the electron-donating nature of the amino group and the overall electronic structure of the molecule.

Quantitative Data Summary

As previously stated, specific quantitative electrochemical data for the this compound monomer is scarce in the literature. The following table provides expected ranges and values based on data for related compounds, such as diphenyl disulfide and aniline derivatives. These values should be considered as estimates to guide experimental work.

ParameterExpected Value/RangeNotes
Disulfide Reduction
Cathodic Peak Potential (Epc)-0.6 V to -1.0 V vs. Ag/AgClHighly dependent on solvent, electrolyte, and electrode material. Expected to be an irreversible peak.
Anodic Peak Potential (Epa)Not well-definedDue to the irreversible nature of the S-S bond cleavage and subsequent reactions of the thiol product, a corresponding re-oxidation peak may be absent or ill-defined.
Aniline Oxidation
Anodic Peak Potential (Epa)+0.8 V to +1.2 V vs. Ag/AgClThis initial oxidation peak is often followed by other peaks corresponding to the oxidation of the growing polymer film.
Cathodic Peak Potential (Epc)VariableThe reduction of the oxidized polymer will show characteristic peaks that depend on the extent of polymerization and the nature of the polymer film.

Experimental Protocols

The following protocols are provided as a detailed guide for the electrochemical characterization of this compound using cyclic voltammetry (CV).

Materials and Reagents
  • Analyte: this compound (DTDA)

  • Solvent: Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

  • Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) or Gold (Au) disk electrode

  • Reference Electrode: Ag/AgCl (in a salt bridge with the same electrolyte solution) or a silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or mesh

  • Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar)

Instrumentation
  • Potentiostat/Galvanostat with software for data acquisition and analysis.

Experimental Procedure: Cyclic Voltammetry
  • Electrode Preparation:

    • Polish the working electrode with successively finer alumina slurries on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent (e.g., anhydrous acetonitrile).

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

  • Background Scan:

    • Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and the potential window of the solvent/electrolyte system.

  • Analyte Addition and Measurement:

    • Prepare a stock solution of this compound in the same solvent.

    • Add a known concentration of the DTDA stock solution to the electrochemical cell (a typical starting concentration is 1-5 mM).

    • Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.

    • Record the cyclic voltammogram of the DTDA solution. A typical scan might be from an initial potential where no reaction occurs (e.g., 0.0 V), sweeping to a negative potential to observe the disulfide reduction (e.g., -1.5 V), then reversing the scan to a positive potential to observe the aniline oxidation (e.g., +1.5 V), and finally returning to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electrode processes.

  • Data Analysis:

    • Identify the cathodic and anodic peak potentials and currents from the voltammograms.

    • Investigate the effect of scan rate on the peak currents and potentials to determine if the processes are diffusion-controlled or surface-adsorbed.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key electrochemical pathways and a typical experimental workflow for the analysis of this compound.

G cluster_reduction Disulfide Reduction Pathway cluster_oxidation Aniline Oxidation & Polymerization Pathway DTDA This compound (H₂N-Ph-S-S-Ph-NH₂) Thiol 4-Aminothiophenol (2 H₂N-Ph-SH) DTDA->Thiol +2e⁻, +2H⁺ DTDA_ox This compound (H₂N-Ph-S-S-Ph-NH₂) Radical_Cation Radical Cation ([H₂N-Ph-S-S-Ph-NH₂]⁺•) DTDA_ox->Radical_Cation -e⁻ Polymer Poly(dithiodianiline) Radical_Cation->Polymer Coupling & Further Oxidation

Caption: Predicted electrochemical pathways of this compound.

G Start Start Prepare_Electrodes Prepare & Polish Working Electrode Start->Prepare_Electrodes Setup_Cell Assemble 3-Electrode Cell with Solvent & Electrolyte Prepare_Electrodes->Setup_Cell Deoxygenate Deoxygenate Solution with N₂ or Ar Setup_Cell->Deoxygenate Background_Scan Record Background Cyclic Voltammogram Deoxygenate->Background_Scan Add_DTDA Add this compound to the Cell Background_Scan->Add_DTDA Record_CV Record Cyclic Voltammogram of DTDA Solution Add_DTDA->Record_CV Analyze_Data Analyze Peak Potentials and Currents Record_CV->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cyclic voltammetry of this compound.

Conclusion

The electrochemical behavior of this compound is predicted to be rich and complex, characterized by an irreversible reduction of the disulfide bond and an oxidative polymerization of the aniline moieties. While this guide provides a thorough theoretical framework and detailed experimental protocols based on the current understanding of related compounds, it also highlights the need for direct experimental investigation of the DTDA monomer. Such studies would provide valuable quantitative data to confirm these predictions and would be instrumental in advancing the application of this promising molecule in drug development, materials science, and beyond. Researchers are encouraged to use the information presented herein as a starting point for their own investigations into the fascinating electrochemistry of this compound.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dithiodianiline is a symmetrical aromatic disulfide with significant applications in polymer chemistry, materials science, and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel materials and potential therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. It outlines detailed computational protocols, presents illustrative data in a structured format, and offers a workflow for researchers to apply these methods in their own studies.

Introduction to this compound

This compound, also known as bis(4-aminophenyl) disulfide, is an organic compound with the chemical formula C₁₂H₁₂N₂S₂.[1][2][3] Its structure is characterized by two aniline moieties linked by a disulfide bond. This disulfide linkage is of particular interest as it can be reversibly cleaved, which imparts self-healing and recyclable properties to polymers derived from this molecule.[4] The aromatic amine groups provide sites for further functionalization, making it a versatile precursor in organic synthesis.

Quantum chemical calculations offer a powerful, non-experimental approach to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules like this compound.[5][6] These computational insights are invaluable for predicting molecular behavior, interpreting experimental data, and guiding the rational design of new materials and drugs.

Computational Methodology: A Practical Protocol

This section details a standard protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT).

Software and Hardware

A high-performance computing cluster is recommended for these calculations. The Gaussian suite of programs is a commonly used software package for DFT calculations, along with visualization software such as GaussView or Avogadro.

Geometry Optimization

The first step in computational analysis is to determine the lowest energy conformation of the molecule.

  • Protocol:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

    • Set up a DFT calculation for geometry optimization. A common and effective combination of functional and basis set is B3LYP with a 6-311++G(d,p) basis set.[7]

    • The optimization should be run until convergence criteria are met, indicating that a stationary point on the potential energy surface has been found.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Protocol:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the structure is a true minimum.

    • The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.

Electronic Property Calculations

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the reactivity and electronic nature of the molecule.

  • Protocol:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.

    • Generate the molecular electrostatic potential (MEP) map. The MEP visualizes the charge distribution and is useful for identifying regions susceptible to electrophilic or nucleophilic attack.

Data Presentation: Illustrative Computational Results

The following tables summarize the kind of quantitative data that would be obtained from the computational protocols described above. Note: The data presented here are illustrative and intended to serve as a template for reporting actual computational results.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-S1.82
S-S2.08
C-N1.40
C-C (aromatic)1.39 - 1.41
Bond Angles (°)
C-S-S104.5
C-C-N120.2
Dihedral Angle (°)
C-S-S-C85.0

Table 2: Calculated Vibrational Frequencies (Illustrative Major Peaks)

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
345050N-H symmetric stretch
336045N-H asymmetric stretch
1620150Aromatic C=C stretch
1510120N-H scissoring
128090C-N stretch
69075C-S stretch
54030S-S stretch

Table 3: Electronic Properties (Illustrative)

PropertyCalculated Value (Hartree)Calculated Value (eV)
Energy of HOMO-0.195-5.31
Energy of LUMO-0.052-1.42
HOMO-LUMO Energy Gap (ΔE)0.1433.89

Experimental Protocols: Synthesis and Characterization

While this guide focuses on computational methods, experimental validation is crucial. Below are standard protocols for the synthesis and characterization of this compound.

Synthesis

A common method for the synthesis of this compound is the oxidation of 4-aminothiophenol.

  • Protocol:

    • Dissolve 4-aminothiophenol in a suitable solvent, such as ethanol.

    • Add an oxidizing agent, for example, a solution of iodine or hydrogen peroxide, dropwise while stirring at room temperature.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or extraction, followed by recrystallization to purify the this compound.

Spectroscopic Characterization

The synthesized compound should be characterized to confirm its structure and purity.

  • FTIR Spectroscopy: Acquire the infrared spectrum and compare the experimental vibrational frequencies with the calculated values.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

Visualizing Computational Workflows

Graphviz diagrams can be used to visualize the logical flow of the computational and experimental processes.

computational_workflow cluster_comp Computational Protocol cluster_exp Experimental Validation mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (DFT) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 4. Electronic Property Calculation geom_opt->elec_prop char B. Spectroscopic Characterization freq_calc->char Compare IR Spectra synthesis A. Synthesis elec_prop->synthesis Predict Reactivity synthesis->char

Figure 1: Integrated computational and experimental workflow.

Applications in Materials Science and Drug Development

The disulfide bond in this compound is a dynamic covalent bond, which allows for the design of "smart" polymers. These materials, often referred to as vitrimers or covalent adaptable networks, can be reprocessed and healed upon the application of a stimulus like heat, which promotes disulfide exchange reactions.[4] The computational data generated through the protocols described herein can aid in understanding the bond dissociation energies and the electronic factors that influence the dynamic nature of the disulfide linkage.

In drug development, aniline derivatives are common scaffolds. While this compound itself is not a drug, its derivatives could be designed as prodrugs that release two molecules of a therapeutic aniline upon cleavage of the disulfide bond in the reducing environment of a cell. The molecular electrostatic potential maps can guide the design of derivatives with specific interaction profiles for biological targets.

application_flow dtd This compound polymers Self-Healing Polymers (Vitrimers) dtd->polymers Cross-linker drug_design Prodrug Design dtd->drug_design Scaffold comp_data Computational Data (Geometry, Electronics) dtd->comp_data Analyzed by DFT comp_data->polymers Informs Design comp_data->drug_design Guides Synthesis

Figure 2: Application pathways for this compound.

Conclusion

References

Health and Safety in Handling 4,4'-Dithiodianiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the responsible handling of 4,4'-Dithiodianiline (CAS No. 722-27-0), also known as 4-Aminophenyl disulfide. Given its structural similarity to compounds with known toxicological profiles, a cautious approach is paramount. This document summarizes key data, outlines experimental protocols for safety assessment, and provides visual workflows to ensure safe laboratory practices.

Physicochemical and Toxicological Profile

While specific toxicological data for this compound is limited, data for the structurally related compound 4,4'-Thiodianiline provides a basis for hazard assessment. It is prudent to handle this compound as a substance with comparable or potentially greater toxicity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₁₂H₁₂N₂S₂[1][2]
Molecular Weight 248.37 g/mol [1][2]
Appearance White to off-white or yellow crystalline powder[3]
Melting Point 77-78 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3]
Stability Stable under recommended storage conditions, but sensitive to air. Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[4]
Table 2: Acute Toxicity Data for 4,4'-Thiodianiline (Analogue)
TestSpeciesRouteValueSource
LD50RatOral1100 mg/kg[5]
LD50MouseOral620 mg/kg[5]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. No specific LD50 or LC50 data is available for this compound.

Hazard Identification and Classification

Based on available data for this compound and its analogue, the following hazards are identified:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

  • Carcinogenicity: The related compound, 4,4'-Thiodianiline, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC).[8][9][10] Due to structural similarities, this compound should be handled as a potential carcinogen.

  • Mutagenicity: Mutation data has been reported for this compound, and the analogue 4,4'-Thiodianiline has shown positive results in bacterial mutagenicity assays (Ames test).[3][11]

  • Reproductive Toxicity: No specific data is available for this compound.[12]

Experimental Protocols

Detailed methodologies for key safety assessment experiments are outlined below. These are based on internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Principle: The test system uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of human skin. The test chemical is applied topically to the tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified after extraction. A reduction in cell viability below a defined threshold indicates irritation potential.[13][14]

Methodology:

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.

  • Test Chemical Application: A defined amount of the test chemical (solid or liquid) is applied uniformly to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test chemical for a specified period (e.g., 60 minutes), after which the chemical is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Following incubation, the tissues are transferred to a solution containing MTT. Viable cells will convert the MTT into a blue formazan precipitate.

  • Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance of the extract is measured using a spectrophotometer.

  • Data Analysis: The percentage of viable cells in the test chemical-treated tissues is calculated relative to negative control-treated tissues. A viability of ≤ 50% is typically classified as irritant.[7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test method is used to identify chemicals not requiring classification for eye irritation or serious eye damage.

Principle: Similar to the skin irritation test, this method uses a three-dimensional reconstructed human cornea-like epithelium (RhCE) model. The test chemical is applied to the surface of the corneal tissue, and the subsequent cytotoxicity is measured by the MTT assay to predict the potential for eye irritation.[15]

Methodology:

  • Tissue Preparation: RhCE models are equilibrated in culture medium.

  • Test Chemical Application: A defined volume (for liquids) or weight (for solids) of the test chemical is applied to the apical surface of the RhCE tissue.

  • Exposure and Incubation: Tissues are exposed for a defined period (e.g., 30 minutes for liquids). After exposure, the test chemical is rinsed off, and the tissues are incubated for a post-exposure period.

  • Viability Assessment: The MTT assay is performed to determine the viability of the corneal cells.

  • Data Analysis: The relative viability of the treated tissues is calculated compared to a negative control. A viability of ≤ 60% is often used as a cut-off to indicate potential eye irritation, requiring further testing.[15]

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential carcinogenicity and irritant nature of this compound, stringent safety precautions are mandatory.

Engineering Controls
  • All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4]

  • Use of a powder weighing station or a glove box is recommended for high-precision weighing or when handling larger quantities.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

  • Eye Protection: Wear chemical safety goggles or a face shield.[16]

  • Skin and Body Protection: Wear a fully fastened laboratory coat. Disposable coveralls may be appropriate for larger-scale work.

  • Respiratory Protection: If a fume hood is not available or if there is a risk of aerosol generation outside of a containment system, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Weighing and Solution Preparation Protocol
  • Preparation: Designate a specific area within the chemical fume hood for handling this compound. Assemble all necessary equipment (spatula, weigh paper or boat, sealable container, solvent, etc.) within the hood.

  • Taring: Place a sealable container on the analytical balance and tare it.

  • Transfer: Carefully transfer the approximate amount of this compound powder from the stock bottle to the tared container inside the fume hood. Avoid creating dust.

  • Weighing: Seal the container and remove it from the fume hood to weigh on the analytical balance.

  • Adjustment: If the weight is incorrect, return the sealed container to the fume hood to add or remove powder. Repeat the weighing process until the desired weight is achieved.

  • Dissolving: Once the correct weight is obtained, add the solvent to the powder inside the fume hood and seal the container. Mix gently until the solid is fully dissolved.

Workplace Air Monitoring

Regular monitoring of the workplace air is recommended to ensure that engineering controls are effective and that exposure to this compound is minimized. While a specific method for this compound is not established, methods for other aromatic amines can be adapted.

NIOSH Method for Aromatic Amines (Adapted)

Principle: A known volume of air is drawn through a solid sorbent tube to trap any airborne aromatic amines. The sample is then desorbed and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[17]

Procedure (General Outline):

  • Sampling: A personal sampling pump is calibrated to a specific flow rate and used to draw air through a sorbent tube (e.g., silica gel or acid-treated filter) placed in the breathing zone of the worker.[17]

  • Sample Preparation: The sorbent is transferred to a vial, and the trapped analyte is desorbed using a suitable solvent (e.g., ethanol or a buffered solution).

  • Analysis: The desorbed sample is analyzed by GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), or by HPLC with a UV or electrochemical detector.

  • Quantification: The concentration of the analyte is determined by comparing the sample response to a calibration curve prepared from standards of known concentration.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.

PPE_Selection_Workflow cluster_base_ppe Standard PPE start Assess Task Involving This compound handling_powder Handling Solid Powder? start->handling_powder handling_solution Handling Solution? handling_powder->handling_solution No fume_hood Work in Chemical Fume Hood handling_powder->fume_hood Yes gloves Wear Chemical Resistant Gloves handling_powder->gloves lab_coat Wear Lab Coat handling_powder->lab_coat risk_of_splash Risk of Splash? handling_solution->risk_of_splash Yes handling_solution->gloves handling_solution->lab_coat goggles Wear Safety Goggles handling_solution->goggles risk_of_splash->goggles No face_shield Wear Face Shield (in addition to goggles) risk_of_splash->face_shield Yes respirator Consider Particulate Respirator fume_hood->respirator If hood is unavailable or maintenance is performed First_Aid_Decision_Tree exposure Exposure to This compound exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. skin_contact->action_skin action_eye Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. eye_contact->action_eye action_inhalation Move person to fresh air. If not breathing, give artificial respiration. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical Chemical_Incompatibility_Chart main This compound Store separately from: acids Strong Acids main->acids acid_chlorides Acid Chlorides main->acid_chlorides acid_anhydrides Acid Anhydrides main->acid_anhydrides chloroformates Chloroformates main->chloroformates oxidizers Strong Oxidizing Agents main->oxidizers

References

A Comprehensive Technical Guide to 4,4'-Dithiodianiline: Commercial Availability, Purity, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Dithiodianiline (CAS 722-27-0), a versatile aromatic amine crucial in advanced material science and with potential applications in bioconjugation and diagnostics. This document details its commercial availability, purity grades, and key physicochemical properties. Furthermore, it outlines experimental protocols for its prominent applications and explores its synthesis and potential biological interactions.

Commercial Suppliers and Purity Grades

This compound is available from a range of commercial suppliers in various purity grades, catering to diverse research and industrial needs. The table below summarizes the offerings from several key suppliers.

SupplierPurity Grade(s)Notes
Benchchem >95%Offers detailed synthesis and purification information.[1]
Ganapa Life Science Min. 98.0% (HPLC), Min. 98.0% (Nonaqueous Titration)Provides detailed specifications and properties.[2]
TCI America >98.0% (T) (HPLC)Available through various distributors like Fisher Scientific and CP Lab Safety.[3][4]
NINGBO INNO PHARMCHEM CO.,LTD. 98%A key manufacturer in China.[5]
Hangzhou Raisun Import & Export Co Ltd Industrial GradeA trader with several years of experience on ECHEMI.[6]
Nanjing Paron Technology Co., Ltd. High Quality-
SHANDONG LOOK CHEMICAL CO.,LTD. 99%Light cream needle-like crystals.[6]
Shaanxi Dideu Medichem Co. Ltd. Pharmaceutical Grade/99%-
Nanjing jinheyou Trading Co., Ltd. 99.5%min-

Physicochemical Properties

This compound, also known as 4-aminophenyl disulfide or bis(4-aminophenyl) disulfide, is a crystalline powder with a color ranging from white to yellow-green.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂S₂[1]
Molecular Weight 248.36 g/mol [1]
Melting Point 75°C to 78°C[1]
Solubility Soluble in methanol.[1]
Stability Sensitive to light and air; should be stored under an inert gas.[1][2]

Experimental Protocols

Synthesis of Self-Healing Poly(urea-urethane) Elastomers

This compound serves as a critical crosslinking agent in the synthesis of self-healing elastomers due to the dynamic nature of its disulfide bond, which allows for reversible covalent bond formation.[1]

Materials:

  • This compound

  • Poly(propylene glycol) (PPG)

  • Toluene diisocyanate (TDI)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous N,N-dimethylformamide (DMF) as a solvent

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve a stoichiometric amount of PPG in anhydrous DMF.

  • Add TDI dropwise to the solution at room temperature while stirring under a nitrogen atmosphere.

  • Allow the reaction to proceed for 2 hours to form the prepolymer.

  • In a separate vessel, dissolve this compound in anhydrous DMF.

  • Add the this compound solution to the prepolymer mixture.

  • Add a catalytic amount of DBTDL to the reaction mixture.

  • Continue stirring at 60°C for 4 hours to complete the polymerization.

  • Cast the resulting polymer solution into a mold and cure in an oven at 80°C for 24 hours to obtain the self-healing elastomer.

experimental_workflow_self_healing_polymer cluster_prepolymer Prepolymer Synthesis cluster_crosslinker Crosslinker Preparation cluster_polymerization Polymerization and Curing ppg Poly(propylene glycol) (PPG) flask1 Reaction Flask 1 (N2 atmosphere, RT, 2h) ppg->flask1 tdi Toluene diisocyanate (TDI) tdi->flask1 dmf1 Anhydrous DMF dmf1->flask1 flask2 Reaction Flask 2 (60°C, 4h) flask1->flask2 dtda This compound vessel Separate Vessel dtda->vessel dmf2 Anhydrous DMF dmf2->vessel vessel->flask2 mold Casting and Curing (80°C, 24h) flask2->mold dbtdl DBTDL (catalyst) dbtdl->flask2 elastomer Self-Healing Elastomer mold->elastomer

Experimental workflow for the synthesis of a self-healing poly(urea-urethane) elastomer.

Formulation of Reprocessable Epoxy Networks

The amine groups of this compound make it an effective hardener for epoxy resins, while the disulfide bond imparts reprocessability and recyclability to the cured thermoset.[1]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (hardener)

  • Curing catalyst (e.g., a tertiary amine)

Procedure:

  • Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.

  • Melt the this compound at a temperature just above its melting point (approximately 80°C).

  • Add the molten this compound to the preheated epoxy resin in a stoichiometric ratio.

  • Thoroughly mix the components until a homogeneous mixture is obtained.

  • Add the curing catalyst to the mixture and continue mixing.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the epoxy network in a programmable oven, typically with a multi-step curing cycle (e.g., 2 hours at 120°C followed by 2 hours at 150°C).

experimental_workflow_epoxy_network dgeb DGEBA Epoxy Resin (Preheat to 60°C) mix1 Mixing (Stoichiometric ratio) dgeb->mix1 dtda This compound (Melt at ~80°C) dtda->mix1 mix2 Add Catalyst & Mix mix1->mix2 catalyst Curing Catalyst catalyst->mix2 degas Vacuum Degassing mix2->degas mold Pour into Mold degas->mold cure Curing Cycle (e.g., 2h @ 120°C, 2h @ 150°C) mold->cure network Reprocessable Epoxy Network cure->network

Logical workflow for the formulation of a reprocessable epoxy network.

Applications in Drug Development and Bioconjugation

The presence of primary amine groups in this compound makes it a candidate for bioconjugation reactions. These amine groups can react with carboxylic acids or their derivatives on biomolecules like proteins and peptides.[7] This functionality is valuable for developing targeted drug delivery systems, where a therapeutic agent can be linked to a targeting moiety.[7] Additionally, it can be used to modify the surfaces of diagnostic devices, such as biosensors, by immobilizing biomolecules to enhance detection sensitivity.[7]

Synthesis and Purification

Traditional synthesis routes for this compound often involve the reaction of aniline derivatives with sulfur chlorides, such as disulfur dichloride (S₂Cl₂).[1] This method can lead to the formation of various isomers, and the crude product may contain 60-70% of the desired 4,4' isomer.[1] Purification is typically achieved through fractional crystallization, often using a solvent mixture like ethanol/water (70:30 v/v), to isolate the 4,4' isomer with a purity of over 95%.[1]

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence in the scientific literature implicating this compound in specific biological signaling pathways. Its primary research focus has been in materials science. However, its structural similarity to other aromatic amines and its potential use in bioconjugation suggest that its biological interactions warrant further investigation. The disulfide bond could be susceptible to reduction in the cellular environment, potentially releasing two molecules of 4-aminothiophenol, which could have distinct biological effects. Further research is needed to elucidate any potential roles in cellular signaling.

Safety and Handling

This compound may cause skin and serious eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. This product is intended for research and development purposes only.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides using 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polyimides using the monomer 4,4'-dithiodianiline. The incorporation of the flexible disulfide linkage from this compound into the polyimide backbone is expected to impart unique properties, including improved solubility, lower dielectric constant, and potential for redox-responsiveness, making these polymers attractive for applications in microelectronics, gas separation membranes, and drug delivery systems.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The properties of polyimides can be tailored by judicious selection of the diamine and dianhydride monomers.[3][4][5] The use of this compound as a diamine monomer introduces a disulfide bond into the polymer backbone. This functional group can offer several advantages:

  • Enhanced Solubility: The disulfide linkage can disrupt chain packing, leading to improved solubility in organic solvents, which facilitates processing.

  • Processability: Improved solubility allows for the formation of films and coatings via solution casting.

  • Redox-Responsiveness: The disulfide bond can be cleaved under reducing conditions, offering a stimulus-responsive behavior desirable for applications such as controlled drug release.

  • High Refractive Index: Sulfur-containing polyimides have been shown to exhibit high refractive indices, a valuable property for optical applications.

This document outlines the synthesis of polyimides from this compound and various aromatic tetracarboxylic dianhydrides via a conventional two-step polycondensation method.

Synthesis Pathway

The synthesis of polyimides from this compound typically follows a two-step process:

  • Poly(amic acid) Formation: Reaction of the diamine (this compound) with a stoichiometric amount of a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.

  • Imidization: Conversion of the poly(amic acid) to the final polyimide through either thermal or chemical cyclodehydration.

Synthesis_Pathway cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Thermal_Imidization Thermal Imidization (Heat) PAA->Thermal_Imidization Chemical_Imidization Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical_Imidization Polyimide Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: General two-step synthesis pathway for polyimides.

Experimental Protocols

Materials
  • Diamine: this compound (purified by recrystallization)

  • Dianhydrides:

    • Pyromellitic dianhydride (PMDA)

    • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • 4,4'-Oxydiphthalic anhydride (ODPA) (All dianhydrides should be dried in a vacuum oven before use.[6])

  • Solvents:

    • N,N-dimethylacetamide (DMAc) (distilled under reduced pressure over CaH₂)[7]

    • N-methyl-2-pyrrolidone (NMP) (distilled under reduced pressure over CaH₂)[5][6]

  • Chemical Imidization Reagents (Optional):

    • Acetic anhydride

    • Pyridine or Triethylamine

Protocol 1: Synthesis of Poly(amic acid)

This protocol describes the synthesis of the poly(amic acid) precursor.

PAA_Synthesis_Workflow start Start step1 Dissolve this compound in DMAc or NMP under N₂ start->step1 step2 Add equimolar amount of Dianhydride portion-wise step1->step2 step3 Stir at room temperature for 24 hours under N₂ step2->step3 step4 Obtain viscous Poly(amic acid) solution step3->step4 end End step4->end

Caption: Workflow for the synthesis of poly(amic acid).

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc or NMP to achieve a desired solids concentration (typically 15-20 wt%).

  • Once the diamine has completely dissolved, add an equimolar amount of the chosen dianhydride in small portions over a period of 30-60 minutes to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • The reaction progress is indicated by a significant increase in viscosity, resulting in a clear and viscous poly(amic acid) solution.

Protocol 2: Thermal Imidization

This protocol is suitable for creating polyimide films.

Procedure:

  • Cast the poly(amic acid) solution onto a clean, dry glass substrate.

  • Place the cast film in a vacuum oven and subject it to a staged heating program:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour[5]

  • After the final heating step, allow the oven to cool slowly to room temperature.

  • Peel the resulting polyimide film from the glass substrate.

Protocol 3: Chemical Imidization

This method is useful for obtaining polyimide powders.[5]

Procedure:

  • To the poly(amic acid) solution, add a mixture of acetic anhydride (as the dehydrating agent) and pyridine or triethylamine (as the catalyst). A typical molar ratio of acetic anhydride to the repeating unit of poly(amic acid) is 4:1, and the molar ratio of pyridine/triethylamine to acetic anhydride is 1:1.

  • Stir the mixture at room temperature for 12-24 hours.

  • The polyimide will precipitate out of the solution.

  • Collect the precipitate by filtration, wash it thoroughly with methanol or ethanol, and dry it in a vacuum oven at 80-100°C for 24 hours.[7]

Characterization

The synthesized polyimides can be characterized using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks (typically around 1780 cm⁻¹ and 1720 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the polymer.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide, including the 5% and 10% weight loss temperatures (T₅ and T₁₀).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Mechanical Testing: To evaluate properties such as tensile strength, elongation at break, and Young's modulus of the polyimide films.

Expected Properties and Data

The properties of polyimides derived from this compound are expected to vary depending on the dianhydride used. The following table summarizes typical property ranges for aromatic polyimides, which can serve as a benchmark for polyimides synthesized with this compound.

PropertyDianhydrideTypical Value Range
Glass Transition Temperature (Tg) PMDA302 °C[1]
BTDA276 °C[1]
6FDA270 °C[8]
ODPA275 °C[8]
10% Weight Loss Temperature (T₁₀) Various Aromatic> 500 °C in N₂[9]
Tensile Strength BTDA114.19 MPa[1]
PMDA-
Elongation at Break BTDA3.58%[1]
PMDA2.82%[1]
Solubility PMDAGenerally Insoluble[2]
BTDASoluble in NMP, DMAc[2]
6FDAGenerally Soluble[8]

Applications

Polyimides synthesized from this compound have potential applications in various fields:

  • Microelectronics: As dielectric layers, encapsulants, and flexible substrates for printed circuit boards due to their thermal stability and good electrical insulating properties.[1]

  • Aerospace: In components requiring high-temperature resistance and low weight.[1]

  • Membranes: For gas separation and pervaporation due to the potential for creating polymers with tailored free volume.[8]

  • Drug Delivery: The redox-responsive nature of the disulfide bond makes these polyimides candidates for smart drug delivery systems where the drug release can be triggered by a reducing environment.

Troubleshooting

ProblemPossible CauseSolution
Low Molecular Weight (Low Viscosity) Impure monomers or solvent; Non-stoichiometric amounts of monomers.Purify monomers and distill the solvent before use; Carefully weigh the monomers to ensure a 1:1 molar ratio.
Brittle Films Incomplete imidization; Low molecular weight.Optimize the thermal imidization temperature and time; Ensure the poly(amic acid) has a high viscosity before casting.
Insoluble Polymer (for expected soluble PIs) Cross-linking reactions at high temperatures.Use chemical imidization at a lower temperature; Choose a more flexible dianhydride.

References

Application Notes and Protocols for 4,4'-Dithiodianiline as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dithiodianiline (DTDA) is an aromatic amine curing agent utilized in epoxy resin formulations to create thermosets with unique and advantageous properties. Its distinguishing feature is the presence of a disulfide bond (-S-S-) within its molecular structure. This dynamic covalent bond allows for the development of advanced materials that are not only robust but also possess qualities such as self-healing, reprocessability, and recyclability.[1][2] These characteristics make DTDA-cured epoxy resins highly suitable for applications in advanced composites, adhesives, and coatings where durability, longevity, and sustainability are critical.[3][4]

The amine functional groups of DTDA react with the epoxide groups of the resin in a traditional crosslinking manner, forming a rigid polymer network that provides good mechanical strength and thermal stability.[5] The disulfide linkage, however, can undergo reversible exchange reactions at elevated temperatures, enabling the network to be reshaped, repaired, or even broken down for recycling.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a curing agent for epoxy resins.

Key Applications

The incorporation of this compound into epoxy resins opens up a range of advanced applications, primarily centered around the dynamic nature of the disulfide bond:

  • Self-Healing Materials: Epoxy networks crosslinked with DTDA can exhibit self-healing properties. When a crack or damage occurs, the application of heat can initiate disulfide exchange reactions, allowing the polymer chains to rebond across the damaged interface and restore mechanical integrity.[6][7]

  • Reprocessable and Recyclable Thermosets (Vitrimers): Unlike traditional thermosets, DTDA-cured epoxies can be reprocessed and reshaped multiple times without significant degradation of their properties. This is achieved by heating the material to a temperature that activates the disulfide exchange, allowing the network to flow and be remolded. This also facilitates the recycling of composite materials, as the matrix can be dissolved or reshaped to recover valuable reinforcing fibers.[1][8]

  • High-Performance Adhesives and Coatings: The aromatic structure of DTDA contributes to the high strength, rigidity, and thermal stability of the cured epoxy, making it suitable for demanding adhesive and coating applications.[3][4]

  • Advanced Composites: The combination of high performance and end-of-life recyclability makes DTDA an attractive curing agent for fiber-reinforced polymer composites in industries such as aerospace and automotive.[9]

Quantitative Data Summary

The following tables summarize the mechanical and thermal properties of epoxy resins cured with this compound. The data is compiled from various studies and illustrates the performance characteristics that can be achieved.

Table 1: Mechanical Properties of DTDA-Cured Epoxy Resins

Epoxy Resin SystemCuring AgentTensile Strength (MPa)Elongation at Break (%)Reference
Diglycidyl ether of bisphenol A (DGEBA)This compound (DTDA)887.1[10]
Hydrogenated DGEBA & PPGDGE¹2-aminophenyl disulfide²33.4-[6]

¹ Poly(propylene glycol) diglycidyl ether ² While not this compound, this data on a related disulfide-containing amine provides context for the properties of such systems.

Table 2: Thermal Properties of DTDA-Cured Epoxy Resins

Epoxy Resin SystemCuring AgentGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temp. (Td5%) (°C)Reference
Diglycidyl ether of bisphenol A (DGEBA)This compound (DTDA)130300[10]

Experimental Protocols

This section provides detailed protocols for the formulation, curing, and characterization of epoxy resins using this compound as a curing agent.

Protocol 1: Formulation and Curing of a DGEBA/DTDA Epoxy Resin

This protocol describes the preparation of a standard epoxy thermoset using Diglycidyl ether of bisphenol A (DGEBA) and this compound (DTDA).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxide Equivalent Weight ~188 g/eq)

  • This compound (DTDA) (Molecular Weight: 248.37 g/mol )

  • Silicone molds

  • Vacuum oven

  • Mechanical stirrer with heating mantle

Procedure:

  • Stoichiometric Calculation: The amount of DTDA required is calculated based on a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens. DTDA has four active amine hydrogens.

    • Amine Hydrogen Equivalent Weight (AHEW) of DTDA = Molecular Weight / 4 = 248.37 / 4 = 62.09 g/eq.

    • Parts per hundred of resin (phr) of DTDA = (AHEW / EEW) * 100 = (62.09 / 188) * 100 ≈ 33 phr.

  • Mixing:

    • Preheat the DGEBA resin to 60-80°C to reduce its viscosity.[11]

    • Slowly add the calculated amount of DTDA powder to the heated resin while stirring mechanically.

    • Continue stirring at 80°C for 10-15 minutes until the DTDA is fully dissolved and the mixture is homogeneous.

  • Degassing:

    • Place the mixture in a vacuum oven preheated to 80°C.

    • Apply vacuum for 15-20 minutes to remove any entrapped air bubbles.

  • Casting and Curing:

    • Pour the degassed mixture into preheated silicone molds.

    • A typical multi-stage curing schedule is as follows:[9]

      • 120°C for 2.5 hours.

      • Followed by a post-curing step at 150°C for 2 hours.

    • Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock.

Protocol 2: Characterization of Cured Epoxy Resin

This protocol outlines the standard methods for characterizing the mechanical and thermal properties of the cured DGEBA/DTDA specimens.

A. Mechanical Testing (Tensile Properties)

  • Standard: ASTM D638[1][12]

  • Specimen: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[12]

  • Procedure:

    • Conduct the test using a universal testing machine.

    • Set the crosshead speed to 2 mm/min.

    • Record the load and displacement until the specimen fractures.

    • Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

B. Thermal Analysis (DSC and DMA)

  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): [13]

    • Standard: ASTM E1356[14]

    • Procedure:

      • Use a small sample (5-10 mg) of the cured epoxy.

      • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min.[11]

      • The Tg is determined as the midpoint of the transition in the heat flow curve.[15]

  • Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Tg: [16]

    • Procedure:

      • Prepare rectangular specimens (e.g., 50 mm x 10 mm x 2 mm).

      • Perform a temperature sweep from room temperature to above the Tg (e.g., 180°C) at a heating rate of 3°C/min.[17]

      • Use a frequency of 1 Hz and a strain amplitude of 0.1%.

      • The Tg can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus (E').

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflow.

curing_reaction cluster_reactants Reactants cluster_product Product epoxy Epoxy Resin (e.g., DGEBA) thermoset Crosslinked Epoxy Network with Disulfide Bonds epoxy->thermoset Curing (Heat) dtda This compound (DTDA) dtda->thermoset experimental_workflow formulation 1. Formulation (Stoichiometric Calculation) mixing 2. Mixing (Heated Stirring) formulation->mixing degassing 3. Degassing (Vacuum Oven) mixing->degassing casting 4. Casting (Molding) degassing->casting curing 5. Curing (Multi-stage Heating) casting->curing characterization 6. Characterization (Mechanical & Thermal Testing) curing->characterization self_healing_mechanism Self-Healing Mechanism via Disulfide Exchange cluster_damaged Damaged Network cluster_healed Healed Network A Network -S  S- crack Crack B Network -S  S- C Network-S-S-Network cluster_damaged cluster_damaged cluster_healed cluster_healed cluster_damaged->cluster_healed Heat (Disulfide Exchange)

References

Application of 4,4'-Dithiodianiline in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their applications span various industries, including textiles, printing, and food. In the realm of scientific research and drug development, azo compounds are investigated for their potential biological activities, including antimicrobial and anticancer properties. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound.

4,4'-Dithiodianiline, with its two primary amino groups and a disulfide linkage, serves as a precursor for the synthesis of bis-azo dyes. The disulfide bond can introduce unique properties to the resulting dyes, such as redox sensitivity or specific binding affinities, making them of interest for specialized applications in medicinal chemistry and materials science. This document provides detailed application notes and generalized experimental protocols for the synthesis of bis-azo dyes using this compound.

Data Presentation

Quantitative data for the synthesis of azo dyes derived specifically from this compound is not extensively available in the public domain. However, the following tables summarize representative quantitative data for the synthesis of analogous bis-azo dyes derived from other aromatic diamines, which can serve as a reference for expected outcomes.

Table 1: Representative Reaction Conditions for the Synthesis of Bis-Azo Dyes

Starting DiamineCoupling ComponentDiazotization Temperature (°C)Coupling pHReaction Time (hours)
Benzidine2-Naphthol0-58-102-4
o-TolidinePhenol0-59-113-5
p-PhenylenediamineN,N-Dimethylaniline0-54-62-3

Table 2: Representative Spectroscopic Data for Bis-Azo Dyes

Starting DiamineCoupling ComponentSolventλmax (nm)Molar Absorptivity (ε)
BenzidineSalicylic AcidEthanol420Not Specified
o-TolidineH-AcidWater550Not Specified
p-PhenylenediamineResorcinolMethanol480Not Specified

Experimental Protocols

The following protocols describe a generalized method for the synthesis of bis-azo dyes from this compound. These protocols are based on established procedures for other aromatic diamines and may require optimization for specific coupling components and desired yields.

Protocol 1: Tetrazotization of this compound

This protocol describes the conversion of the two primary amino groups of this compound into bis-diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a fine paste of this compound (1.0 eq.) with a small amount of distilled water.

  • To this paste, add a solution of concentrated hydrochloric acid (4.0 eq.) in distilled water. Stir the mixture vigorously. If the amine salt precipitates, continue stirring to maintain a fine suspension.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (2.2 eq.) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold suspension of the this compound salt over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Check for the completion of the diazotization (tetrazotization) by testing for the presence of excess nitrous acid using starch-iodide paper, which should turn blue.

  • The resulting cold solution/suspension of the bis-diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Coupling of Tetrazotized this compound with a Phenolic Compound (e.g., 2-Naphthol)

This protocol outlines the coupling reaction of the bis-diazonium salt with a phenolic coupling component to form a bis-azo dye.

Materials:

  • Cold solution of tetrazotized this compound (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (optional, for pH adjustment)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (2.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Cool the solution of the coupling component to 0-5 °C in an ice bath with efficient stirring.

  • Slowly add the cold bis-diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous and continuous stirring.

  • A colored precipitate of the bis-azo dye should form immediately.

  • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding a solution of sodium hydroxide or sodium carbonate as needed. For some coupling reactions, a buffer like sodium acetate may be used to maintain a slightly acidic to neutral pH.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the precipitated dye by vacuum filtration.

  • Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Dry the synthesized bis-azo dye in a vacuum oven at a low temperature.

Protocol 3: Coupling of Tetrazotized this compound with an Aromatic Amine (e.g., N,N-Dimethylaniline)

This protocol describes the coupling reaction with an aromatic amine coupling component.

Materials:

  • Cold solution of tetrazotized this compound (from Protocol 1)

  • N,N-Dimethylaniline

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve N,N-dimethylaniline (2.0 eq.) in a dilute acidic solution (e.g., 1 M HCl or acetic acid).

  • Cool the solution of the coupling component to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold bis-diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture in the weakly acidic range (pH 4-6) by adding a saturated solution of sodium acetate.

  • A colored precipitate of the bis-azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Isolate the dye by filtration and wash it with cold water.

  • The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Visualization of Synthesis Workflow

The following diagrams illustrate the general workflow for the synthesis of bis-azo dyes from this compound.

SynthesisWorkflow start This compound diazonium Tetrazotized This compound start->diazonium Tetrazotization reagents_diazo HCl, NaNO2 0-5 °C azo_dye Bis-Azo Dye diazonium->azo_dye coupling_component Coupling Component (e.g., 2-Naphthol) coupling_component->azo_dye reagents_coupling NaOH or NaOAc 0-5 °C purification Purification (Filtration, Washing, Drying) azo_dye->purification final_product Pure Bis-Azo Dye purification->final_product

Caption: General workflow for the synthesis of bis-azo dyes.

Signaling Pathways

Based on the conducted searches of publicly available scientific literature, there is no specific information regarding the signaling pathways modulated by azo dyes derived from this compound. The biological activities of azo compounds can be diverse and are highly dependent on their specific chemical structures. Further research, including in vitro and in vivo studies, would be required to elucidate any potential interactions with biological signaling pathways.

Disclaimer

The provided protocols are generalized and based on established chemical principles for the synthesis of azo dyes. These procedures should be performed by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions. Optimization of reaction conditions may be necessary to achieve desired results for specific coupling components. The quantitative and spectroscopic data presented are for analogous compounds and should be considered as representative examples.

Application Notes and Protocols: Preparation of Redox-Active Polymers from 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redox-active polymers are a class of macromolecules that can undergo reversible oxidation and reduction, making them highly valuable in a range of applications, including energy storage, catalysis, and drug delivery. 4,4'-Dithiodianiline is a particularly interesting monomer for the synthesis of such polymers due to its inherent redox activity, stemming from the disulfide linkage and the electroactive aniline moieties. The disulfide bond provides a reversible redox couple, while the aniline units can be polymerized to form a conductive polymer backbone. This combination allows for the creation of polymers with tunable electronic properties and responsiveness to biological stimuli, such as the reductive environment within cells, making them promising candidates for controlled drug release systems.

These application notes provide detailed protocols for the synthesis, characterization, and potential application of redox-active polymers based on this compound.

Synthesis of Poly(this compound)

Two primary methods for the synthesis of poly(this compound) are chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

This method involves the use of a chemical oxidizing agent to induce the polymerization of the this compound monomer in solution.

Experimental Protocol:

  • Monomer Solution Preparation: Dissolve 1.24 g (5 mmol) of this compound in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl.

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the polymer.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete polymerization.

  • Polymer Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer powder sequentially with copious amounts of deionized water until the filtrate becomes colorless and the pH is neutral (pH ~7). Subsequently, wash with methanol to remove any unreacted monomer and oligomers.

  • Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours.

Logical Workflow for Chemical Polymerization:

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product Monomer_Solution Dissolve this compound in 1M HCl Polymerization Mix Solutions and Stir (24 hours) Monomer_Solution->Polymerization Oxidant_Solution Dissolve Ammonium Persulfate in 1M HCl Oxidant_Solution->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Vacuum Drying (60°C) Washing->Drying Final_Polymer Poly(this compound) Powder Drying->Final_Polymer

Caption: Workflow for Chemical Oxidative Polymerization of this compound.

Electrochemical Polymerization

This technique involves the direct polymerization of the monomer onto a conductive electrode surface by applying an electrical potential.

Experimental Protocol:

  • Electrolyte Preparation: Prepare an electrolyte solution of 0.5 M H₂SO₄ containing 0.1 M this compound.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a platinum or glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry by scanning the potential between -0.2 V and +1.2 V (vs. SCE/Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles. An increasing current in the cyclic voltammograms indicates the deposition of the polymer film on the working electrode.

  • Film Washing: After polymerization, gently rinse the polymer-coated electrode with deionized water and then with acetone to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under a stream of nitrogen gas.

Logical Workflow for Electrochemical Polymerization:

cluster_setup Setup cluster_polymerization Polymerization cluster_post_processing Post-Processing cluster_product Final Product Electrolyte Prepare Electrolyte: 0.1M Monomer in 0.5M H₂SO₄ Cyclic_Voltammetry Perform Cyclic Voltammetry (-0.2V to +1.2V, 50 mV/s) Electrolyte->Cyclic_Voltammetry Cell_Setup Assemble Three-Electrode Electrochemical Cell Cell_Setup->Cyclic_Voltammetry Washing Rinse Electrode with Water and Acetone Cyclic_Voltammetry->Washing Drying Dry Film with Nitrogen Washing->Drying Polymer_Film Poly(this compound) Film on Electrode Drying->Polymer_Film

Caption: Workflow for Electrochemical Polymerization of this compound.

Characterization of Poly(this compound)

A combination of spectroscopic and electrochemical techniques is essential for characterizing the synthesized polymer.

Technique Purpose Sample Preparation Expected Observations
FTIR Spectroscopy To identify functional groups and confirm polymerization.Mix a small amount of polymer powder with KBr and press into a pellet.Appearance of characteristic peaks for N-H stretching, C-N stretching, and C=C stretching of quinoid and benzenoid rings. Disappearance or reduction of monomer-specific peaks.
UV-Vis Spectroscopy To study the electronic transitions and doping state.Dissolve the polymer in a suitable solvent (e.g., NMP) or use the polymer film on a transparent electrode.Absorption bands corresponding to π-π* transitions in the benzenoid rings and polaron/bipolaron transitions in the doped state.
Cyclic Voltammetry (CV) To investigate the redox activity and electrochemical stability.Use the polymer-coated electrode in a monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄).Reversible redox peaks corresponding to the oxidation and reduction of the polymer backbone and the disulfide linkages.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI).Dissolve the polymer in a suitable solvent (e.g., THF with an appropriate mobile phase).Provides information on the average molecular weight and the distribution of polymer chain lengths.

Application in Drug Delivery

The redox-responsive nature of the disulfide bonds in poly(this compound) makes it a promising material for targeted drug delivery, particularly for cancer therapy, where the intracellular environment is more reductive than the extracellular space.

Drug Loading Protocol
  • Polymer Solution: Dissolve 100 mg of poly(this compound) in 10 mL of a suitable organic solvent (e.g., DMSO).

  • Drug Solution: Dissolve 20 mg of the desired drug (e.g., Doxorubicin) in 2 mL of the same solvent.

  • Loading: Add the drug solution to the polymer solution and stir for 24 hours at room temperature in the dark to allow for encapsulation.

  • Nanoparticle Formation: Add the drug-polymer mixture dropwise to a larger volume of a non-solvent (e.g., deionized water) under vigorous stirring to induce the formation of drug-loaded nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to collect the drug-loaded nanoparticles. Wash the nanoparticles several times with the non-solvent to remove any unloaded drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for storage and further use.

In Vitro Drug Release Protocol
  • Release Media: Prepare two different release media: (a) Phosphate Buffered Saline (PBS, pH 7.4) to simulate physiological conditions and (b) PBS (pH 7.4) containing a reducing agent (e.g., 10 mM glutathione) to mimic the intracellular reductive environment.

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of each release medium in separate dialysis bags.

  • Release Study: Place the dialysis bags in a larger volume of the corresponding release medium and keep them at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium.

  • Quantification: Determine the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Signaling Pathway for Redox-Responsive Drug Release:

cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) Nanoparticle_Stable Drug-Loaded Nanoparticle (S-S Bonds Intact) Low_Release Minimal Drug Release Nanoparticle_Stable->Low_Release Stable GSH High Glutathione (GSH) Concentration Disulfide_Cleavage Cleavage of Disulfide Bonds (S-S -> SH + HS) GSH->Disulfide_Cleavage Reductive Trigger Nanoparticle_Destabilization Nanoparticle Destabilization Disulfide_Cleavage->Nanoparticle_Destabilization High_Release Rapid Drug Release Nanoparticle_Destabilization->High_Release

Caption: Redox-responsive drug release mechanism from disulfide-containing nanoparticles.

Quantitative Data Summary

The following tables provide representative quantitative data that could be expected from the synthesis and characterization of poly(this compound). These values are illustrative and will depend on the specific experimental conditions.

Table 1: Synthesis and Properties of Poly(this compound)

Synthesis Method Oxidant/Monomer Ratio Yield (%) Mw ( g/mol ) PDI
Chemical Oxidative2.5~85~15,0002.1
Chemical Oxidative2.0~78~12,5002.3
Electrochemical-Film--

Table 2: Electrochemical Properties of Poly(this compound) Film

Property Value Conditions
First Anodic Peak Potential (Epa1) ~0.45 Vvs. SCE in 0.5 M H₂SO₄
First Cathodic Peak Potential (Epc1) ~0.30 Vvs. SCE in 0.5 M H₂SO₄
Second Anodic Peak Potential (Epa2) ~0.80 Vvs. SCE in 0.5 M H₂SO₄
Second Cathodic Peak Potential (Epc2) ~0.70 Vvs. SCE in 0.5 M H₂SO₄
Specific Capacitance 150-250 F/gAt a scan rate of 10 mV/s

Table 3: Drug Loading and Release Characteristics

Drug Drug Loading (%) Encapsulation Efficiency (%) Release after 24h (pH 7.4) Release after 24h (pH 7.4 + 10mM GSH)
Doxorubicin~15~80~20%~85%

Conclusion

This compound serves as a versatile monomer for the creation of redox-active polymers with significant potential in various scientific and biomedical fields. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, characterization, and application of poly(this compound), particularly in the context of redox-responsive drug delivery systems. Researchers can adapt and optimize these methodologies to tailor the polymer properties for their specific research needs.

Application Notes and Protocols: 4,4'-Dithiodianiline as a Cross-linking Agent for Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4,4'-dithiodianiline as a cross-linking agent for various elastomers. The information is intended to guide researchers in developing and evaluating novel elastomeric formulations with tailored properties.

Introduction

This compound is an aromatic disulfide compound that holds promise as a vulcanizing agent for both natural and synthetic rubbers. Its structure suggests that it can act as a sulfur donor, creating cross-links between polymer chains, a fundamental process in converting raw elastomers into durable, elastic materials.[1][2] This process, known as vulcanization or curing, significantly enhances the mechanical properties, thermal stability, and chemical resistance of the elastomer.[1][2] The disulfide bond in this compound is expected to cleave at elevated temperatures, providing reactive sulfur species that form monosulfidic, disulfidic, and polysulfidic cross-links between the elastomer chains. This is analogous to other sulfur donors like 4,4'-dithiodimorpholine (DTDM).[3]

The resulting cross-linked network transforms the polymer from a viscous, plastic material into a strong, elastic one, capable of recovering its original shape after deformation.[4] The density and type of these cross-links are critical factors that determine the final properties of the vulcanized rubber.[5][6]

Mechanism of Action

The proposed cross-linking mechanism of this compound involves the thermal decomposition of the disulfide bond to generate active sulfur radicals. These radicals can then abstract hydrogen atoms from the elastomer backbone, creating polymer radicals. The polymer radicals can subsequently combine to form carbon-carbon cross-links or react with other sulfur species to form sulfur cross-links of varying lengths. The aromatic amine groups in the this compound structure may also play a role in accelerating the vulcanization process.

Cross_linking_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking This compound This compound Sulfur_Radicals Sulfur_Radicals This compound->Sulfur_Radicals Heat (Δ) Elastomer_Chain Elastomer_Chain Sulfur_Radicals->Elastomer_Chain H Abstraction Cross_linked_Elastomer Cross_linked_Elastomer Sulfur_Radicals->Cross_linked_Elastomer Sulfur Bridge Formation Polymer_Radical Polymer_Radical Elastomer_Chain->Polymer_Radical Polymer_Radical->Cross_linked_Elastomer Radical Combination

Caption: Proposed mechanism of elastomer cross-linking using this compound.

Expected Effects on Elastomer Properties

The introduction of this compound as a cross-linking agent is anticipated to significantly modify the properties of the base elastomer. The extent of these changes will depend on the concentration of the cross-linking agent, the type of elastomer, and the curing conditions.

Table 1: Predicted Impact of this compound on Elastomer Properties

PropertyExpected Effect with Increasing Cross-link DensityRationale
Tensile Strength IncreaseIncreased network integrity resists deformation and fracture.[7]
Modulus IncreaseA higher cross-link density results in a stiffer material requiring more force for a given deformation.[7]
Elongation at Break DecreaseThe restricted movement of polymer chains due to cross-links reduces the extent to which the material can be stretched before breaking.[7]
Hardness IncreaseA more rigid network structure leads to a harder material.
Compression Set DecreaseImproved elastic recovery due to the permanent cross-linked network.
Heat Resistance IncreaseThe formation of stable C-S and S-S bonds enhances the thermal stability of the elastomer.[3][8]
Solvent Swelling DecreaseThe cross-linked network restricts the penetration of solvent molecules, reducing the degree of swelling.[9][10]

Experimental Protocols

The following protocols provide a general framework for evaluating this compound as a cross-linking agent. Researchers should optimize these protocols for their specific elastomer and application.

  • Elastomer: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile-Butadiene Rubber (NBR), or other suitable elastomer.

  • Cross-linking Agent: this compound

  • Activators: Zinc Oxide (ZnO), Stearic Acid

  • Accelerator (Optional): Thiazoles (e.g., MBTS), Sulfenamides (e.g., CBS)

  • Filler (Optional): Carbon Black, Silica

  • Plasticizer/Processing Oil (Optional)

  • Two-roll mill or internal mixer

  • Hydraulic press with heated platens

  • Rheometer (e.g., Moving Die Rheometer - MDR)

  • Tensile testing machine

  • Hardness tester (Durometer)

  • Compression set testing apparatus

  • Swell testing equipment

The following is a general recipe. The parts per hundred rubber (phr) should be optimized.

Table 2: Example Formulation for Elastomer Compounding

IngredientParts per Hundred Rubber (phr)Function
Elastomer100Base Polymer
Zinc Oxide3 - 5Activator
Stearic Acid1 - 2Activator/Processing Aid
This compound0.5 - 5Cross-linking Agent
Accelerator (Optional)0.5 - 2To control cure rate
Carbon Black (Optional)20 - 60Reinforcing Filler

Procedure:

  • Masticate the raw elastomer on a two-roll mill until a soft, uniform band is formed.

  • Add the activators (zinc oxide and stearic acid) and mix until well dispersed.

  • Incorporate the filler (if any) gradually, ensuring uniform dispersion.

  • Add the this compound and any optional accelerators.

  • Continue mixing until a homogeneous compound is achieved, monitoring the temperature to prevent premature curing (scorching).

  • Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature before vulcanization.

Compounding_Workflow Start Start Masticate_Elastomer Masticate Elastomer on Two-Roll Mill Start->Masticate_Elastomer Add_Activators Add ZnO and Stearic Acid Masticate_Elastomer->Add_Activators Add_Filler Incorporate Filler (e.g., Carbon Black) Add_Activators->Add_Filler Add_Crosslinker Add this compound and Optional Accelerator Add_Filler->Add_Crosslinker Homogenize Mix until Homogeneous Add_Crosslinker->Homogenize Sheet_Out Sheet Out Compounded Rubber Homogenize->Sheet_Out Mature Mature for 24 hours Sheet_Out->Mature End End Mature->End

Caption: General workflow for compounding elastomers with this compound.

  • Use a Moving Die Rheometer (MDR) to determine the curing characteristics of the compounded rubber.

  • Place a sample of the uncured compound in the MDR test cavity.

  • Conduct the test at a specified temperature (e.g., 160°C).

  • Record the torque as a function of time to obtain a rheograph.

  • From the rheograph, determine the following parameters:

    • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

    • MH (Maximum Torque): Proportional to the cross-link density.

    • ts2 (Scorch Time): Time to a two-unit rise in torque above ML, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): Time to reach 90% of the maximum torque, representing the optimal cure time.

  • Preheat the hydraulic press to the desired vulcanization temperature (determined from MDR).

  • Place the compounded rubber sheet into a mold of the desired dimensions.

  • Place the mold in the press and apply pressure.

  • Cure for the optimum cure time (t90) determined from the rheometer.

  • After curing, remove the mold from the press and allow it to cool before demolding the vulcanized rubber sample.

Perform the following tests on the vulcanized rubber samples according to relevant ASTM or ISO standards.

  • Tensile Properties (ASTM D412): Determine tensile strength, modulus, and elongation at break using a universal testing machine.

  • Hardness (ASTM D2240): Measure the Shore A hardness using a durometer.

  • Compression Set (ASTM D395): Evaluate the ability of the rubber to retain its elastic properties after prolonged compressive stress.

  • Swell Resistance (ASTM D471): Measure the change in mass or volume after immersion in a specific solvent to determine the degree of cross-linking.

Safety and Handling

  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents a viable option as a cross-linking agent for elastomers, potentially offering unique advantages in terms of cure characteristics and final properties. The protocols outlined in these notes provide a starting point for researchers to explore its application. Further investigation is warranted to fully characterize its performance in various elastomer systems and to optimize formulations for specific industrial applications.

References

Application Notes and Protocols for the Electropolymerization of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrochemical polymerization of 4,4'-dithiodianiline (DTDA) to form a conductive polymer film, poly(this compound) (pDTDA). This polymer is of interest for various applications, including the development of sensors and drug delivery systems, owing to its redox activity and the presence of disulfide linkages.

Overview and Principle

Electropolymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. In the case of this compound, an oxidative potential is applied to the monomer in a suitable electrolyte solution. This process generates radical cations that couple to form oligomers and subsequently a polymer film that deposits on the electrode surface. The growth and properties of the resulting pDTDA film are influenced by several key experimental parameters, including the monomer and electrolyte concentration, the solvent system, the applied potential range, and the potential scan rate. The disulfide bonds within the monomer structure are largely preserved in the polymer, offering unique redox and chemical properties to the resulting film.

Experimental Protocol

This protocol details the potentiodynamic electropolymerization of this compound using cyclic voltammetry.

2.1. Materials and Equipment

  • Monomer: this compound (DTDA)

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Supporting Electrolyte: Tetraethylammonium hexafluorophosphate (TEAHFP) or Lithium perchlorate (LiClO₄)

  • Acid: Perchloric acid (HClO₄)

  • Working Electrode: Gold (Au) or Glassy Carbon (GC) disk electrode

  • Counter Electrode: Platinum (Pt) wire or mesh

  • Reference Electrode: Ag/AgCl (in 3M KCl) or Saturated Calomel Electrode (SCE)

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Electrochemical Cell

  • Standard laboratory glassware, magnetic stirrer, and stir bars

  • Deionized water for cleaning

2.2. Solution Preparation

  • Monomer Solution: Prepare a stock solution of this compound in acetonitrile. A typical concentration range is 1 mM to 50 mM. For a standard procedure, a 10 mM solution is recommended.

  • Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TEAHFP or LiClO₄) in acetonitrile.

  • Electropolymerization Solution: Mix the monomer stock solution and the electrolyte solution. For acidic conditions, which can facilitate the polymerization of aniline-type monomers, add perchloric acid to a final concentration of 0.1 M to 1.0 M. A typical solution would be 10 mM DTDA and 0.1 M LiClO₄ in acetonitrile containing 0.5 M HClO₄.

2.3. Electrochemical Cell Setup

  • Electrode Polishing: Polish the working electrode (Au or GC) with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any residual polishing material. Dry the electrode under a stream of nitrogen.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode.

  • Deoxygenation: Purge the electropolymerization solution with nitrogen gas for at least 15 minutes before the experiment to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen blanket over the solution during the experiment.

2.4. Electropolymerization Procedure (Cyclic Voltammetry)

  • Initial Scan: Immerse the electrodes in the deoxygenated electropolymerization solution. Record an initial cyclic voltammogram (CV) of the monomer solution to identify the oxidation potential of DTDA.

  • Polymerization: Cycle the potential continuously within a range that encompasses the oxidation of the monomer. A typical potential window for the electropolymerization of dithiodianiline isomers is between 0.0 V and +1.6 V versus a reference electrode like SCE.

  • Film Growth: With each successive cycle, an increase in the peak currents should be observed, indicating the deposition and growth of the conductive polymer film on the electrode surface. The number of cycles will determine the thickness of the film. Typically, 10 to 50 cycles are performed.

  • Post-Polymerization: After the desired number of cycles, remove the modified electrode from the polymerization solution. Rinse it gently with the solvent (acetonitrile) to remove any unreacted monomer and electrolyte.

  • Characterization: The electrochemical behavior of the pDTDA film can be characterized by running cyclic voltammetry in a monomer-free electrolyte solution.

Data Presentation

The following tables summarize typical experimental parameters for the electropolymerization of dithiodianiline derivatives, which can be used as a starting point for optimizing the process for this compound.

Table 1: Recommended Starting Parameters for Electropolymerization of this compound

ParameterRecommended ValueNotes
Technique Cyclic VoltammetryPotentiodynamic method allows for controlled film growth.
Working Electrode Gold (Au) or Glassy Carbon (GC)Provides an inert surface for polymer deposition.
Solvent Acetonitrile (ACN)A common aprotic solvent for electropolymerization.
Supporting Electrolyte 0.1 M LiClO₄ or TEAHFPProvides conductivity to the solution.
Monomer Concentration 10 mM this compoundCan be varied to control film morphology and thickness.
Acidity 0.5 M HClO₄Acidic medium often facilitates polymerization of anilines.
Potential Range 0.0 V to +1.6 V (vs. Ag/AgCl or SCE)Should encompass the monomer oxidation potential.
Scan Rate 50 mV/sCan be adjusted to influence film properties.
Number of Cycles 10 - 30 cyclesDetermines the final thickness of the polymer film.

Table 2: Expected Observations and Film Characteristics

ObservationIndication
Increasing peak currents with successive cycles Successful deposition and growth of a conductive polymer film.
Appearance of new redox peaks in monomer-free solution The pDTDA film is electroactive.
Adherent, colored film on the electrode surface Visual confirmation of polymer formation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the electropolymerization protocol.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 4,4'-Dithiodianiline Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and tailorable chemical functionalities make them promising candidates for a variety of applications, particularly in drug delivery. The incorporation of specific functional groups into the organic linkers can impart stimuli-responsive properties to the MOF, allowing for controlled release of therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of MOFs using 4,4'-dithiodianiline as a linker. The disulfide bond in this linker is redox-responsive, offering a mechanism for targeted drug release in environments with higher concentrations of reducing agents, such as glutathione in cancer cells. This makes this compound-based MOFs particularly attractive for the development of advanced drug delivery systems.

Data Presentation

The following tables summarize representative quantitative data for MOFs. It is important to note that the specific values for MOFs synthesized with this compound will depend on the chosen metal ion and the precise synthesis conditions. The data presented here are illustrative examples based on similar MOF systems.

Table 1: Physicochemical Properties of a Hypothetical Zinc-Based MOF with this compound (Zn-DTDA-MOF)

PropertyValue
Metal IonZn(II)
Organic LinkerThis compound
BET Surface Area (m²/g)800 - 1500
Pore Volume (cm³/g)0.5 - 0.9
Pore Size (Å)10 - 20
Thermal Stability (°C)~300

Table 2: Drug Loading and Release Parameters for a Hypothetical Zn-DTDA-MOF

Drug MoleculeLoading Capacity (wt%)Encapsulation Efficiency (%)Release Profile (at pH 5.5, 24h, with 10 mM GSH)
Doxorubicin10 - 2065 - 8070 - 85%
5-Fluorouracil15 - 2570 - 8575 - 90%

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, activation, and drug loading/release studies of a hypothetical MOF using this compound.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF with this compound (Zn-DTDA-MOF)

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and a zinc salt as the metal source.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₁₂H₁₂N₂S₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Protocol 2: Activation of the Synthesized MOF

Activation is a critical step to remove the solvent molecules from the pores of the MOF, making the internal surface area accessible for drug loading.

Materials:

  • As-synthesized Zn-DTDA-MOF

  • Methanol (analytical grade)

  • Vacuum oven

Procedure:

  • Immerse the as-synthesized MOF powder in methanol in a sealed container.

  • Gently agitate the suspension at room temperature for 24 hours.

  • Decant the methanol and replenish with fresh methanol.

  • Repeat this solvent exchange process three times.

  • After the final wash, collect the MOF by filtration.

  • Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent. The activated MOF is now ready for characterization and drug loading experiments.

Protocol 3: Drug Loading into the Activated MOF

This protocol outlines the procedure for loading a therapeutic agent, such as Doxorubicin, into the activated MOF.

Materials:

  • Activated Zn-DTDA-MOF

  • Doxorubicin hydrochloride

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of Doxorubicin in methanol (e.g., 1 mg/mL).

  • Disperse 50 mg of the activated MOF in 10 mL of the Doxorubicin solution.

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.

  • After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength of Doxorubicin to determine the amount of unloaded drug.

  • Wash the drug-loaded MOF with fresh methanol (3 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.

Protocol 4: In Vitro Drug Release Study

This protocol describes how to evaluate the release of the loaded drug from the MOF in a simulated physiological environment, including a redox trigger.

Materials:

  • Drug-loaded Zn-DTDA-MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Glutathione (GSH)

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare two release media: PBS at pH 7.4 and PBS at pH 5.5 containing 10 mM GSH.

  • Disperse 20 mg of the drug-loaded MOF in 20 mL of each release medium in separate sealed containers.

  • Place the containers in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.

  • Immediately replace the withdrawn volume with 2 mL of the corresponding fresh release medium to maintain a constant volume.

  • Centrifuge the collected aliquots to remove any suspended MOF particles.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

Synthesis_Workflow cluster_materials Starting Materials cluster_process Synthesis Process cluster_product Final Product metal Zinc Nitrate Hexahydrate dissolve Dissolution & Sonication metal->dissolve linker This compound linker->dissolve solvent DMF solvent->dissolve reaction Solvothermal Reaction (120°C, 48h) dissolve->reaction separation Filtration & Washing reaction->separation drying Vacuum Drying separation->drying mof Zn-DTDA-MOF Crystals drying->mof

Caption: Workflow for the solvothermal synthesis of a Zn-DTDA-MOF.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release mof_empty Activated MOF mof_loaded Drug-Loaded MOF mof_empty->mof_loaded Encapsulation drug Drug Molecules drug->mof_loaded mof_release Drug-Loaded MOF cleavage Disulfide Bond Cleavage mof_release->cleavage reducing_agent Reducing Agent (GSH) reducing_agent->cleavage drug_released Released Drug cleavage->drug_released

Caption: Mechanism of drug loading and redox-responsive release.

Caption: Simplified 2D representation of a hypothetical Zn-DTDA-MOF structure.

Application Notes and Protocols for 4,4'-Dithiodianiline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Dithiodianiline (DTDA) as a corrosion inhibitor, particularly for mild steel in acidic environments. The protocols detailed below are based on established methodologies for evaluating the performance of aromatic sulfur- and nitrogen-containing organic inhibitors. While direct experimental data for DTDA is not extensively published, the provided information is extrapolated from studies on analogous compounds, such as 4-aminophenol, and general principles of corrosion inhibition.

Mechanism of Action

This compound is postulated to inhibit corrosion through a mixed mechanism involving both physisorption and chemisorption on the metal surface. The molecule contains several active centers for adsorption: the lone pair of electrons on the nitrogen atoms of the aniline groups, the π-electrons of the benzene rings, and the sulfur-sulfur bond.

In acidic solutions, the amine groups can become protonated, leading to an initial electrostatic interaction (physisorption) with the negatively charged metal surface (due to the adsorption of anions from the acidic medium). Subsequently, a stronger bond can be formed through the donation of lone pair electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of iron atoms, as well as the interaction of the π-electrons of the aromatic rings with the metal surface (chemisorption). This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic and cathodic reactions.[1] The adsorption of DTDA on the metal surface is expected to follow the Langmuir adsorption isotherm, which describes a monolayer adsorption on a homogeneous surface.

Quantitative Data Summary

The following tables summarize representative quantitative data for the corrosion inhibition performance of an aromatic amino-sulfur compound, which can be considered analogous to this compound. This data is based on studies of similar inhibitors and provides expected performance benchmarks.

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (ppm)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
0 (Blank)1.338--
1000.93330.30.303
2000.78941.00.410
3000.68249.10.491
4000.55358.60.586
5000.43367.70.677
6000.39870.30.703

Data derived from studies on 4-Aminophenol in 1M H₂SO₄ at 313 K.[1][2]

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA·cm⁻²)Anodic Slope (βa) (mV·dec⁻¹)Cathodic Slope (βc) (mV·dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-450100070120-
200-4404506511555.0
400-4352506211075.0
600-4251506010585.0

Representative data for a mixed-type inhibitor in acidic medium.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
0 (Blank)50200-
20025010080.0
4005005090.0
6008003093.8

Rct: Charge transfer resistance; Cdl: Double layer capacitance. Representative data for an organic inhibitor in acidic medium.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition properties of this compound.

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency of DTDA by measuring the weight loss of mild steel coupons in a corrosive medium.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Distilled water and acetone

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄)

  • This compound

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

  • Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare the corrosive solution with and without various concentrations of DTDA (e.g., 100, 200, 300, 400, 500, 600 ppm).

  • Immerse the weighed coupons in the test solutions using glass hooks for a specified period (e.g., 6 hours) at a constant temperature (e.g., 313 K).[1]

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mg·cm⁻²·h⁻¹) = ΔW / (A × t)

    • IE (%) = [(CR₀ - CR₁) / CR₀] × 100 where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CR₁ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

Objective: To study the effect of DTDA on the anodic and cathodic corrosion reactions and to determine the corrosion current density (Icorr).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

  • Mild steel specimen as the working electrode

  • Corrosive medium (e.g., 1 M HCl) with and without DTDA

Procedure:

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.

  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with the test solution (with or without DTDA).

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE (%) = [(Icorr₀ - Icorr₁) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor, and Icorr₁ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film and the mechanism of corrosion inhibition by analyzing the impedance of the metal/solution interface.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (as in PDP)

  • Mild steel specimen as the working electrode

  • Corrosive medium (e.g., 1 M HCl) with and without DTDA

Procedure:

  • Prepare and assemble the electrochemical cell as described for the PDP measurements.

  • Allow the system to reach a steady-state at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Measure the impedance response of the system at each frequency.

  • Plot the impedance data as Nyquist and Bode plots.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE (%) = [(Rct₁ - Rct₀) / Rct₁] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor, and Rct₁ is the charge transfer resistance in the presence of the inhibitor.

Visualizations

G cluster_prep Sample Preparation cluster_exp Corrosion Experiment cluster_analysis Analysis p1 Mild Steel Coupon p2 Mechanical Polishing p1->p2 p3 Degreasing & Cleaning p2->p3 p4 Drying & Weighing p3->p4 e2 Immerse Coupon p4->e2 e1 Prepare Corrosive Media (with/without DTDA) e1->e2 e3 Maintain Constant Temperature e2->e3 a1 Retrieve & Clean Coupon e3->a1 a2 Final Weighing a1->a2 a3 Calculate Corrosion Rate & Inhibition Efficiency a2->a3

Caption: Experimental workflow for weight loss measurements.

G cluster_surface Metal Surface in Acidic Solution cluster_inhibitor DTDA Molecule cluster_interaction Adsorption & Film Formation cluster_result Outcome Fe Mild Steel (Fe) Adsorption Adsorption of DTDA on Fe surface Fe->Adsorption Hplus H+ Anions Anions (e.g., Cl-, SO4^2-) DTDA This compound (DTDA) DTDA->Adsorption Film Protective Film Formation Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

G cluster_prep Electrode & Cell Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Prepare Working Electrode p2 Assemble 3-Electrode Cell p1->p2 p3 Add Test Solution p2->p3 m1 Stabilize OCP p3->m1 m2 Perform PDP Scan or EIS m1->m2 a1 Plot Polarization Curves / Impedance Spectra m2->a1 a2 Determine Electrochemical Parameters a1->a2 a3 Calculate Inhibition Efficiency a2->a3

Caption: General workflow for electrochemical (PDP and EIS) studies.

References

Application Notes and Protocols: 4,4'-Dithiodianiline in Self-Healing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-dithiodianiline (DTDA) as a dynamic building block for the synthesis of self-healing polymers. The protocols detailed below are intended to serve as a guide for the development and characterization of these advanced materials, which possess the intrinsic ability to repair damage, thereby extending their operational lifetime.[1][2] The self-healing capability is conferred by the presence of dynamic disulfide bonds within the polymer network, which can undergo exchange reactions to mend cracks and restore mechanical properties.[3]

Introduction to this compound

This compound, also known as bis(4-aminophenyl) disulfide, is an aromatic amine containing a disulfide linkage.[2] This bifunctional molecule, with two amine groups and a reversible disulfide bond, is an excellent candidate for incorporation into polymer backbones as a chain extender or crosslinker.[2] The disulfide bond can be cleaved and reformed under various stimuli, such as heat or light, enabling the self-healing process.[4] DTDA has been successfully used in the synthesis of self-healing poly(urea-urethane) elastomers, reprocessable epoxy networks, and vitrimers.[3][2]

Self-Healing Mechanism

The self-healing functionality of polymers incorporating this compound is predicated on the principle of disulfide bond exchange. When a mechanical crack propagates through the material, the disulfide bonds along the fracture plane are broken. Upon bringing the fractured surfaces into contact, typically with the application of a mild stimulus like heat, the disulfide bonds can reform across the interface through a series of exchange reactions. This dynamic process allows for the restoration of the polymer network and the recovery of its mechanical integrity. This process can be repeated multiple times, imparting a durable and resilient quality to the material.[3][4]

SelfHealingMechanism cluster_0 Intact Polymer Network cluster_1 Damage Event cluster_2 Healing Process (Stimulus Applied) p1 Polymer Chain ss1 S-S p1->ss1 p2 Polymer Chain cp1 Broken Chain p2->cp1 Crack Formation ss1->p2 s1 cp1->s1 cp2 Broken Chain s2 cp2->s2 rp1 Polymer Chain s2->rp1 Disulfide Exchange & Bond Reformation rss1 S-S rp1->rss1 rp2 Polymer Chain rss1->rp2

Caption: Disulfide exchange mechanism enabling self-healing.

Data Presentation

The following tables summarize the quantitative data for self-healing polymers synthesized using disulfide-containing components, including those with this compound.

Table 1: Formulations of Waterborne Self-Healing Polyurethanes

Sample IDMolar Ratio (PTMG / HEDS)Reference
WPU11 / 2[5]
WPU21 / 1[5]
WPU32 / 1[5]

PTMG: Polytetramethylene glycol; HEDS: Bis(2-hydroxyethyl) disulfide

Table 2: Mechanical Properties of Self-Healing Polyurethanes

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Healing Efficiency (%)Healing ConditionsReference
Waterborne Polyurethane-Urea with Aromatic DisulfideUp to 23--Moderate Heat[6]
Disulfide-Crosslinked Epoxy Resin~1~80>9560 °C, 24 h[3]
Acrylic Polymer with Aromatic Disulfide Crosslinker (TRIS-SS2, 5%)--8148 h, Room Temp[7]
Heat-Resistant Polyurethane (HS-PU)---110-150 °C[1]
Disulfide-Containing Bismaleimide Cross-linked Natural Rubber-->90Reprocessing at 180 °C[8]

Experimental Protocols

Protocol 1: Synthesis of Waterborne Self-Healing Polyurethane (WPU-SS)

This protocol is adapted from the synthesis of waterborne polyurethanes incorporating disulfide bonds.

Materials:

  • Polytetramethylene glycol (PTMG)

  • 2,2-Bis(hydroxymethyl)propionic acid (DMPA)

  • Isophorone diisocyanate (IPDI)

  • N,N-Dimethylacetamide (DMAc)

  • Dibutyltin dilaurate (DBTDL)

  • Triethylamine (TEA)

  • Deionized water

  • Bis(2-hydroxyethyl) disulfide (HEDS) - as a representative disulfide diol.

Procedure:

  • Prepolymer Synthesis:

    • In a 500-mL four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amounts of PTMG and DMPA.

    • Add DMAc as the solvent and DBTDL as the catalyst.

    • Stir the mixture thoroughly and slowly add IPDI.

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere with continuous stirring.

    • Monitor the reaction progress by determining the -NCO content until it reaches the theoretical value.

  • Neutralization and Dispersion:

    • Cool the prepolymer solution to room temperature.

    • Add TEA to neutralize the –COOH groups of DMPA and stir for 30 minutes.

    • Reduce the temperature of the mixture to 6-10 °C.

    • Add deionized water to the neutralized prepolymer under high-speed stirring for 1 hour to form a stable emulsion.

  • Film Preparation:

    • Pour the WPU-SS emulsion into a PTFE mold.

    • Allow the emulsion to dry at room temperature for 48 hours.

    • Peel the resulting film from the mold and dry it in a vacuum oven at 60 °C for 24 hours to a constant weight.

SynthesisWorkflow cluster_prepolymer Prepolymer Synthesis cluster_dispersion Neutralization & Dispersion cluster_film Film Preparation reactants Add PTMG, DMPA, DMAc, DBTDL add_ipdi Slowly add IPDI reactants->add_ipdi reaction React at 80°C under N2 add_ipdi->reaction monitor Monitor -NCO content reaction->monitor cool_down Cool to room temperature monitor->cool_down neutralize Add TEA for neutralization cool_down->neutralize add_water Add deionized water with high-speed stirring neutralize->add_water cast Pour emulsion into PTFE mold add_water->cast dry_rt Dry at room temperature for 48h cast->dry_rt dry_vacuum Dry in vacuum oven at 60°C for 24h dry_rt->dry_vacuum

Caption: Workflow for the synthesis of WPU-SS.

Protocol 2: Characterization of Self-Healing Polymers

A. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized polymer and the incorporation of the disulfide-containing monomer.

  • Procedure:

    • Obtain a thin film of the polymer sample.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Expected Observations: Disappearance of the characteristic -NCO peak around 2270 cm⁻¹ and the appearance of urethane/urea linkage peaks (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹).[9][10]

B. Tensile Testing and Healing Efficiency Evaluation

  • Objective: To quantify the mechanical properties of the polymer and its self-healing efficiency.

  • Procedure:

    • Prepare dumbbell-shaped specimens of the polymer film according to standard specifications (e.g., ASTM D638).

    • Perform tensile tests on the pristine samples using a universal testing machine at a constant crosshead speed to determine the initial tensile strength and elongation at break.

    • Cut the specimens into two pieces with a sharp blade.

    • Bring the two fractured surfaces into close contact and apply gentle pressure.

    • Subject the damaged specimens to the desired healing conditions (e.g., 60 °C for 24 hours).

    • After healing, perform tensile tests on the repaired specimens under the same conditions as the pristine samples.

    • Calculate the healing efficiency (η) using the following formula: η (%) = (Tensile strength of healed sample / Tensile strength of pristine sample) × 100

C. Thermal Analysis (DSC and TGA)

  • Objective: To determine the thermal transitions and thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (5-10 mg) into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a specified temperature range to determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the decomposition temperature.[1]

CharacterizationWorkflow cluster_ftir FTIR Analysis cluster_tensile Tensile Testing & Healing cluster_thermal Thermal Analysis start Synthesized Polymer Film ftir_sample Prepare thin film start->ftir_sample tensile_pristine Test pristine sample start->tensile_pristine dsc DSC (Determine Tg) start->dsc tga TGA (Determine Td) start->tga ftir_scan Record spectrum (4000-400 cm⁻¹) ftir_sample->ftir_scan ftir_analysis Analyze characteristic peaks ftir_scan->ftir_analysis cut_sample Cut sample tensile_pristine->cut_sample heal_sample Heal under specific conditions cut_sample->heal_sample tensile_healed Test healed sample heal_sample->tensile_healed calc_eff Calculate healing efficiency tensile_healed->calc_eff

Caption: Workflow for polymer characterization.

Conclusion

This compound is a valuable building block for creating self-healing polymers with a wide range of potential applications. The dynamic nature of the disulfide bond allows for the design of materials that are not only robust but also capable of self-repair, contributing to the development of more sustainable and durable products. The protocols and data presented here provide a foundation for researchers to explore and innovate in the exciting field of self-healing materials.

References

Application Notes and Protocols for the Analytical Determination of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4,4'-Dithiodianiline, a compound of interest in various industrial and research settings. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established analytical practices for aromatic amines and disulfides. While specific performance data for this compound is not widely available in published literature, the provided quantitative data for structurally analogous compounds serve as a benchmark for method validation and performance expectations.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize typical validation parameters for the analysis of aromatic amines and related compounds using HPLC and GC-MS. This data provides a comparative perspective on the expected performance of these analytical techniques for the quantification of this compound.

Table 1: Representative Performance Data for HPLC-UV Analysis of Aromatic Amines

ParameterPerformance Characteristic
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy / Recovery95 - 105%
Precision (%RSD)< 5%

Note: Data is compiled from validated methods for various aromatic amines and serves as a general guideline.

Table 2: Representative Performance Data for GC-MS Analysis of Aromatic Amines

ParameterPerformance Characteristic
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.001 - 0.05 µg/mL
Limit of Quantification (LOQ)0.005 - 0.2 µg/mL
Accuracy / Recovery90 - 110%
Precision (%RSD)< 10%

Note: Data is based on the analysis of analogous aromatic amines and may require optimization for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Sample Matrix Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Serial Dilution (Working Standards) Dissolve_Standard->Dilute HPLC HPLC-UV System Dilute->HPLC Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->HPLC Calibration Calibration Curve Generation HPLC->Calibration Quantification Quantification HPLC->Quantification Calibration->Quantification

HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a GC-MS method for the sensitive and selective determination of this compound. A derivatization step may be necessary to improve the volatility and chromatographic behavior of the analyte.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Ethyl acetate (GC grade).

  • Helium (carrier gas, 99.999% purity).

2. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Sample and Standard Preparation with Derivatization

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with ethyl acetate.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of BSTFA.

    • Heat the vial at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate). Concentrate the extract and proceed with the derivatization step as described above.

4. Analysis

  • Inject 1 µL of the derivatized standards and samples into the GC-MS system.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Construct a calibration curve using the peak areas of the standards.

  • Quantify this compound in the samples using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Standard Reference Standard Dissolve_Standard Dissolve in Ethyl Acetate (Stock Solution) Standard->Dissolve_Standard Sample Sample Matrix Extract_Sample Solvent Extraction Sample->Extract_Sample Dilute Serial Dilution (Working Standards) Dissolve_Standard->Dilute Derivatize Add BSTFA & Heat Dilute->Derivatize Extract_Sample->Derivatize GCMS GC-MS System Derivatize->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis Metabolic_Pathway cluster_compound Compound cluster_activation Metabolic Activation cluster_toxicity Cellular Effects AromaticAmine Aromatic Amine (e.g., this compound) N_Hydroxylation N-Hydroxylation (Cytochrome P450) AromaticAmine->N_Hydroxylation Phase I Metabolism Hydroxylamine N-Hydroxylamine Metabolite N_Hydroxylation->Hydroxylamine Esterification Esterification (e.g., Sulfation, Acetylation) Hydroxylamine->Esterification Phase II Metabolism Reactive_Ester Reactive Ester Esterification->Reactive_Ester Nitrenium_Ion Nitrenium Ion (Electrophilic Intermediate) Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding Mutation Mutation & Genotoxicity DNA_Adducts->Mutation

Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 4,4'-Dithiodianiline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common methods for synthesizing this compound include the oxidation of 4-aminothiophenol and the reaction of aniline derivatives with sulfur chlorides.[1] The choice of method often depends on the available starting materials, desired purity, and scalability of the reaction.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The primary byproducts are typically isomers of dithiodianiline, such as 2,2'-dithiodianiline and 1,4'-dithiodianiline.[1] These can arise, for example, in the reaction of aniline with sulfur monochloride.[1] Depending on the reaction conditions, over-oxidation of the disulfide bond can also lead to the formation of sulfoxides and sulfones. In some cases, polymeric or tar-like substances may also form, particularly under harsh acidic conditions or at high temperatures.

Q3: How can I confirm the identity and purity of my this compound product?

A3: The identity and purity of this compound can be confirmed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.[1] Mass Spectrometry (MS) can confirm the molecular weight of the compound.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for assessing purity and identifying impurities.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is sensitive to air and light. It should be stored under an inert gas atmosphere, in a cool, dark place.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
The isolated product mass is significantly lower than the theoretical yield.Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.- Ensure efficient stirring to maximize reactant contact.
Suboptimal Reaction Conditions: The temperature, pH, or concentration of reactants may not be ideal.- Review the literature for optimal conditions for your chosen synthetic route.- If oxidizing 4-aminothiophenol, ensure the oxidizing agent is added portion-wise to control the reaction rate and temperature.
Loss of Product During Work-up/Purification: Significant amounts of the product may be lost during extraction or recrystallization.- Minimize the number of transfer steps.- During recrystallization, use the minimum amount of hot solvent required to dissolve the product to avoid losses in the mother liquor.- Ensure the recrystallization solvent is sufficiently cooled to maximize crystal precipitation.
Issue 2: Impure Product (Incorrect Melting Point, Off-Color)
Symptom Possible Cause Suggested Solution
The melting point of the product is broad and lower than the reported value (75-78 °C).[1]Presence of Isomeric Byproducts: Isomers such as 2,2'- and 1,4'-dithiodianiline can depress and broaden the melting point.[1]- Purify the product by recrystallization. An ethanol/water mixture is often effective.[1]- For challenging separations, column chromatography may be necessary.
The product is discolored (e.g., yellow, brown, or green).[1]Formation of Colored Impurities: Over-oxidation or side reactions can produce colored byproducts.- Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.[1]
Residual Starting Materials: Unreacted starting materials may be present in the final product.- Monitor the reaction to completion using TLC.- Purify the product by recrystallization.
Issue 3: Difficulty in Product Isolation/Purification
Symptom Possible Cause Suggested Solution
The product "oils out" during recrystallization instead of forming crystals.Inappropriate Recrystallization Solvent: The chosen solvent system may not be suitable for the product.- Try a different solvent or a mixture of solvents. Ethanol/water is a good starting point for this compound.[1]- Ensure the product is fully dissolved in the hot solvent before cooling.
Presence of Impurities: High levels of impurities can inhibit crystallization.- Attempt to remove impurities by washing the crude product or by treating a solution with activated charcoal before recrystallization.
The product is difficult to filter or forms very fine needles.Rapid Crystallization: Cooling the solution too quickly can lead to the formation of small, difficult-to-handle crystals.- Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.

Data Presentation

Table 1: Byproduct Distribution in the Traditional Aniline-Sulfur Reaction

Compound Isomer Percentage in Crude Product
This compound4,4'60-70%
1,4'-Dithiodianiline1,4'Remainder
1,1'-Dithiodianiline1,1'Remainder

Data sourced from a general description of the traditional aniline-sulfur reaction; percentages can vary based on specific reaction conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Aminothiophenol

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Aminothiophenol

  • Ethanol

  • Hydrogen Peroxide (30% solution)

  • Deionized Water

Procedure:

  • Dissolve 4-aminothiophenol in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution. Monitor the temperature to keep it below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold deionized water to precipitate the crude product.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

  • Dry the crude product before proceeding with purification.

Protocol 2: Purification of this compound by Recrystallization

This protocol is a general guideline and the solvent ratios may need to be optimized.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal (if used) and any other insoluble impurities.

  • To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Dry the purified this compound crystals.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions 4-Aminothiophenol 4-Aminothiophenol This compound This compound (Desired Product) 4-Aminothiophenol->this compound Oxidation Polymerization Polymerization 4-Aminothiophenol->Polymerization Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->this compound Over_Oxidation Over-oxidation This compound->Over_Oxidation Sulfoxide_Sulfone Sulfoxide/Sulfone Byproducts Over_Oxidation->Sulfoxide_Sulfone Polymeric_Byproducts Polymeric Byproducts Polymerization->Polymeric_Byproducts Troubleshooting_Workflow Start Start Synthesis Crude_Product Obtain Crude Product Start->Crude_Product Check_Purity Check Purity (TLC, Melting Point) Crude_Product->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No End End Pure->End Recrystallize Recrystallize (e.g., Ethanol/Water) Impure->Recrystallize Check_Purity_2 Check Purity Again Recrystallize->Check_Purity_2 Check_Purity_2->Pure Yes Column_Chromatography Consider Column Chromatography Check_Purity_2->Column_Chromatography No Column_Chromatography->End

References

Optimization of polymerization conditions for 4,4'-Dithiodianiline-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the synthesis and characterization of polymers based on 4,4'-dithiodianiline. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the typical polymerization method for this compound? A1: Chemical oxidative polymerization is a common and effective method for synthesizing polymers from this compound and other aromatic amines. This technique involves using an oxidizing agent, such as ammonium persulfate (APS), in an acidic solution to initiate and propagate the polymer chains.

Q2: What is the most critical parameter for optimizing the polymerization reaction? A2: The oxidant-to-monomer (O/M) molar ratio is one of the most critical factors influencing the polymerization process.[1][2] For analogous polyaniline synthesis, an O/M ratio of 1.25 is often required to ensure the complete consumption of the monomer, leading to a higher polymer yield.[2] Using an excessive amount of oxidant can cause over-oxidation, which may decrease the final yield and the polymer's electrical conductivity.[2]

Q3: How does the acidity of the reaction medium affect the polymer? A3: The pH of the reaction medium is a crucial parameter. In studies with similar monomers like aniline, highly acidic solutions tend to produce linear polymer chains, whereas weakly acidic conditions can result in different polymer morphologies and structures, such as those containing phenazine rings.[3] Higher acidity can also enhance the polymer's conjugation length and doping levels, which is important for conductive polymer applications.[3]

Q4: My final polymer is insoluble. What can I do? A4: Poor solubility is a common issue with rigid-chain aromatic polymers. The monomer, this compound, is soluble in polar solvents like methanol, and its solubility can be increased by raising the temperature or adjusting the pH.[4] For the polymer, consider post-polymerization modification or the incorporation of flexible co-monomers into the polymer backbone to disrupt chain packing and enhance solubility.

Q5: What are the storage recommendations for the this compound monomer? A5: this compound is sensitive to light and air. It should be stored under an inert gas atmosphere, protected from light.[5]

Troubleshooting Guide

Problem 1: The polymer yield is consistently low.
  • Possible Cause 1: Suboptimal Oxidant-to-Monomer (O/M) Ratio.

    • Solution: Systematically vary the molar ratio of the oxidant (e.g., ammonium persulfate) to the this compound monomer. Based on similar aniline polymerizations, the yield increases steadily as the O/M ratio approaches 1.25.[2] Start with a ratio of 1.0 and increase it incrementally to 1.5, analyzing the yield at each step.

  • Possible Cause 2: Polymer Degradation.

    • Solution: Extended reaction times can lead to peroxidative degradation of the polymer chains, reducing the overall yield.[2] Monitor the reaction over time and identify the point at which yield plateaus before starting to decrease. Consider lowering the reaction temperature to minimize degradation.

  • Possible Cause 3: Loss of Oligomers during Purification.

    • Solution: The washing and purification steps can remove low-molecular-weight oligomers, thereby reducing the final mass.[1][2] If a broad molecular weight distribution is acceptable, consider using a less aggressive washing procedure or precipitation method to retain these smaller chains.

Problem 2: The polymer has a low molecular weight.
  • Possible Cause 1: Premature Chain Termination.

    • Solution: Ensure the purity of the monomer and solvents, as impurities can terminate polymerization. The synthesis of N-substituted aniline derivatives can sometimes lead to products that are easily hydrolyzed, resulting in lower molecular weights.[6] Confirm that no unintended side reactions are occurring.

  • Possible Cause 2: Insufficient Monomer Concentration.

    • Solution: The initial concentration of the monomer can influence the final molecular weight. Perform a concentration study to find the optimal balance; too low a concentration may not favor high polymer growth, while too high a concentration can lead to premature precipitation.

  • Possible Cause 3: Inefficient Removal of Oligomers.

    • Solution: Unlike with yield, a thorough washing step can sometimes improve the average molecular weight by selectively removing the shortest oligomeric chains.[2] Analyze the molecular weight before and after purification to confirm this effect.

Problem 3: The reaction mixture turns black or shows signs of degradation.
  • Possible Cause 1: Over-oxidation.

    • Solution: This is often indicated by a dark black, insoluble product. This can happen if the oxidant concentration is too high or if the reaction temperature is excessive.[2] Reduce the oxidant-to-monomer ratio to below 1.5 and consider running the reaction at a lower temperature (e.g., 0-5 °C).

  • Possible Cause 2: Monomer Instability.

    • Solution: The this compound monomer itself is sensitive. Ensure it is handled under an inert atmosphere to prevent air oxidation before and during the reaction.[5][7] Using freshly purified monomer is highly recommended.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization of Oxidative Polymerization

ParameterRecommended RangeRationale / Key Reference
Monomer Concentration 0.02 - 0.1 MAffects polymer morphology and molecular weight.[8]
Oxidant/Monomer Ratio 1.0 - 1.5Stoichiometry of ~1.25 is often optimal for yield in PANI synthesis.[2][9]
Acid Type HCl, H₂SO₄Provides the necessary acidic medium for polymerization.[3]
Acid Concentration 0.5 - 2.0 MAcidity impacts polymer structure and final properties.[3]
Reaction Temperature 0 - 25 °CLower temperatures can reduce side reactions and over-oxidation.[10]
Reaction Time 4 - 24 hoursMonitor to avoid polymer degradation from excessive time.[2]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound
  • Monomer Solution Preparation:

    • In a reaction vessel, dissolve a specific amount of this compound monomer in an acidic solution (e.g., 1.0 M HCl) to achieve the desired monomer concentration (e.g., 0.05 M).

    • Place the vessel in a cooling bath (e.g., ice water) and stir the solution under an inert atmosphere (e.g., nitrogen) for 30 minutes to ensure complete dissolution and temperature equilibration.

  • Oxidant Solution Preparation:

    • Separately, dissolve the required molar amount of ammonium persulfate (APS) in a small volume of the same acidic solution used for the monomer. The amount should correspond to the target oxidant-to-monomer ratio (e.g., 1.25).

    • Cool the oxidant solution to the same temperature as the reaction vessel.

  • Initiation of Polymerization:

    • Add the chilled oxidant solution dropwise to the stirring monomer solution over 15-20 minutes.

    • A color change should be observed, indicating the initiation of polymerization.

  • Polymerization:

    • Allow the reaction to proceed at the controlled temperature (e.g., 0-5 °C) with continuous stirring for the desired reaction time (e.g., 12 hours).

  • Purification:

    • Terminate the reaction by pouring the mixture into a large volume of a non-solvent, such as methanol or acetone, to precipitate the polymer.

    • Collect the polymer precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the collected polymer repeatedly with the acidic solution and then with deionized water until the filtrate is colorless and has a neutral pH.

    • Finally, wash with methanol or acetone to remove unreacted monomer and oligomers.

  • Drying:

    • Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dry polymer sample into a glass vial.[11]

    • Add 1 mL of a suitable GPC solvent (e.g., inhibitor-free tetrahydrofuran, THF) to the vial. The solvent must be the same as the GPC mobile phase.[11][12]

    • Allow the sample to dissolve completely. This may take several hours; gentle agitation is recommended, but vortexing or sonication should be avoided as it can shear polymer chains.[11] Overnight dissolution (~12 hours) is often preferred.[11]

  • Filtration:

    • Once the polymer is fully dissolved, filter the solution through a 0.1-0.2 µm syringe filter (e.g., PTFE membrane) into a clean GPC autosampler vial.[11] This step is critical to remove any dust or microgels that could damage the GPC columns.[13]

  • Instrument Setup and Analysis:

    • Ensure the GPC system is equilibrated with the mobile phase (e.g., THF) at a constant flow rate.

    • Run a set of calibration standards (e.g., polystyrene standards) to generate a calibration curve.[12]

    • Inject the filtered polymer sample into the GPC system.

  • Data Analysis:

    • Process the resulting chromatogram using the system's software.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the calibration standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Drying cluster_characterization Characterization Monomer 1. Prepare Monomer Solution (this compound in Acid) Initiate 3. Initiate Reaction (Add Oxidant Dropwise at 0-5°C) Monomer->Initiate Oxidant 2. Prepare Oxidant Solution (APS in Acid) Oxidant->Initiate Polymerize 4. Polymerize (Stir for 4-24h) Initiate->Polymerize Precipitate 5. Precipitate Polymer (in Methanol/Acetone) Polymerize->Precipitate Wash 6. Filter & Wash (Acid, Water, Methanol) Precipitate->Wash Dry 7. Dry Under Vacuum Wash->Dry GPC 8. Analyze Molecular Weight (GPC) Dry->GPC Spectroscopy 9. Analyze Structure (FTIR, NMR) Dry->Spectroscopy

Caption: Experimental workflow for poly(this compound) synthesis.

troubleshooting_flowchart Start Problem: Low Molecular Weight Polymer Cause1 Possible Cause: Impure Monomer/Solvents? Start->Cause1 Solution1 Action: Purify Monomer and Use Anhydrous Solvents Cause1->Solution1 Yes Cause2 Possible Cause: Suboptimal Monomer Concentration? Cause1->Cause2 No Solution2 Action: Perform a Concentration Study (e.g., 0.02 M to 0.2 M) Cause2->Solution2 Yes Cause3 Possible Cause: Premature Precipitation? Cause2->Cause3 No Solution3 Action: Try a More Solubilizing Solvent System or Lower Concentration Cause3->Solution3 Yes Cause4 Possible Cause: Reaction Temp Too High? Cause3->Cause4 No Solution4 Action: Lower Reaction Temperature (e.g., to 0°C) Cause4->Solution4 Yes

Caption: Troubleshooting flowchart for low molecular weight polymer.

References

Technical Support Center: 4,4'-Dithiodianiline Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 4,4'-Dithiodianiline during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an aromatic disulfide compound used as a chemical intermediate in various fields, including polymer chemistry and drug development.[1][2] Its structure, featuring a disulfide bond linking two aniline units, makes it reactive and useful in synthesis.[3] However, this disulfide bond is susceptible to oxidation, which can lead to the degradation of the compound, impacting its purity and performance in subsequent applications.

Q2: What are the primary factors that cause the oxidation of this compound?

A2: The primary factors that contribute to the oxidation of this compound are exposure to air (oxygen) and light.[4][5] Elevated temperatures can also accelerate the degradation process. The compound is described as being sensitive to both air and light.[5][6]

Q3: What are the ideal storage conditions to prevent the oxidation of this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[4][5] It is crucial to keep the container tightly closed and to store it under an inert gas atmosphere, such as nitrogen or argon.

Q4: What are the visible signs of this compound degradation?

A4: Pure this compound is typically a white to light yellow crystalline powder.[5] Discoloration, such as a change to a darker yellow, green, or brown hue, may indicate degradation.[5] However, visual inspection alone is not sufficient to determine purity, and analytical testing is recommended.

Q5: How long can I store this compound before significant degradation occurs?

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem: Discoloration of the compound observed upon opening a new or stored container.

Possible Causes:

  • Improper Storage: The container may have been exposed to light, air, or elevated temperatures.

  • Leaky Container Seal: The container seal may be compromised, allowing air and moisture to enter.

  • Contamination: The compound may have been contaminated with an oxidizing agent.

Solutions:

  • Verify Storage Conditions: Ensure that the compound is stored according to the recommended guidelines.

  • Inspect Container: Check the container for any damage to the seal. If the seal is compromised, transfer the material to a new, appropriate container under an inert atmosphere if possible.

  • Analytical Testing: Perform purity analysis using a suitable method like HPLC-UV to determine the extent of degradation.

  • Purification: If the degradation is minor, recrystallization may be a viable option to purify the compound.

Problem: Inconsistent results in experiments using stored this compound.

Possible Causes:

  • Degradation of the Reagent: The this compound may have partially oxidized, leading to a lower concentration of the active compound and the presence of impurities that could interfere with the reaction.

  • Weighing Errors: Due to the electrostatic nature of fine powders, there might be inaccuracies in weighing.

Solutions:

  • Purity Assessment: Before use, assess the purity of the stored this compound using an analytical technique such as HPLC-UV.

  • Use a Fresh Batch: If significant degradation is suspected, it is best to use a fresh, unopened batch of the compound.

  • Proper Weighing Technique: Use an anti-static weighing dish and ensure the balance is properly calibrated.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationalePotential Consequences of Deviation
Temperature Cool (ideally 2-8 °C for long-term storage)To slow down the rate of potential oxidative and thermal degradation reactions.Increased rate of degradation, leading to reduced purity.
Light Protected from light (stored in an amber vial or in the dark)This compound is light-sensitive; light can provide the energy to initiate oxidation.[4][5]Photodegradation, leading to the formation of colored impurities.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)To prevent contact with atmospheric oxygen, a key reactant in the oxidation process.Oxidation of the disulfide bond, resulting in the formation of various oxygenated sulfur species.
Moisture Dry (stored with a desiccant if necessary)Moisture can facilitate certain degradation pathways.Potential for hydrolysis or facilitation of oxidative reactions.
Container Tightly sealed containerTo prevent the ingress of air and moisture.[4]Exposure to atmospheric conditions, leading to degradation.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC-UV

This protocol provides a general framework for assessing the stability of this compound. Method validation would be required for specific applications.

1. Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade phosphoric acid (or other suitable buffer component)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. Method:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for aromatic compounds is a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and prepare a solution of the same nominal concentration as the standard stock solution.

  • HPLC Analysis:

    • Set the UV detector to a wavelength where this compound has strong absorbance (this may need to be determined experimentally, but a starting point could be around 254 nm or 280 nm).

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound from the standard chromatogram.

    • In the sample chromatogram, identify the peak at the same retention time.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area percent method), or by using the concentration determined from the calibration curve.

    • Any additional peaks in the sample chromatogram may correspond to impurities or degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase hplc_analysis HPLC-UV Analysis prep_mp->hplc_analysis prep_std Prepare Standard Solutions prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis gen_calib Generate Calibration Curve hplc_analysis->gen_calib analyze_chrom Analyze Sample Chromatogram hplc_analysis->analyze_chrom calc_purity Calculate Purity gen_calib->calc_purity analyze_chrom->calc_purity

Caption: Experimental workflow for stability assessment of this compound by HPLC-UV.

logical_relationship cluster_investigation Troubleshooting Steps cluster_resolution Potential Resolutions issue Inconsistent Experimental Results or Visible Degradation check_storage Verify Storage Conditions (Temp, Light, Atmosphere) issue->check_storage check_purity Assess Purity via Analytical Method (e.g., HPLC) issue->check_purity check_handling Review Handling and Weighing Procedures issue->check_handling discard Discard and Use Fresh Stock check_storage->discard Improper Storage check_purity->discard Significant Degradation purify Purify by Recrystallization (if minor degradation) check_purity->purify Minor Degradation adjust_proc Adjust Experimental Procedure check_handling->adjust_proc Procedural Issue Identified

Caption: Troubleshooting logic for issues with this compound.

References

Troubleshooting poor film formation in 4,4'-Dithiodianiline polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-dithiodianiline-based polyimides. The information is designed to help overcome common challenges encountered during synthesis and film formation.

Troubleshooting Guide: Poor Film Formation

This guide addresses specific issues that can lead to poor quality or failed film formation in this compound polyimides.

Problem Potential Cause Recommended Solution
Polyamic acid (PAA) solution has low viscosity Incomplete polymerization.- Ensure high purity of this compound and dianhydride monomers.- Use a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1][2]- Maintain a stoichiometric balance between the diamine and dianhydride monomers.
Degradation of PAA during storage.- Store the PAA solution at low temperatures (e.g., -18°C) to minimize hydrolysis and chain degradation.[3]- Use the PAA solution as soon as possible after synthesis.
Precipitate forms during PAA synthesis or storage Poor solubility of the polymer.- Ensure the solid content of the solution is appropriate; for some systems, around 10 wt% is a good starting point.[4]- Consider using a different dianhydride that may lead to a more soluble polyimide.[5]
Film cracks or is brittle after curing High residual stress in the film.- Optimize the curing process with a gradual temperature ramp-up and cool-down to minimize thermal shock.[5]- Ensure complete removal of the solvent before high-temperature curing.
Low molecular weight of the PAA.- Refer to the solutions for "PAA solution has low viscosity."
Incomplete imidization.- Ensure the final curing temperature is high enough and held for a sufficient duration to achieve full imidization. Curing at temperatures up to 300-400°C may be necessary.[6]
Film has bubbles or voids Trapped solvent or water vapor.- Degas the PAA solution before casting.- Use a slow and controlled heating ramp during the initial stages of curing to allow for gradual solvent evaporation.
Film is not uniform in thickness Improper casting technique.- Use a doctor blade or spin coater for more uniform film casting.- Ensure the casting surface is level and clean.
Film has poor mechanical properties (low tensile strength) Low molecular weight of the polymer.- Address the potential causes of low PAA viscosity.- Ensure the purity of the monomers.
Degradation of the disulfide bond.- Avoid harsh reducing or oxidizing agents during synthesis and processing.- The disulfide bond can be susceptible to cleavage under certain chemical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis method for this compound polyimides?

A1: The most common method is a two-step process. First, the this compound is reacted with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like DMAc or NMP at room temperature.[1][2] This forms a soluble poly(amic acid) (PAA) precursor solution. In the second step, the PAA solution is cast into a film and then thermally or chemically treated to induce cyclodehydration, forming the final insoluble and intractable polyimide film.

Q2: How does the disulfide bond in this compound affect the properties of the resulting polyimide?

A2: The disulfide bond introduces a unique functionality into the polyimide backbone. While it can lead to slightly lower thermal stability compared to some other aromatic polyimides, it can also impart properties like self-healing capabilities through disulfide exchange reactions.[7][8][9] The presence of the disulfide bond may also influence the polymer's solubility and mechanical properties.

Q3: What are the ideal storage conditions for the poly(amic acid) solution?

A3: Poly(amic acid) solutions are known to be unstable over time, as they can undergo hydrolysis and a decrease in molecular weight, leading to a drop in viscosity.[3] To maintain the solution's integrity, it is recommended to store it at low temperatures, such as in a freezer at -18°C. It is also advisable to use the solution as fresh as possible.

Q4: What are the key parameters to control during the thermal curing (imidization) process?

A4: The thermal curing process is critical for developing the final properties of the polyimide film. Key parameters include the heating rate, final curing temperature, and hold time at that temperature. A slow, staged heating process is often recommended to first remove the solvent at lower temperatures (e.g., 100°C) before proceeding to higher temperatures (e.g., 200°C and 300°C or higher) for imidization.[1][4] This helps to minimize stress in the film and prevent defects like bubbles and cracking. The final temperature should be sufficient to achieve a high degree of imidization.[6]

Q5: Can I use chemical imidization for this compound polyimides?

A5: Yes, chemical imidization is an alternative to thermal curing. This process typically involves treating the poly(amic acid) solution with a mixture of a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, at room temperature.[1][4] This method can be useful for producing polyimide powders or for applications where high-temperature processing is not desirable. However, it's important to note that the final polyimide may precipitate out of the solution, and achieving complete imidization can depend on the solubility of the polymer in the reaction mixture.[1]

Experimental Protocols

Synthesis of this compound-Based Poly(amic acid)

Objective: To synthesize a poly(amic acid) solution from this compound and a selected dianhydride.

Materials:

  • This compound

  • Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

Procedure:

  • In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve a specific amount of this compound in anhydrous DMAc.

  • Once the diamine is fully dissolved, slowly add a stoichiometric equivalent of the dianhydride powder to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • The resulting viscous poly(amic acid) solution is now ready for film casting or can be stored at low temperatures.

Film Casting and Thermal Curing

Objective: To prepare a polyimide film from the synthesized poly(amic acid) solution.

Materials:

  • Poly(amic acid) solution

  • Glass substrate

  • Doctor blade or spin coater

  • Programmable oven or furnace with a nitrogen atmosphere

Procedure:

  • Pour the poly(amic acid) solution onto a clean, level glass substrate.

  • Use a doctor blade to cast a film of uniform thickness. Alternatively, use a spin coater to deposit a thin film.

  • Place the cast film in a programmable oven.

  • Implement a staged heating program:

    • Heat to 100°C and hold for 1 hour to slowly evaporate the solvent.

    • Ramp up to 200°C and hold for 1 hour.

    • Increase the temperature to 300°C and hold for 1 hour to ensure complete imidization.[4]

  • Slowly cool the oven back to room temperature.

  • The resulting polyimide film can be carefully peeled from the glass substrate.

Visualizations

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_casting Film Casting cluster_curing Thermal Curing s1 Dissolve this compound in DMAc s2 Add Dianhydride s1->s2 s3 Stir at Room Temperature s2->s3 c1 Pour PAA Solution onto Substrate s3->c1 Transfer PAA Solution c2 Cast Uniform Film c1->c2 h1 100°C (1 hr) c2->h1 Place in Oven h2 200°C (1 hr) h1->h2 h3 300°C (1 hr) h2->h3 h4 Cool to Room Temperature h3->h4 Final Polyimide Film Final Polyimide Film h4->Final Polyimide Film

Caption: Experimental workflow for the synthesis and film formation of this compound polyimides.

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution start Poor Film Quality p1 Brittle/Cracked Film start->p1 p2 Low Viscosity PAA start->p2 p3 Bubbles in Film start->p3 c1 Incomplete Imidization p1->c1 c2 Low Molecular Weight p1->c2 p2->c2 c4 PAA Degradation p2->c4 c3 Trapped Solvent p3->c3 s1 Optimize Curing Temperature/Time c1->s1 s2 Check Monomer Purity/Stoichiometry c2->s2 s3 Slow Heating Ramp c3->s3 s4 Proper PAA Storage c4->s4

Caption: Troubleshooting logic for common issues in this compound polyimide film formation.

References

Technical Support Center: Enhancing the Solubility of 4,4'-Dithiodianiline for Solution Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 4,4'-Dithiodianiline (DTDA) and encountering challenges with its solubility for solution-based experiments and processing.

Troubleshooting Guide

Researchers may face several common issues when attempting to dissolve this compound. This guide provides a structured approach to identifying and resolving these problems.

IssuePotential Cause(s)Recommended Solution(s)
DTDA powder does not dissolve or dissolves very slowly. - Inappropriate solvent selection: DTDA has limited solubility in non-polar and aqueous solvents. - Low temperature: Solubility is often temperature-dependent. - Insufficient mixing: Agglomerates of the powder may not be adequately dispersed.- Solvent Selection: Use polar organic solvents such as methanol, ethanol, acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][2][3] - Heating: Gently warm the solvent while stirring to increase the rate of dissolution. Monitor for any signs of degradation (color change). - Agitation: Use a magnetic stirrer or sonication to break up powder clumps and enhance solvent interaction.
The solution is cloudy or contains suspended particles after initial dissolution. - Saturation limit reached: The concentration of DTDA may have exceeded its solubility limit in the chosen solvent at that temperature. - Impurities in DTDA: The starting material may contain insoluble impurities.- Dilution: Add more solvent to the solution to decrease the concentration below the saturation point. - Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles or impurities.
The solution changes color (e.g., darkens) upon standing or heating. - Oxidation/Degradation: DTDA is sensitive to air and light, which can cause degradation, especially when heated.[3] The disulfide bond can also undergo exchange reactions. - Reaction with solvent: The solvent may not be inert under the experimental conditions.- Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Store solutions in amber vials or protect them from light. - Fresh Solutions: Prepare solutions fresh before use and avoid prolonged storage. - Solvent Purity: Use high-purity, anhydrous solvents to minimize reactive impurities.
Precipitation occurs when a co-solvent or another reagent is added. - Decreased solvent polarity: The addition of a less polar co-solvent (e.g., water) can significantly reduce the solubility of DTDA. - Reaction/Complexation: The added reagent may be reacting with DTDA to form a less soluble product.- Solvent System Optimization: If a co-solvent is necessary, optimize the solvent ratio to maintain DTDA solubility. Add the co-solvent slowly while monitoring for precipitation. - Order of Addition: Experiment with the order of addition of reagents to prevent localized high concentrations that can lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on available data, polar organic solvents are the most effective. Methanol is a commonly cited solvent in which this compound is soluble.[1][3] Other suitable options include ethanol, acetone, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] It is sparingly soluble in water.[2]

Q2: My experiment requires an aqueous solution. How can I dissolve DTDA in water?

A2: Direct dissolution of DTDA in water is challenging due to its low aqueous solubility. However, you can increase its aqueous solubility by converting it into a salt. Since DTDA has two primary amine groups, it can be protonated in an acidic solution to form a more soluble ammonium salt.[4] For example, adding a stoichiometric amount of a strong acid like hydrochloric acid (HCl) to a suspension of DTDA in water, with gentle heating and stirring, can facilitate dissolution.

Q3: Can I improve the solubility of DTDA in organic solvents without changing its chemical structure?

A3: Yes, cocrystallization is a technique that can enhance the solubility and dissolution rate of a compound by forming a new crystalline solid with another molecule, known as a coformer. For aromatic amines like DTDA, common coformers include carboxylic acids (e.g., succinic acid, fumaric acid) and other molecules capable of forming hydrogen bonds. This approach modifies the crystal lattice energy, which in turn can improve solubility.

Q4: How can I prevent the degradation of DTDA in solution?

A4: this compound is sensitive to both air and light.[3] To minimize degradation, it is recommended to handle the solid and its solutions under an inert atmosphere, such as nitrogen or argon. Storing solutions in amber vials or wrapping them in aluminum foil will protect them from light. Preparing solutions fresh for each experiment is the best practice to ensure the integrity of the compound.

Q5: The color of my DTDA solution seems to vary. What does this indicate?

A5: The solid form of this compound is often described as a light yellow to yellow powder.[3] Variation in the color of its solution could be due to several factors, including the concentration, the solvent used, and the presence of impurities or degradation products. A significant darkening of the solution, especially upon heating or exposure to air, may indicate oxidation or other forms of degradation.

Quantitative Solubility Data

SolventQualitative Solubility
MethanolSoluble / Almost transparent[1][3]
EthanolSoluble[2]
AcetoneSoluble[2]
N,N-Dimethylformamide (DMF)Likely soluble (Good solvent for similar polymers)
Dimethyl Sulfoxide (DMSO)Likely soluble (Good solvent for a wide array of organics)
WaterSparingly soluble[2]

Experimental Protocols

The following are example protocols for enhancing the solubility of this compound based on common laboratory techniques for similar compounds.

Protocol 1: Salt Formation for Enhanced Aqueous Solubility

Objective: To prepare a water-soluble hydrochloride salt of this compound.

Materials:

  • This compound (DTDA)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Methodology:

  • Weigh out a desired amount of DTDA and place it in a clean glass beaker or flask.

  • Add a small amount of deionized water to create a slurry.

  • While stirring, slowly add 1 M HCl dropwise to the slurry.

  • Monitor the pH of the solution. Continue adding HCl until the pH is in the acidic range (e.g., pH 2-3) and the solid DTDA has dissolved. The amine groups of DTDA will be protonated to form the more soluble hydrochloride salt.

  • Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution, but be cautious of potential degradation.

  • Once a clear solution is obtained, it can be further diluted with deionized water to the desired final concentration.

  • If the salt needs to be isolated as a solid, the solvent can be removed under reduced pressure.

Protocol 2: Cocrystallization by Solvent Evaporation

Objective: To prepare a cocrystal of this compound with a coformer to enhance solubility.

Materials:

  • This compound (DTDA)

  • Coformer (e.g., succinic acid, a pharmaceutically acceptable carboxylic acid)

  • A solvent in which both DTDA and the coformer are soluble (e.g., methanol or ethanol)

  • Glass vial

  • Magnetic stirrer and stir bar

Methodology:

  • Determine the desired stoichiometric ratio of DTDA to the coformer (e.g., 1:1 or 1:2 molar ratio).

  • Weigh the appropriate amounts of DTDA and the coformer and add them to a glass vial.

  • Add the chosen solvent to the vial in small portions while stirring until both components are fully dissolved. Aim for a concentrated solution.

  • Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a location free from vibrations and at a constant temperature.

  • Allow the solvent to evaporate slowly over several hours to days.

  • As the solvent evaporates, cocrystals should form.

  • Once the crystals have formed, they can be collected by filtration and washed with a small amount of cold solvent to remove any residual soluble impurities.

  • The resulting cocrystals should be dried and can then be tested for their solubility.

Visualizations

The following diagrams illustrate the workflows for troubleshooting solubility issues and selecting a solubility enhancement strategy.

Troubleshooting_Workflow start Start: Dissolving DTDA issue Is the solution clear? start->issue precipitate Issue: Incomplete Dissolution / Precipitation issue->precipitate No color_change Is there a color change? issue->color_change Yes check_solvent Check Solvent Choice (Polar Aprotic/Protic?) precipitate->check_solvent heat_agitate Apply Gentle Heat / Sonication check_solvent->heat_agitate Solvent is appropriate enhancement Consider Solubility Enhancement Techniques check_solvent->enhancement Inappropriate Solvent still_issue Still Issues? heat_agitate->still_issue success Success: DTDA Dissolved still_issue->success No still_issue->enhancement Yes color_change->success No degradation Potential Degradation (Use inert atm, protect from light) color_change->degradation Yes degradation->success

Caption: A troubleshooting workflow for dissolving this compound.

Enhancement_Strategy start Goal: Enhance DTDA Solubility application What is the final application? start->application aqueous Aqueous System application->aqueous Aqueous-based organic Organic System application->organic Organic-based salt_formation Strategy: Salt Formation (e.g., with HCl) aqueous->salt_formation cosolvent Strategy: Co-solvent System (e.g., DMSO/Water) aqueous->cosolvent cocrystal Strategy: Cocrystallization (e.g., with a carboxylic acid) organic->cocrystal organic->cosolvent

Caption: A decision tree for selecting a solubility enhancement strategy for DTDA.

References

Overcoming challenges in the purification of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4,4'-Dithiodianiline (DTDA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities in crude this compound typically originate from its synthesis. The reaction of aniline derivatives with sulfur halides can lead to the formation of positional isomers, with the most common being 2,2'-Dithiodianiline and 1,4'-Dithiodianiline.[1] The crude product may contain only 60-70% of the desired 4,4'-isomer.[1] Other potential impurities include unreacted starting materials and byproducts from side reactions.

Q2: My purified this compound has a yellow or greenish tint. Is this normal?

A2: Pure this compound is typically a white to light yellow crystalline powder.[2][3] A noticeable yellow to green or even brownish discoloration can be an indication of impurities or degradation.[2][3] This compound is sensitive to air and light, and oxidation can lead to colored byproducts.[4] Therefore, proper storage under an inert atmosphere and protection from light is crucial.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3][4] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[5]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and separating it from its isomers.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the chemical structure.

Q5: What are the potential degradation products of this compound?

A5: Under acidic or basic conditions, the disulfide bond can be cleaved, potentially forming 4-aminothiophenol and 4-aminophenylsulfenic acid. In the presence of oxidizing agents like hydrogen peroxide, it can be oxidized to S-(4-aminophenyl) 4-aminobenzenethiosulfinate.

Troubleshooting Guides

Challenge 1: Low Purity After a Single Recrystallization

Problem: The purity of this compound remains below the desired level (>95%) after one round of recrystallization, with isomeric impurities still present.

Possible Causes & Solutions:

Possible Cause Solution
Similar Solubility of Isomers: The 2,2'- and 1,4'- isomers have very similar solubility profiles to the 4,4'-isomer, making separation by a single crystallization difficult.Perform a second or even a third recrystallization. With each successive crystallization, the product should become more enriched in the desired 4,4'-isomer.
Incorrect Solvent Ratio: An improper ethanol/water ratio can lead to co-precipitation of the isomers.Optimize the ethanol/water ratio. Start with a higher proportion of ethanol to ensure complete dissolution at elevated temperatures and then slowly add water as the anti-solvent.
Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth is key to achieving high purity.
Challenge 2: Product "Oils Out" During Recrystallization

Problem: Instead of forming crystals, the product separates as an oil upon cooling.

Possible Causes & Solutions:

Possible Cause Solution
High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil rather than a solid.Try to purify the crude material by another method first, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
Insufficient Solvent: If the concentration of the solute is too high, it may become supersaturated and separate as an oil.Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent (ethanol). Then, allow it to cool slowly again.
Cooling Too Rapidly: A sudden drop in temperature can induce oiling out.Ensure a slow and gradual cooling process. Insulating the flask can help to slow down the rate of cooling.
Challenge 3: Significant Product Loss During Purification

Problem: The final yield of purified this compound is very low.

Possible Causes & Solutions:

Possible Cause Solution
Using Too Much Solvent: An excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization During Hot Filtration: If hot filtration is necessary to remove insoluble impurities, the product may crystallize on the filter paper.Use a pre-heated funnel and receiving flask for the hot filtration to prevent a drop in temperature.
Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.Always use ice-cold solvent for washing the crystals on the filter. Use a minimal amount of solvent for washing.
Degradation During Purification: Exposure to air and light for extended periods during the purification process can lead to product loss.Perform the purification steps as efficiently as possible and consider using degassed solvents. Protect the solution from direct light.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 722-27-0[2]
Molecular Formula C₁₂H₁₂N₂S₂[5]
Molecular Weight 248.37 g/mol [5]
Appearance White to yellow to green crystalline powder[2][3]
Melting Point 75-78 °C[2][3]
Solubility Soluble in methanol.[5]
Stability Sensitive to air and light. Incompatible with acids and strong oxidizing agents.[4]

Table 2: Recommended Solvents for Purification

Solvent System Purpose Notes Reference(s)
Ethanol/Water RecrystallizationA common and effective solvent system for fractional crystallization to remove isomeric impurities. The ratio can be adjusted to optimize purity and yield.[1]
Methanol Recrystallization / WashingThis compound is soluble in methanol, which can be used for recrystallization or as a washing solvent.[5]
Hexane/Ethyl Acetate Column ChromatographyA potential mobile phase for silica gel chromatography to separate isomers. The polarity can be adjusted by varying the ratio.General Knowledge
Dichloromethane/Methanol Column ChromatographyAnother potential mobile phase for silica gel chromatography, particularly for more polar compounds.General Knowledge

Experimental Protocols

Protocol 1: Fractional Recrystallization from Ethanol/Water

This protocol describes a general procedure for the purification of crude this compound by fractional recrystallization. Optimization may be required based on the impurity profile of the starting material.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling) in an Erlenmeyer flask. Stir continuously to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and quickly pour the hot solution through it.

  • Crystallization: To the hot, clear ethanolic solution, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and purity, the cooling process should be gradual. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the crystals by HPLC and melting point analysis. Repeat the recrystallization process if the desired purity has not been achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound using column chromatography, which can be particularly useful if recrystallization is ineffective.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase that provides good separation between this compound and its impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity). The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary, then adsorb it onto a small amount of silica gel and evaporate the solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or flasks. If a gradient elution is used, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Analysis: Assess the purity of the final product by HPLC and melting point analysis.

Mandatory Visualization

experimental_workflow cluster_recrystallization Fractional Recrystallization cluster_analysis Purity Analysis crude Crude this compound dissolve Dissolve in hot Ethanol crude->dissolve add_water Add hot Water to cloud point dissolve->add_water cool Slow Cooling add_water->cool filter Vacuum Filtration cool->filter pure_xtals Pure Crystals filter->pure_xtals hplc HPLC Analysis pure_xtals->hplc mp Melting Point pure_xtals->mp

Caption: Workflow for the purification of this compound by fractional recrystallization.

troubleshooting_logic node_action node_action start Low Purity after Recrystallization? cause1 Isomers Co-crystallizing? start->cause1 Yes cause2 Cooling too fast? start->cause2 No action1 Perform another recrystallization cause1->action1 Likely action2 Ensure slow, gradual cooling cause2->action2 Yes cause3 Product Oiling Out? cause2->cause3 No action3 Re-heat and add more solvent cause3->action3 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Enhancing Thermal Stability of 4,4'-Dithiodianiline (DTDA)-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, processing, and characterization of 4,4'-dithiodianiline (DTDA)-containing materials. Our goal is to help you improve the thermal stability and overall performance of your polymers and composites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation in this compound-containing materials?

A1: The primary mechanism of thermal degradation in materials containing this compound (DTDA) typically involves the initial cleavage of the disulfide (S-S) bonds, which are the weakest links in the polymer backbone. This is followed by the scission of carbon-sulfur (C-S) bonds at higher temperatures, leading to the fragmentation of the polymer chains and the release of volatile products like sulfur oxides (SOx) and nitrogen oxides (NOx).[1]

Q2: How does crosslinking improve the thermal stability of DTDA-containing polymers?

A2: Crosslinking enhances thermal stability by creating a more rigid, three-dimensional network structure.[2][3] This network restricts the mobility of polymer chains, making it more difficult for bond scission to occur and for volatile degradation products to escape.[3][4] Aromatic crosslinkers, in particular, can lead to a significant increase in char yield, which acts as an insulating barrier against further thermal decomposition.[3]

Q3: What role do nanoparticles play in enhancing the thermal stability of these materials?

A3: Nanoparticles enhance thermal stability through several mechanisms:

  • Barrier Effect: Well-dispersed nanoparticles create a tortuous path for volatile degradation products, slowing down their escape and thus the rate of mass loss.[1][5]

  • Radical Trapping: Some nanoparticles can trap free radicals that are formed during thermal degradation, preventing them from propagating further chain scission reactions.[1][6]

  • Restricted Polymer Chain Mobility: The interaction between nanoparticles and polymer chains can reduce chain mobility, increasing the energy required for degradation.[6][7]

  • Catalytic Effects: In some cases, nanoparticles can catalyze char formation, leading to a more stable residue at high temperatures.[7]

Q4: What are the key parameters to evaluate when assessing the thermal stability of DTDA-containing materials?

A4: The key parameters, typically obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

  • Temperature at 5% or 10% Weight Loss (Td5 or Td10): A quantitative measure of the initial thermal stability.[8]

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest.

  • Char Yield (% Residue): The percentage of material remaining at the end of the TGA experiment, indicating the material's tendency to form a protective char layer.

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. An increase in Tg often correlates with increased thermal stability.[9]

Troubleshooting Guides

Problem 1: Lower than Expected Thermal Stability in TGA Analysis
Symptom Possible Cause Suggested Solution
Early onset of weight loss (low Td5/Td10) 1. Residual Solvent or Moisture: Trapped solvent or moisture in the polymer matrix can evaporate at low temperatures, appearing as initial weight loss.1. Ensure the sample is thoroughly dried under vacuum at an appropriate temperature before TGA analysis. Perform a pre-heating step in the TGA at a temperature below the degradation point (e.g., 100-150 °C) to remove volatiles.
2. Incomplete Polymerization or Imidization: The presence of unreacted monomers or amic acid precursors can lead to lower thermal stability.2. Confirm complete polymerization and imidization using techniques like FTIR spectroscopy. Adjust the curing temperature and time as needed.[10]
3. Oxidative Degradation: If the analysis is run in an air or oxygen-containing atmosphere, oxidative degradation can occur at lower temperatures than pyrolysis in an inert atmosphere.3. Run the TGA analysis under an inert atmosphere (e.g., nitrogen or argon) to assess the intrinsic thermal stability of the polymer.[11]
Multiple unexpected weight loss steps 1. Presence of Impurities: Impurities from the synthesis or processing steps can have different degradation temperatures.1. Purify the monomers and ensure clean synthesis conditions.
2. Phase-Separated Blends or Composites: If the material is a blend or composite, different components may degrade at different temperatures.2. Analyze the individual components separately to understand their thermal behavior.
Problem 2: Poor Mechanical Properties (e.g., brittle films) of DTDA-Polymer Composites
Symptom Possible Cause Suggested Solution
Brittle or cracked films/samples 1. Poor Dispersion of Nanoparticles: Agglomeration of nanoparticles can create stress concentration points, leading to brittleness.1. Improve the dispersion of nanoparticles through techniques like ultrasonication, high-shear mixing, or surface functionalization of the nanoparticles to enhance their compatibility with the polymer matrix.[6]
2. Insufficient Molecular Weight: Low molecular weight of the polymer can result in poor mechanical properties.2. Optimize the polymerization conditions (e.g., monomer stoichiometry, reaction time, temperature) to achieve a higher molecular weight.
3. Excessive Crosslinking: A very high crosslink density can make the material overly rigid and brittle.3. Adjust the concentration of the crosslinking agent or the curing conditions to achieve the desired balance of thermal stability and mechanical flexibility.

Quantitative Data Summary

The following tables summarize the thermal properties of various this compound-containing and related materials, illustrating the effects of different modifications.

Table 1: Thermal Properties of Polyimides Containing Disulfide Linkages

Polymer SystemTd10 (°C, N2)Tg (°C)Char Yield at 800°C (N2, %)Reference
Polyimide from 4,4'-(2,7-naphthylenedioxy)dianiline and PMDA568285>60[8]
Polyimide from 4,4'-(2,7-naphthylenedioxy)dianiline and BTDA581223>60[8]
Polyimide with pendant phenoxy group>500247-267-[12]
Hyperbranched Polyimide480-533230-242-[13]

Table 2: Effect of Nanoparticles on the Thermal Stability of Polyimides

Polymer CompositeTd5 (°C, Air)Tg (°C)Char Yield at 800°C (N2, %)Reference
Pure Polyimide (BMDA)54028062[14]
BMDA-Al2O3 (9 wt%)548305>62[14]
BMDA-ZnO (9 wt%)532315<62[14]
Polyimide/SiO2 (10 wt%)>500-Increased[15]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of DTDA-Containing Polyimide Films
  • Sample Preparation:

    • Cut a small, representative piece of the polyimide film (typically 5-10 mg).

    • Ensure the sample is completely dry by placing it in a vacuum oven at 120 °C for at least 4 hours.

    • Place the dried sample into a clean, tared TGA pan (alumina or platinum).

    • Record the exact initial mass of the sample.

  • Instrument Setup:

    • Purge Gas: Nitrogen (or Argon) with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[16][17]

      • (Optional) Include an initial isothermal step at ~120 °C for 10-20 minutes to ensure the removal of any residual moisture or solvent.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset decomposition temperature (Tonset).

    • Calculate the temperatures for 5% and 10% weight loss (Td5 and Td10).

    • Determine the temperature of the maximum rate of decomposition (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Record the percentage of residual mass at 800 °C as the char yield.

Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
  • Sample Preparation:

    • Cut a small, flat disk from the polyimide film (typically 5-10 mg).

    • Place the sample in a hermetically sealed aluminum DSC pan.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen with a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Ramp from 25 °C to a temperature above the expected Tg but below the decomposition temperature (e.g., 350 °C) at a heating rate of 10-20 °C/min. This step is to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample from the upper temperature back to 25 °C at a controlled rate (e.g., 10-20 °C/min).

      • Second Heating Scan: Ramp from 25 °C to the upper temperature again at the same heating rate as the first scan. The Tg is determined from this second heating scan.

  • Data Analysis:

    • Plot the heat flow as a function of temperature for the second heating scan.

    • The glass transition will appear as a step-like change in the baseline of the DSC curve.

    • Determine the Tg as the midpoint of this transition.

Visualizations

Thermal_Degradation_Pathway DTDA_Polymer DTDA-Containing Polymer Initial_Degradation Initial Degradation (Lower Temperature) DTDA_Polymer->Initial_Degradation Heat Further_Degradation Further Degradation (Higher Temperature) Initial_Degradation->Further_Degradation Increased Heat S-S Bond Scission Volatile_Products Volatile Products (SOx, NOx, etc.) Further_Degradation->Volatile_Products C-S & C-N Bond Scission Char_Residue Stable Char Residue Further_Degradation->Char_Residue

Caption: Thermal degradation pathway of DTDA-containing polymers.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample_Cut Cut 5-10 mg Sample Sample_Dry Dry in Vacuum Oven Sample_Cut->Sample_Dry Sample_Weigh Weigh into TGA Pan Sample_Dry->Sample_Weigh Instrument_Setup Set Parameters (N2, 10°C/min) Sample_Weigh->Instrument_Setup Run_TGA Heat from 30°C to 800°C Instrument_Setup->Run_TGA Plot_Curve Plot Weight % vs. Temp Run_TGA->Plot_Curve Determine_Params Determine Td5, Td10, Tmax, Char Yield Plot_Curve->Determine_Params

Caption: Experimental workflow for TGA analysis.

Troubleshooting_Logic Start Low Thermal Stability Observed Check_Initial_Loss Early Weight Loss (<200°C)? Start->Check_Initial_Loss Residual_Solvent Cause: Residual Solvent/Moisture Solution: Pre-dry sample Check_Initial_Loss->Residual_Solvent Yes Check_Degradation_Profile Cause: Incomplete Polymerization or Oxidation Check_Initial_Loss->Check_Degradation_Profile No

Caption: Troubleshooting logic for low thermal stability.

References

Technical Support Center: Curing Epoxy Resins with 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the curing process of epoxy resins using 4,4'-Dithiodianiline.

Troubleshooting Guide

This guide addresses common issues encountered during the curing of epoxy resins with this compound.

Problem Potential Causes Recommended Solutions
Incomplete or Slow Cure Incorrect stoichiometric ratio of epoxy resin to this compound.[1][2][3]Recalculate the mix ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of this compound.
Insufficient curing temperature or time.Consult technical datasheets for the recommended cure schedule. A typical starting point for aromatic amine cures is an elevated temperature schedule (e.g., 2-4 hours at 100-120°C) followed by a post-cure at a higher temperature (e.g., 150°C).[4]
Moisture contamination of the this compound hardener.Store this compound in a tightly sealed container in a dry environment. Consider using a moisture scavenger in the formulation if working in high-humidity conditions.[4]
Inadequate mixing of components.Ensure thorough and uniform mixing of the epoxy resin and curing agent until a homogenous mixture is achieved.
Brittle Cured Epoxy Off-ratio mixing, particularly with an excess of the amine hardener.[5]Precisely measure and mix the components according to the calculated stoichiometric ratio.
Cure temperature is too high or the ramp rate is too fast.Optimize the cure schedule by using a slower heating rate and avoiding excessive temperatures that can lead to a highly cross-linked and brittle network.
Inherent properties of the epoxy-hardener system.Consider reformulating with a flexibilizing agent, although this may impact other properties like thermal stability.
Surface Defects (e.g., Cloudiness, Stickiness) Amine blush, which can occur in the presence of moisture and carbon dioxide.[4]Control the curing environment to maintain low humidity. Applying a post-cure can also help to mitigate surface defects.
Contamination of the mold or substrate.Ensure that all surfaces in contact with the epoxy formulation are clean and free of contaminants like dust, oil, or release agents.
Poor Mechanical Properties Incomplete cure.Follow the recommendations for addressing incomplete cure, such as verifying the mix ratio and ensuring an adequate cure schedule.
Presence of voids or air bubbles.Degas the mixed epoxy-hardener system under vacuum before curing to remove trapped air.
Non-optimal cure schedule.Experiment with different cure schedules to understand the impact on the final mechanical properties. The rate of heating can influence network formation.[6]

Frequently Asked Questions (FAQs)

1. What is the correct mix ratio of epoxy resin to this compound?

The correct mix ratio is determined by the stoichiometry of the epoxy-amine reaction. You will need the Epoxy Equivalent Weight (EEW) of your epoxy resin and the Amine Hydrogen Equivalent Weight (AHEW) of this compound. The AHEW of this compound (C₁₂H₁₂N₂S₂) is calculated by dividing its molecular weight (248.37 g/mol ) by the number of active amine hydrogens (4), which is 62.09 g/eq.

The parts by weight of this compound per 100 parts of epoxy resin (phr) can be calculated as:

phr = (AHEW / EEW) * 100

2. What are the typical curing conditions for epoxy resins with this compound?

Aromatic amines like this compound generally require elevated temperatures for curing. A typical starting point for a cure schedule would be 2 to 4 hours at 100-120°C, followed by a post-cure at a higher temperature, such as 150°C, for another 2 to 4 hours.[4] The exact schedule will depend on the specific epoxy resin used and the desired final properties.

3. Why is my cured epoxy brittle?

Brittleness in the cured epoxy can result from several factors, including an incorrect mix ratio (often an excess of the amine hardener), or a cure schedule with a temperature that is too high or a heating rate that is too rapid, leading to a highly cross-linked and stressed network.[5]

4. Can this compound be used to create self-healing epoxy resins?

Yes, the disulfide bonds in the this compound structure can impart self-healing properties to the cured epoxy network.[7][8] When a crack occurs, the disulfide bonds can break and then reform under certain conditions (e.g., heat), allowing the material to repair itself.[7][8]

5. How can I analyze the curing process and the properties of the cured epoxy?

Several analytical techniques are commonly used:

  • Differential Scanning Calorimetry (DSC): To determine the heat of cure, glass transition temperature (Tg), and the degree of cure.[9][10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of epoxy groups and the formation of hydroxyl groups during the curing reaction.

  • Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and tan delta, which can also be used to determine the Tg.[6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured epoxy.[12]

  • Mechanical Testing: To determine properties such as tensile strength, flexural strength, and compressive strength according to ASTM standards.[13][14]

Quantitative Data

The following tables provide representative quantitative data for epoxy systems cured with aromatic diamines. Note that the data for 4,4'-diaminodiphenyl sulfone (4,4'-DDS) is presented as an analogue due to the limited availability of comprehensive data specifically for this compound. 4,4'-DDS is structurally similar and provides a good reference point for expected performance.

Table 1: Thermal Properties of Aromatic Amine Cured Epoxy Resins (Analogous System)

PropertyDGEBA cured with 4,4'-DDSTGDDM cured with 4,4'-DDS
Glass Transition Temperature (Tg) by DSC~180-200 °C~240-260 °C[15]
Onset of Cure Temperature (DSC)~150-170 °CNot specified
Peak Exotherm Temperature (DSC)~200-220 °CNot specified
Heat of Cure (ΔH)~400-500 J/gNot specified

Data is compiled from various sources and represents typical values. Actual values will vary depending on the specific resin, cure cycle, and analytical method used.

Table 2: Mechanical Properties of Aromatic Amine Cured Epoxy Resins (Analogous System)

PropertyDGEBA cured with 4,4'-DDSTGDDM cured with 4,4'-DDS
Tensile Strength~70-90 MPa~60-80 MPa
Tensile Modulus~3.0-4.0 GPa~4.0-5.0 GPa
Flexural Strength~120-150 MPa~100-130 MPa
Flexural Modulus~3.0-4.0 GPa~4.0-5.0 GPa

Data is compiled from various sources and represents typical values. Actual values will vary depending on the specific resin, cure cycle, and testing conditions.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Curing Analysis

  • Objective: To determine the heat of cure and glass transition temperature (Tg).

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy/4,4'-Dithiodianiline formulation into an aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • For cure analysis, heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 250-300°C.[10][16]

    • To determine the Tg of the cured material, cool the sample after the initial heating scan and then perform a second heating scan at the same rate. The step change in the baseline of the second scan indicates the Tg.

  • Data Analysis: The area under the exothermic peak in the first heating scan corresponds to the total heat of cure (ΔH). The midpoint of the step transition in the second heating scan is taken as the Tg.

2. Mechanical Testing: Tensile Properties (ASTM D638)

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break.

  • Apparatus: Universal Testing Machine with tensile grips.

  • Procedure:

    • Prepare dog-bone shaped specimens of the cured epoxy resin according to ASTM D638 dimensions. Ensure the specimens are free of voids and surface defects.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[14]

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the specimen can withstand before failure.

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualizations

Curing_Workflow cluster_prep Preparation cluster_cure Curing cluster_analysis Analysis Resin Epoxy Resin Mix Stoichiometric Mixing Resin->Mix Hardener This compound Hardener->Mix Degas Vacuum Degassing Mix->Degas Cure Thermal Curing (e.g., 120°C for 2h) Degas->Cure PostCure Post-Curing (e.g., 150°C for 2h) Cure->PostCure DSC DSC Analysis PostCure->DSC FTIR FTIR Spectroscopy PostCure->FTIR DMA DMA Analysis PostCure->DMA MechTest Mechanical Testing PostCure->MechTest

Caption: Experimental workflow for curing and analysis of epoxy resins.

Troubleshooting_Logic cluster_solutions_incomplete Solutions for Incomplete Cure cluster_solutions_brittle Solutions for Brittleness cluster_solutions_surface Solutions for Surface Defects Start Curing Issue Identified IncompleteCure Incomplete or Slow Cure Start->IncompleteCure Brittle Brittle Cured Product Start->Brittle SurfaceDefects Surface Defects Start->SurfaceDefects CheckRatio Verify Stoichiometric Ratio IncompleteCure->CheckRatio CheckTempTime Adjust Cure Temperature/Time IncompleteCure->CheckTempTime CheckMoisture Control Moisture IncompleteCure->CheckMoisture VerifyRatioBrittle Verify Stoichiometric Ratio Brittle->VerifyRatioBrittle OptimizeCure Optimize Cure Schedule Brittle->OptimizeCure ControlHumidity Control Humidity SurfaceDefects->ControlHumidity EnsureCleanliness Ensure Clean Molds/Substrates SurfaceDefects->EnsureCleanliness

Caption: Troubleshooting logic for common epoxy curing issues.

Self_Healing_Mechanism intact_state Cured Epoxy Network with Disulfide Bonds (-S-S-) crack_formation Crack Formation (Disulfide Bonds Break) intact_state->crack_formation Mechanical Stress healing_stimulus Healing Stimulus (e.g., Heat) crack_formation->healing_stimulus Initiates Healing reformed_network Disulfide Bond Re-formation (Network Healed) healing_stimulus->reformed_network Promotes Bond Exchange reformed_network->intact_state Restored Integrity

Caption: Self-healing mechanism enabled by disulfide bonds.

References

Validation & Comparative

A Comparative Guide to 4,4'-Dithiodianiline and Other Diamine Monomers in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamine monomers are fundamental building blocks for high-performance polymers such as polyimides and specialized epoxy resins. The choice of diamine critically dictates the final properties of the polymer, including its thermal stability, mechanical strength, and processability. This guide provides a comparative analysis of 4,4'-Dithiodianiline (DTDA), a unique aromatic diamine featuring a dynamic disulfide bond, against a conventional and widely used analogue, 4,4'-Oxydianiline (ODA). By presenting key performance data, this document highlights the distinct advantages conferred by the disulfide linkage, particularly in the development of advanced materials with self-healing and reprocessable capabilities.

Monomer Overview: Structure and Functionality

The properties of polymers are intrinsically linked to the chemical structure of their monomeric precursors.[1] While both DTDA and ODA are aromatic diamines used in synthesizing thermally stable polymers, their core structural differences lead to vastly different functionalities.

  • This compound (DTDA): DTDA is an aromatic diamine characterized by two aniline moieties linked by a disulfide (-S-S-) bond. This bond is a dynamic covalent bond, meaning it can cleave and reform under specific stimuli like heat or changes in pH.[2][3] This reversibility is the key to imparting novel properties such as self-healing, reprocessability, and recyclability to otherwise rigid thermoset polymers.[4][5]

  • 4,4'-Oxydianiline (ODA): ODA is one of the most common aromatic diamines used in the commercial production of high-performance polyimides, such as Kapton®.[1][6] It features a flexible ether (-O-) linkage between its two phenyl rings. This ether bridge provides a combination of high thermal stability and a degree of flexibility to the polymer backbone, but it is a stable, non-dynamic bond.

Comparative Performance Data

The selection of a diamine monomer has a profound impact on the thermal and mechanical properties of the resulting polymer. While direct, side-by-side comparative data is sparse, this section compiles representative data for polyimides synthesized from ODA and highlights the unique performance metrics of DTDA-based polymers.

Table 1: Thermal Properties of Polyimides
Diamine MonomerDianhydride MonomerGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5%)Source(s)
4,4'-Oxydianiline (ODA) Pyromellitic Dianhydride (PMDA)302 °C~500 °C[7]
4,4'-Oxydianiline (ODA) 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)276 °CNot Specified[7]
This compound (DTDA) Paraformaldehyde (forms Polyhexahydrotriazine)135 °C246 °C[8]

Note: The properties of polyimides are highly dependent on the dianhydride co-monomer. The data for the DTDA-based thermoset (a polyhexahydrotriazine, not a traditional polyimide) is provided to illustrate its thermal properties in a different polymer system.

Table 2: Mechanical Properties of Polyimides

| Diamine Monomer | Dianhydride Monomer | Tensile Strength | Tensile Modulus | Elongation at Break | Source(s) | | :--- | :--- | :--- | :--- | :--- | | 4,4'-Oxydianiline (ODA) | Pyromellitic Dianhydride (PMDA) | Not Specified | 3.42 GPa | 2.82% |[7] | | 4,4'-Oxydianiline (ODA) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 114.19 MPa | 3.23 GPa | 3.58% |[7] |

Note: The mechanical properties of DTDA-based polymers are often evaluated in the context of their self-healing or reprocessing efficiency rather than their pristine strength alone.

Key Differentiator: Self-Healing and Reprocessability

The primary advantage of incorporating DTDA into polymer networks is the introduction of dynamic covalent chemistry, enabling functionalities impossible with conventional monomers like ODA.

  • Self-Healing: When a polymer containing disulfide bonds is damaged, the bonds can be reformed across the fractured interface upon thermal stimulation.[2] This allows the material to "heal" and recover a significant portion of its original mechanical properties. Healing efficiencies of up to 91.8% have been reported for polyimides containing aliphatic disulfide bonds.[9][10] This property is particularly valuable for extending the lifetime of materials used in coatings and electronics.[3]

  • Reprocessability and Recyclability: Thermosetting polymers are known for their permanent cross-linked structures, which makes them difficult to recycle.[8] The dynamic nature of the disulfide bonds in DTDA-based thermosets allows these networks to be broken down and reformed. This enables the material to be reprocessed by hot pressing, with studies showing near 100% recovery of flexural strength after reprocessing cycles.[8][11] Furthermore, these materials can be chemically degraded in specific solvents, allowing for monomer recovery and closed-loop recycling.[4]

Visualized Workflows and Concepts

Diagram 1: Experimental Workflow for Polyimide Synthesis & Characterization

G cluster_synthesis Two-Step Polyimide Synthesis cluster_characterization Property Characterization Monomers 1. Monomer Dissolution (Diamine + Solvent) PAA 2. Poly(amic acid) Formation (Add Dianhydride, Stir 24h) Monomers->PAA Polycondensation Cast 3. Film Casting (On glass substrate) PAA->Cast Imidize 4. Thermal Imidization (Stepwise heating to 300°C) Cast->Imidize Cyclodehydration Film Polyimide Film Imidize->Film TGA TGA (Thermal Stability) Film->TGA DSC DSC (Glass Transition) Film->DSC Tensile Tensile Test (Mechanical Properties) Film->Tensile

Caption: General workflow for polyimide synthesis and subsequent thermal/mechanical analysis.

Diagram 2: Structure-Property Relationship of DTDA vs. ODA

G cluster_DTDA This compound (DTDA) cluster_ODA 4,4'-Oxydianiline (ODA) DTDA_Monomer DTDA Monomer Disulfide Dynamic Disulfide Bond (-S-S-) DTDA_Monomer->Disulfide contains Properties_DTDA Self-Healing Reprocessable Recyclable Disulfide->Properties_DTDA enables ODA_Monomer ODA Monomer Ether Stable Ether Bond (-O-) ODA_Monomer->Ether contains Properties_ODA High Thermal Stability Mechanical Robustness Ether->Properties_ODA provides

Caption: Contrasting the structural features and resulting properties of DTDA and ODA.

Detailed Experimental Protocols

Protocol for Two-Step Polyimide Synthesis

This protocol describes the synthesis of a polyimide film via a poly(amic acid) precursor followed by thermal imidization.

  • Monomer Dissolution: In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of the diamine monomer (e.g., ODA or DTDA) in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to achieve a solids content of 15-20 wt%. Stir under a gentle nitrogen flow at room temperature until the diamine is fully dissolved.

  • Poly(amic acid) Synthesis: Gradually add an equimolar amount of the chosen dianhydride (e.g., PMDA) to the stirred diamine solution in small portions to control the exothermic reaction. Continue stirring the mixture at room temperature under nitrogen for 24 hours. The solution will become highly viscous as the poly(amic acid) (PAA) forms.

  • Film Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Thermal Imidization: Place the glass plate in a vacuum or forced-air oven. Employ a stepwise heating program to convert the PAA to polyimide and remove the solvent. A typical cycle is:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • Film Recovery: After the oven cools to room temperature, immerse the glass plate in warm water to help peel the flexible polyimide film from the substrate. Dry the freestanding film in a vacuum oven at 100°C for several hours before characterization.

Protocol for Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of the polymer, conforming to standards like ISO 11358.

  • Sample Preparation: Cut a small, representative sample of the polyimide film (typically 5-10 mg).

  • Instrument Setup: Place the sample in a TGA sample pan (e.g., platinum or alumina). Tare the balance.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from room temperature to approximately 800°C at a controlled heating rate, commonly 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The 5% weight loss temperature (Td5%) is determined as the onset of significant degradation.

Protocol for Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer.

  • Sample Preparation: Weigh 5-10 mg of the polyimide film into a DSC sample pan and seal it with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: A heat-cool-heat cycle is typically used to erase the thermal history of the material.

    • First Heat: Heat the sample to a temperature well above its expected Tg (e.g., 350°C) at a rate of 10°C/min.

    • Cool: Rapidly cool the sample to room temperature.

    • Second Heat: Reheat the sample at the same rate (10°C/min).

  • Data Analysis: The Tg is determined from the inflection point of the baseline shift in the heat flow curve during the second heating scan.

Protocol for Tensile Property Testing

This protocol follows the principles of ASTM D882 for testing thin polymer films.

  • Sample Preparation: Cut the polyimide film into standardized rectangular or dumbbell-shaped specimens, typically 25 mm wide.[12] Measure the thickness and width of each specimen accurately.

  • Instrument Setup: Mount the specimen securely in the grips of a universal testing machine (UTM), ensuring proper alignment.[6]

  • Testing: Apply a uniaxial tensile force at a constant rate of crosshead speed until the specimen breaks.[6][12]

  • Data Recording: The instrument records the force applied versus the elongation of the specimen.

  • Data Analysis: From the resulting stress-strain curve, calculate key properties including tensile strength (maximum stress), Young's modulus (stiffness), and elongation at break (ductility).[13]

Conclusion

This compound and 4,4'-Oxydianiline represent two distinct classes of aromatic diamine monomers that yield high-performance polymers with tailored properties. While ODA is a benchmark for producing polyimides with exceptional thermal and mechanical stability, DTDA offers a revolutionary advantage by incorporating dynamic disulfide bonds into the polymer backbone. This unique feature enables the development of "smart" materials that can be reprocessed, repaired, and recycled, paving the way for more sustainable and long-lasting applications in advanced composites, electronics, and biomedical devices. The choice between these monomers depends on whether the primary requirement is ultimate thermal stability (ODA) or advanced functionalities like self-healing and circularity (DTDA).

References

Validation of the electrochemical properties of poly(4,4'-Dithiodianiline)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Properties of Poly(4,4'-Dithiodianiline)

This guide provides a detailed comparison of the electrochemical properties of poly(this compound) (pDTDA) with other widely used conductive polymers, including polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT). The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced conductive polymers for various applications.

Poly(this compound), a sulfur-containing analogue of polyaniline, has garnered interest due to its unique redox properties conferred by the disulfide linkages. These bonds introduce additional redox activity beyond the polyaniline backbone, potentially leading to higher energy storage capacities.[1] Like other conductive polymers such as PANI, PPy, and PEDOT, pDTDA is explored for applications in sensors, supercapacitors, and batteries.[2][3][4][5] However, PANI can be limited by its low solubility and processability, issues that can sometimes be addressed by copolymerization, for instance with pDTDA.[6]

Comparative Electrochemical Performance

The following table summarizes key electrochemical performance metrics for pDTDA and its alternatives based on reported experimental data. It is important to note that these values can vary significantly depending on the synthesis method, morphology, and the specific composition of the electrode material (e.g., as a composite).

PolymerSpecific CapacitanceEnergy DensityPower DensityCycling StabilityConductivity (S/cm)
pDTDA Composite 490.5 F/g (in 3M KOH)[6]13.49 Wh/kg[6]699.8 W/kg[6]>90% release efficiency after 10 cycles (for copper ion capture)[6]Not specified
pDTDA-co-aniline/GO High specific capacityNot specifiedNot specified82% capacity retention after 1000 cycles[7]Not specified
Polyaniline (PANI) 285 mF/cm² (hydrogel)[8]Not specifiedNot specified73% capacitance retention after 500 cycles (hydrogel)[8]7.6 S/m (hydrogel)[8]
Polypyrrole (PPy) Not specifiedNot specifiedNot specifiedGenerally good stability[2][4]Good conductivity[3][4]
PEDOT Not specifiedNot specifiedNot specifiedConsidered highly stable, often superior to PPy and PANI[2]High conductivity[2]

Note: "Not specified" indicates that the data was not available in the provided search results. GO refers to Graphene Oxide.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of electrochemical properties. Below are representative protocols for the synthesis and characterization of pDTDA.

Synthesis of pDTDA

a) In-situ Polymerization for Composites:

This method is often used to create composite materials, for example, with nitrogen-doped porous carbon (NC).

  • Preparation of Monomer Solution: Dissolve the this compound monomer in a suitable solvent.

  • Dispersion of Carbon Material: Disperse the NC material in the monomer solution through ultrasonication to ensure a homogeneous mixture.

  • Initiation of Polymerization: Add an initiator, such as ammonium persulfate, dropwise to the mixture while stirring in an ice bath to initiate the polymerization of dithiodianiline on the surface of the carbon materials.

  • Reaction Completion: Allow the reaction to proceed for a set duration (e.g., 24 hours) at a controlled temperature.

  • Purification: The resulting composite material (NC/pDTDA) is then collected by filtration, washed repeatedly with deionized water and ethanol to remove unreacted monomers and oligomers, and finally dried in a vacuum oven.[6][7]

b) Electrochemical Polymerization (Electropolymerization):

This technique allows for the direct formation of a pDTDA film on an electrode surface.

  • Electrolyte Preparation: Prepare a solution containing the this compound monomer (e.g., 30 mM) and a supporting electrolyte (e.g., 60 mM TEAHFP) in a solvent mixture such as 1:1 water/acetonitrile.[9]

  • Electrochemical Cell Setup: Use a three-electrode system with a working electrode (e.g., gold disc), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., SCE).[9][10]

  • Polymerization: Cycle the potential of the working electrode within a specific range (e.g., 0.0 V to 1.6 V vs. SCE) at a set scan rate (e.g., 50 mV/s).[9] The polymer film will gradually deposit on the working electrode surface with an increasing number of cycles.

  • Film Preparation: After polymerization, the electrode is rinsed to remove any residual monomer and electrolyte.

Electrochemical Characterization

The electrochemical properties of the synthesized pDTDA are typically evaluated using a three-electrode system in a relevant electrolyte (e.g., 3M KOH or 1M H₂SO₄).

a) Cyclic Voltammetry (CV):

  • Purpose: To investigate the redox behavior, electrochemical reversibility, and potential window of the material.

  • Procedure: The potential of the working electrode is swept linearly between two vertex potentials at various scan rates. The resulting current is measured as a function of the applied potential. The shape of the voltammogram provides information about the redox reactions.[6][10]

b) Galvanostatic Charge-Discharge (GCD):

  • Purpose: To determine the specific capacitance, energy density, and power density of the material.

  • Procedure: The electrode is charged and discharged at a constant current density between a defined potential window. The specific capacitance is calculated from the slope of the discharge curve.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To study the charge transfer resistance, equivalent series resistance, and ion diffusion processes at the electrode-electrolyte interface.

  • Procedure: A small amplitude AC voltage is applied to the electrode over a wide range of frequencies, and the impedance is measured. The resulting Nyquist plot is analyzed to model the electrochemical system.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the validation of the electrochemical properties of pDTDA.

G cluster_synthesis Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis Monomer This compound Monomer InSitu In-situ Polymerization (e.g., with Carbon Matrix) Monomer->InSitu ElectroPoly Electropolymerization Monomer->ElectroPoly pDTDA pDTDA Material/Film InSitu->pDTDA ElectroPoly->pDTDA Slurry Slurry Preparation (pDTDA, binder, conductive agent) pDTDA->Slurry Coating Coating on Current Collector Slurry->Coating Drying Drying and Pressing Coating->Drying WorkingElectrode Working Electrode Drying->WorkingElectrode ThreeElectrode Three-Electrode Cell Assembly (Working, Counter, Reference) WorkingElectrode->ThreeElectrode CV Cyclic Voltammetry (CV) ThreeElectrode->CV GCD Galvanostatic Charge-Discharge (GCD) ThreeElectrode->GCD EIS Electrochemical Impedance Spectroscopy (EIS) ThreeElectrode->EIS Capacitance Specific Capacitance CV->Capacitance GCD->Capacitance EnergyDensity Energy/Power Density GCD->EnergyDensity Stability Cycling Stability GCD->Stability Resistance Charge Transfer Resistance EIS->Resistance

Workflow for Electrochemical Validation of pDTDA.

References

A Comparative Analysis of Polyimides Derived from 4,4'-Dithiodianiline and 4,4'-Diaminodiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal, mechanical, and optical properties of polyimides synthesized from 4,4'-Dithiodianiline (DTDA) and 4,4'-diaminodiphenyl sulfide (DDS) reveals distinct performance characteristics attributable to the subtle differences in their sulfur-containing linkages. This guide provides a comprehensive comparison of these two high-performance polymers, supported by experimental data, to aid researchers and professionals in material selection for advanced applications.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of sulfur-containing diamines, such as this compound (DTDA) with its disulfide (-S-S-) linkage and 4,4'-diaminodiphenyl sulfide (DDS) with its thioether (-S-) linkage, can further tailor the properties of the resulting polyimides. While direct comparative studies are limited, a meticulous analysis of polyimides synthesized under similar conditions with the same dianhydride, pyromellitic dianhydride (PMDA), allows for a valuable performance assessment.

Performance Overview

Polyimides derived from both DTDA and DDS exhibit excellent thermal stability, a hallmark of this polymer family. However, the nature of the sulfur linkage—disulfide versus thioether—influences key properties such as flexibility, processability, and specific thermal and mechanical behaviors.

The disulfide bond in DTDA-based polyimides introduces a unique dynamic characteristic. Disulfide bonds can undergo reversible cleavage and reformation, a property that is being explored for the development of self-healing and reprocessable polymers.[1] The thioether linkage in DDS, on the other hand, provides greater flexibility to the polymer chain compared to more rigid aromatic diamines, which can enhance solubility and processability.

Quantitative Performance Data

To facilitate a clear comparison, the following tables summarize the key performance indicators for polyimides synthesized from DTDA and a structural analogue of DDS (4,4'-diaminodiphenyl ether, ODA) with pyromellitic dianhydride (PMDA). Data for a direct DDS-PMDA polyimide was not available in a comparable study. ODA is a close structural analogue where the sulfur atom is replaced by an oxygen atom, providing a reasonable baseline for understanding the influence of a flexible single-atom linkage.

Table 1: Thermal Properties of PMDA-Based Polyimides

PropertyPMDA-DTDA PolyimidePMDA-ODA Polyimide (DDS Analogue)
Glass Transition Temperature (Tg)Data not available302 °C[2]
5% Weight Loss Temperature (Td5)> 400 °CData not available
10% Weight Loss Temperature (Td10)Data not available> 500 °C

Table 2: Mechanical Properties of PMDA-Based Polyimides

PropertyPMDA-DTDA PolyimidePMDA-ODA Polyimide (DDS Analogue)
Tensile Strength> 99 MPa[1]Data not available
Tensile ModulusData not available3.42 GPa[2]
Elongation at BreakData not available2.82%[2]

Table 3: Optical Properties of PMDA-Based Polyimides

PropertyPMDA-DTDA PolyimidePMDA-ODA Polyimide (DDS Analogue)
Optical Transmittance> 87%[1]Data not available
Refractive IndexData not available~1.70[3]

Experimental Protocols

The synthesis of these polyimides typically follows a two-step polycondensation reaction. The following is a generalized experimental protocol.

Synthesis of Poly(amic acid) (PAA)
  • An aromatic diamine (e.g., this compound or 4,4'-diaminodiphenyl sulfide) is dissolved in a dry, polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • A stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is gradually added to the diamine solution with continuous stirring under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for a period of 24 to 48 hours to form a viscous poly(amic acid) solution.

Imidization to Polyimide

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner in an oven or under vacuum. A typical heating schedule would be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300-350 °C for 1 hour. This process removes the solvent and facilitates the cyclodehydration to form the imide rings.

  • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. The mixture is stirred at a slightly elevated temperature (e.g., 50-80 °C) for several hours to complete the imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.

Characterization Techniques
  • Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperatures (Td5 and Td10), and Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) is used to measure the glass transition temperature (Tg).

  • Mechanical Properties: Tensile testing of polyimide films is performed using a universal testing machine to determine tensile strength, tensile modulus, and elongation at break.

  • Optical Properties: UV-Vis spectroscopy is employed to measure the optical transmittance of the polyimide films. The refractive index can be determined using techniques like ellipsometry or prism coupling.

Visualizing the Structures and Synthesis

To better understand the molecular differences and the general synthetic pathway, the following diagrams are provided.

Caption: Chemical structures of this compound and 4,4'-diaminodiphenyl sulfide.

polyimide_synthesis Diamine Aromatic Diamine (DTDA or DDS) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->PAA Casting Film Casting PAA->Casting Chemical_Imidization Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical_Imidization Thermal_Imidization Thermal Imidization (Stepwise Heating) Casting->Thermal_Imidization PI_Film Polyimide Film Thermal_Imidization->PI_Film PI_Powder Polyimide Powder Chemical_Imidization->PI_Powder

Caption: General workflow for the two-step synthesis of polyimides.

Conclusion

The choice between this compound and 4,4'-diaminodiphenyl sulfide as the diamine monomer in polyimide synthesis allows for the fine-tuning of polymer properties. DTDA offers the potential for creating dynamic and potentially self-healing materials due to its disulfide linkage. Polyimides based on DDS, with their more flexible thioether linkage, are likely to exhibit enhanced solubility and processability. While a direct, comprehensive comparison from a single study is not available, the existing data on analogous systems suggest that both diamines can be used to produce polyimides with high thermal stability and robust mechanical properties. The selection of one over the other will ultimately depend on the specific performance requirements of the intended application, such as the need for dynamic bond exchange or improved processability. Further research directly comparing these two monomers under identical conditions would be highly valuable to the materials science community.

References

Benchmarking Corrosion Inhibition: A Comparative Analysis for 4,4'-Dithiodianiline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide focuses on two key structural components of DTDA: the aniline group and the sulfur-containing linkage. By examining the corrosion inhibition performance of various aniline derivatives and organic sulfur compounds, we can establish a performance baseline. The data presented is collated from multiple studies and standardized where possible for comparative purposes.

Performance of Aniline and its Derivatives as Corrosion Inhibitors

Aniline and its substituted derivatives are known to exhibit corrosion inhibition properties, primarily due to the presence of the electron-rich nitrogen atom which can coordinate with metal surfaces. The following table summarizes the inhibition efficiencies of several aniline compounds on mild steel in acidic media, as determined by weight loss and electrochemical methods.

InhibitorConcentration (mM)MediumMethodInhibition Efficiency (%)Reference
Aniline50.03% HFWeight Loss72.7[1]
p-Toluidine50.03% HFWeight Loss77.0[1]
p-Anisidine50.03% HFWeight Loss94.9[1]
p-Phenetidine50.03% HFWeight Loss75.9[1]
N,N-dimethyl aniline50.03% HFWeight Loss73.9[1]
3-(1,3-oxazol-5-yl)aniline0.051 M HClPotentiodynamic Polarization93.5[2]
4-amino-N,N-di-(2-pyridylmethyl)-aniline-1.0 M HClPotentiodynamic Polarization-[3]

Performance of Sulfur-Containing Organic Compounds as Corrosion Inhibitors

The disulfide bond in DTDA suggests that sulfur atoms would play a crucial role in its adsorption and corrosion inhibition mechanism. Organic compounds containing sulfur are well-documented corrosion inhibitors. The table below presents data for various sulfur-containing organic molecules.

InhibitorConcentrationMediumMethodInhibition Efficiency (%)Reference
4,4′-thio bis{N-[(E)-phenol-3-ylmethylidene]aniline}5.0 mM1 M HClWeight Loss85[4]
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide500 ppm1.0 M HClWeight Loss92.5[5]
5-imino-1,2,4-dithiazolidine-3-thione0.5 mM1.0 M HClWeight Loss84.3[6]
3,4-diphenyl-2,5-thiophenedicarboxylic acid200 ppm1 M HClPotentiodynamic Polarization95
2-Amino, 5-Ethyl-1, 3, 4 Thiadiazole-3 M H2SO4Weight Loss98

Experimental Protocols

The data presented in this guide were obtained using standard corrosion testing methodologies. The following provides a generalized overview of the key experimental protocols.

Weight Loss Method

The weight loss method is a straightforward gravimetric technique to determine corrosion rates.

Weight_Loss_Workflow cluster_preparation Sample Preparation cluster_exposure Corrosion Test cluster_analysis Analysis P1 Clean Metal Coupon P2 Measure Initial Weight (Wi) P1->P2 E1 Immerse in Corrosive Medium (with and without inhibitor) P2->E1 E2 Maintain Constant Temperature E1->E2 E3 Specified Immersion Time E2->E3 A1 Remove and Clean Coupon E3->A1 A2 Measure Final Weight (Wf) A1->A2 A3 Calculate Weight Loss (ΔW = Wi - Wf) A2->A3 A4 Calculate Inhibition Efficiency (IE%) A3->A4

Caption: Workflow for the Weight Loss Corrosion Test.

The inhibition efficiency (IE%) is calculated using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] * 100 where ΔW_blank is the weight loss in the absence of the inhibitor and ΔW_inhibitor is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current (i_corr) and corrosion potential (E_corr).

PDP_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_data_analysis Data Analysis S1 Working Electrode (Metal Sample) S4 Corrosive Electrolyte (with/without inhibitor) S1->S4 S2 Reference Electrode (e.g., SCE) S2->S4 S3 Counter Electrode (e.g., Platinum) S3->S4 M1 Connect to Potentiostat S4->M1 M2 Scan Potential over a Range M1->M2 M3 Record Current Response M2->M3 D1 Plot Tafel Curves (log(i) vs. E) M3->D1 D2 Extrapolate to find E_corr and i_corr D1->D2 D3 Calculate Inhibition Efficiency (IE%) D2->D3

Caption: Workflow for Potentiodynamic Polarization Measurement.

The inhibition efficiency (IE%) is calculated from the corrosion current densities: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.

Corrosion Inhibition Mechanism

Organic inhibitors like aniline derivatives and sulfur-containing compounds typically function by adsorbing onto the metal surface, forming a protective film. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.

Inhibition_Mechanism cluster_adsorption Adsorption Process Inhibitor Inhibitor Molecule (e.g., DTDA analog) Physisorption Physisorption (Electrostatic Interaction) Inhibitor->Physisorption via charged centers Chemisorption Chemisorption (Covalent Bonding) Inhibitor->Chemisorption via N, S heteroatoms and π-electrons Metal Metal Surface Metal->Physisorption Metal->Chemisorption ProtectiveFilm Formation of Protective Film Physisorption->ProtectiveFilm Chemisorption->ProtectiveFilm CorrosionReduction Reduced Corrosion Rate ProtectiveFilm->CorrosionReduction

Caption: Generalized Mechanism of Organic Corrosion Inhibitors.

The presence of heteroatoms like nitrogen and sulfur, along with aromatic rings, in the molecular structure of these compounds facilitates their adsorption onto the metal surface, thereby blocking the active sites for corrosion.

References

Cross-validation of analytical methods for 4,4'-Dithiodianiline analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 4,4'-Dithiodianiline Analysis

For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound is essential for quality control, impurity profiling, and stability studies. This guide provides a comprehensive comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for obtaining reliable and reproducible data. This document outlines the performance characteristics and detailed experimental protocols for each method to support informed decision-making in a laboratory setting.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS for the quantification of this compound is summarized below. The data is compiled from studies on aromatic amines and related compounds to provide a comparative perspective on key validation parameters.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²)
> 0.999> 0.995
Limit of Detection (LOD) ~10 - 50 ng/mL~0.02 - 1.35 ng/mL
Limit of Quantitation (LOQ) ~50 - 150 ng/mL~0.06 - 4.09 ng/mL[1]
Accuracy / Recovery (%) 95 - 105%81.8 - 114.1%[1]
Precision (%RSD) < 2.0%< 15%[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for aromatic amines and can be adapted as needed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification of this compound in bulk drug substances and formulated products where sensitivity in the low ng/mL range is not required.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at the absorbance maximum of this compound (approximately 254 nm or as determined by spectral analysis).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Prepare working standards by serial dilution of the stock solution.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the trace-level quantification of this compound, particularly as a process-related impurity or degradant in complex matrices.

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 or other suitable reversed-phase column with smaller particle size for faster analysis (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common for positive ion mode ESI.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecule of this compound ([M+H]⁺).

  • Product Ions: At least two characteristic product ions for quantification and confirmation.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Sample Preparation:

  • Sample extraction may be required for complex matrices, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

  • For simpler matrices, a "dilute-and-shoot" approach may be sufficient.

  • Prepare calibration standards in a matrix that matches the sample to compensate for matrix effects.

  • Filter the final extract or diluted sample through a 0.22 µm filter before injection.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_method1 Method 1: HPLC-UV Analysis cluster_method2 Method 2: LC-MS/MS Analysis cluster_comparison Data Comparison and Evaluation Sample Test Sample Batch HPLC_Analysis Analyze Samples, Calibrators, and QCs by HPLC-UV Sample->HPLC_Analysis LCMS_Analysis Analyze Samples, Calibrators, and QCs by LC-MS/MS Sample->LCMS_Analysis Std_Stock Reference Standard Stock Solution Std_Work Working Standards (Calibration & QC) Std_Stock->Std_Work Std_Work->HPLC_Analysis Std_Work->LCMS_Analysis HPLC_Data Process HPLC-UV Data (Quantify Results) HPLC_Analysis->HPLC_Data Comparison Compare Quantitative Results (e.g., Bland-Altman Plot, Percent Difference) HPLC_Data->Comparison LCMS_Data Process LC-MS/MS Data (Quantify Results) LCMS_Analysis->LCMS_Data LCMS_Data->Comparison Conclusion Evaluate Method Comparability and Determine Bias Comparison->Conclusion Report Final Cross-Validation Report Conclusion->Report

References

Comparative thermal analysis (TGA/DSC) of polymers with and without 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The introduction of specific functional monomers into a polymer backbone is a critical strategy for tuning its physicochemical properties. Among these, 4,4'-Dithiodianiline stands out for its ability to impart unique thermal and dynamic characteristics due to the presence of a disulfide linkage. This guide provides an objective comparison of the thermal properties of polymers with and without the incorporation of this compound, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Data Presentation: TGA/DSC Quantitative Analysis

The integration of this compound into polymer networks, such as epoxy resins, directly influences their thermal stability and degradation behavior. The disulfide bond (S-S) typically has a lower bond dissociation energy compared to the carbon-carbon or carbon-nitrogen bonds common in polymer backbones, which can lead to earlier onset of decomposition. The following table summarizes representative thermal properties for a standard high-performance epoxy resin system (without disulfide bonds) and a modified system incorporating disulfide linkages.

Note: The data presented is a representative comparison between different high-performance epoxy systems to illustrate the effect of the disulfide bond. Direct comparison of a single polymer system with and without this compound was not available in the cited literature.

Thermal PropertyPolymer System without Disulfide Linkage (TGDDM/DDS Epoxy)Polymer System with Aromatic Disulfide Linkage
Glass Transition Temp. (Tg) 241 - 266 °C[1]~33 °C (BED4DS Epoxy)[2]
5% Weight Loss Temp. (Td5) ~369 °C[3]Not explicitly stated, but disulfide bonds can lower initial degradation temperature.
Char Yield at 800-850 °C (N2) ~23-27%[3]Not explicitly stated.

The significant difference in Glass Transition Temperature (Tg) highlights the structural impact of the curing agent. The rigid, high-functionality TGDDM/DDS system creates a densely crosslinked network with a very high Tg.[1] In contrast, incorporating flexible disulfide linkers can lower the Tg by increasing the segmental mobility of the polymer chains.[2]

Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. Thermal Analysis cluster_results 3. Data Interpretation p1 Polymer Synthesis & Curing p2 Control Polymer (e.g., TGDDM/DDS) p1->p2 p3 Test Polymer (with this compound) p1->p3 tga1 TGA Analysis p2->tga1 dsc1 DSC Analysis p2->dsc1 tga2 TGA Analysis p3->tga2 dsc2 DSC Analysis p3->dsc2 comp Comparative Data Analysis (Td, Tg, Char Yield) tga1->comp dsc1->comp tga2->comp dsc2->comp report Publish Comparison Guide comp->report

Caption: Workflow for comparative TGA/DSC analysis of polymers.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following protocols are based on standard procedures for polymer characterization.[4]

1. Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing information on thermal stability and composition.[2][4]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Precisely weigh 5–10 mg of the cured polymer sample into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen gas with a purge rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min or 20 °C/min.[3]

  • Data Analysis:

    • Determine the onset decomposition temperature and the temperature of 5% mass loss (Td5).

    • Calculate the residual mass (char yield) at the final temperature (e.g., 800 °C).[3]

    • Analyze the derivative of the TGA curve (DTG) to identify temperatures of maximum decomposition rates.[2]

2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, used to detect thermal transitions like the glass transition (Tg).[6][7]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Weigh 5–10 mg of the cured polymer sample into a hermetically sealed aluminum DSC pan.[6][8] An empty, sealed pan is used as the reference.[7]

  • Atmosphere: High-purity nitrogen gas with a purge rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Ramp from ambient temperature (e.g., 25 °C) to a temperature well above the expected Tg (e.g., 300 °C) at a heating rate of 10 °C/min. This step removes the thermal history of the sample.[7][9]

    • Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Ramp again from 25 °C to 300 °C at 10 °C/min. The Tg is determined from the inflection point in the baseline of this second heating curve to ensure consistent and comparable results.[9]

  • Data Analysis:

    • Identify the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.

References

A comparative study of the mechanical properties of epoxy resins cured with different agents

Author: BenchChem Technical Support Team. Date: December 2025

Epoxy resins are a versatile class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, the final performance characteristics of a cured epoxy system are critically dependent on the choice of curing agent, or hardener, which dictates the structure of the resulting three-dimensional crosslinked network.[2] This guide provides a comparative analysis of the mechanical properties of epoxy resins cured with different classes of agents, supported by experimental data, to assist researchers and scientists in selecting the optimal system for their application.

The primary classes of curing agents include amines and anhydrides. Amine hardeners are further categorized into aliphatic, cycloaliphatic, and aromatic types, each imparting distinct properties to the final cured product.[3] Generally, aromatic amines and anhydrides are selected for applications demanding high performance, superior thermal stability, and chemical resistance, while aliphatic amines are valued for their ambient temperature cure capabilities and processing versatility.[1]

Comparative Mechanical and Thermal Properties

The selection of a curing agent significantly influences the tensile strength, flexural modulus, hardness, and thermal stability of the epoxy resin. The following tables summarize quantitative data from various studies comparing these properties across different hardener types.

Table 1: Comparison of Amine Curing Agents (Aliphatic vs. Aromatic)

Curing Agent TypeCuring AgentResin SystemTensile Strength (MPa)Compressive Strength (GPa)Flexural Strength (MPa)Shore D HardnessGlass Transition Temp. (Tg) (°C)
Aliphatic AmineTriethylenetetramine (TETA)DGEBA-2.85[4]--101[4]
Cycloaliphatic AmineIsophorone diamine (IPDA)DGEBA----138[4]
Aromatic AmineDiaminodiphenyl Sulphone (DDS)DGEBA->3.0 (est.)[4]--183[4]
Aromatic Amine4,4'-Methylenebis(2-chloroaniline) (MOCA)AFG-90MH100[5]-165[5]-190[5]
Aromatic AmineMethylene Dianiline (MDA)AFG-90MH--158[5]-213[5]

Note: DGEBA (Diglycidyl ether of bisphenol A) is a common base epoxy resin. Data is compiled from multiple sources and testing conditions may vary.

Table 2: Comparison of Amine vs. Anhydride Curing Agents

PropertyEpoxy-Polyamine SystemEpoxy-Anhydride SystemKey Finding
Tensile Strength HigherLowerAmine systems generally exhibit greater tensile strength.[6][7]
Impact Strength HigherLowerThe crosslinked network from amines often results in higher toughness.[6][7]
Thermal Stability (Tg) Moderate to HighHigh to Very HighAnhydride-cured systems provide superior performance at elevated temperatures.[1]
Weathering Resistance GoodHigherAnhydrides typically offer better resistance to environmental degradation.[6][7]
Curing Conditions Ambient or Heat CureHeat Cure RequiredAliphatic amines can cure at room temperature, while anhydrides require an oven cure.[1][8]

Experimental Workflow for Mechanical Property Evaluation

The standardized evaluation of epoxy resin properties is crucial for accurate comparison. The following diagram outlines a typical experimental workflow, from sample preparation to mechanical testing, based on established ASTM standards.

G cluster_prep Sample Preparation cluster_test Mechanical Testing cluster_data Data Analysis start 1. Component Conditioning (Resin & Hardener at 25°C) mix 2. Stoichiometric Mixing (Vigorous stirring for 30s - 3 min) start->mix degas 3. Degassing (Vacuum centrifuge or chamber) mix->degas cast 4. Mold Casting (e.g., Silicone or Steel Molds) degas->cast cure 5. Curing (Room temp for 24h, followed by post-cure, e.g., 5h at 70°C) cast->cure machine 6. Specimen Machining (Cut to ASTM dimensions) cure->machine tensile Tensile Test (ASTM D638) 'Dog-bone' specimen machine->tensile Conditioned Specimens flexural Flexural Test (ASTM D790) Rectangular bar machine->flexural Conditioned Specimens hardness Hardness Test (ASTM D2240) Shore D Durometer machine->hardness Conditioned Specimens prop1 Tensile Strength Tensile Modulus Elongation at Break tensile->prop1 prop2 Flexural Strength Flexural Modulus flexural->prop2 prop3 Shore D Hardness hardness->prop3

Fig. 1: Standard workflow for preparing and testing epoxy resin mechanical properties.

Experimental Protocols

Accurate and reproducible data are obtained by adhering to standardized testing protocols. The methodologies below are commonly employed for characterizing the mechanical properties of cured epoxy resins.

1. Tensile Properties (ASTM D638) The tensile strength, tensile modulus, and elongation at break are determined using a universal testing machine (UTM).[9]

  • Specimen: A "dog-bone" shaped specimen is prepared according to the dimensions specified in ASTM D638.[9][10] This shape ensures that failure occurs in the central gage section.

  • Procedure: The specimen is fixed into the grips of the UTM. A constant rate of crosshead displacement (e.g., 1.27 mm/min) is applied to pull the specimen apart until it fractures.[10] An extensometer is used to accurately measure the strain.

  • Data: Stress is calculated as the applied load divided by the initial cross-sectional area. Tensile strength is the maximum stress the material can withstand before breaking.[9]

2. Flexural Properties (ASTM D790) Flexural strength and modulus measure the material's ability to resist bending forces.

  • Specimen: A rectangular bar of specified dimensions is used.

  • Procedure: The specimen is placed on two supports, and a load is applied to the center (a three-point bending test) at a constant rate.[11] The test continues until the specimen breaks or reaches a specified deflection.

  • Data: Flexural strength is calculated from the load at fracture, and the flexural modulus is determined from the slope of the stress-strain curve in the elastic region.

3. Hardness (ASTM D2240) Hardness is a measure of a material's resistance to indentation. For rigid epoxy resins, the Shore D scale is typically used.

  • Specimen: A flat, smooth specimen with a minimum thickness of 6 mm is required.

  • Procedure: A Shore D durometer, a spring-loaded device with a standardized conical indenter, is pressed firmly against the specimen surface. The hardness value is read directly from the durometer's dial. Multiple readings are taken at different locations and averaged.

  • Data: The result is a dimensionless number on the Shore D scale, with higher values indicating a harder material. A fully cured, hard epoxy typically has a Shore D rating of 80-85.[12][13]

Conclusion

The choice of curing agent is a critical formulation parameter that profoundly impacts the mechanical properties of epoxy resins. Aromatic amines generally yield cured systems with high strength and exceptional thermal stability, making them suitable for high-performance composites.[5][14] Anhydride curing agents also provide excellent thermal and chemical resistance but require elevated temperatures to cure.[8] Aliphatic amines offer the advantage of room temperature curing and can provide increased flexibility, though often at the expense of thermal performance.[3] By understanding the trade-offs presented in this guide, researchers can make informed decisions to tailor the properties of epoxy systems to the specific demands of their intended application.

References

Unveiling the Molecular Architecture of 4,4'-Dithiodianiline Derivatives: A Guide to X-ray Crystallographic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a compound in its crystalline state. This guide provides a comparative overview of the structural confirmation of 4,4'-dithiodianiline and its derivatives, focusing on the data derived from X-ray crystallographic analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for this compound, which serves as a foundational reference for comparative studies. Researchers synthesizing new derivatives can compare their experimental data against these values to understand the structural impact of various functional groups.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compoundC₁₂H₁₂N₂S₂OrthorhombicP2₁2₁2₁8.55.824.9909090

Note: The crystallographic data for this compound is available in the Cambridge Structural Database (CSD). The values presented here are illustrative and should be cross-referenced with the CSD for the most accurate and detailed information.

Experimental Protocol for X-ray Crystallography

The determination of the crystal structure of this compound derivatives by X-ray crystallography involves a standardized workflow. The following is a detailed methodology that serves as a general protocol for such experiments.

1. Crystal Growth:

  • Single crystals of the this compound derivative suitable for X-ray diffraction are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, methanol, or acetonitrile are commonly used for compounds of this nature.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The diffractometer is equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.

  • The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares techniques against the experimental diffraction data.

  • Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics, such as R-factor, wR2, and goodness-of-fit.

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a this compound derivative.

xray_workflow cluster_synthesis Compound Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: General workflow for the determination of the crystal structure of this compound derivatives.

By following these established protocols and comparing the resulting crystallographic data, researchers can definitively confirm the structure of novel this compound derivatives, providing a solid foundation for further research and development in areas such as medicinal chemistry and materials science.

A Comparative Analysis of the Redox Behavior of 4,4'-Dithiodianiline and Structurally Related Aromatic Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electrochemical properties of 4,4'-dithiodianiline in comparison to other aromatic disulfides reveals significant insights into the influence of substituent effects on their redox behavior. This guide provides a comprehensive overview of their comparative redox potentials, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform researchers, scientists, and professionals in drug development.

The redox chemistry of aromatic disulfides is of paramount importance in various fields, including medicinal chemistry, materials science, and polymer chemistry. The disulfide bond (S-S) is a key functional group that can undergo reversible reduction and oxidation, playing a crucial role in biological systems and synthetic applications. This compound, with its two amino groups, presents a unique electronic profile that distinguishes its redox behavior from other substituted diaryl disulfides.

Comparative Redox Potentials

The electrochemical behavior of a series of para-substituted diaryl disulfides, (p-RC₆H₄S)₂, has been investigated using cyclic voltammetry to understand the effect of the substituent 'R' on the oxidation potential. The half-wave potential (E₁/₂) is a key parameter that indicates the ease of electron removal from the molecule. A lower E₁/₂ value signifies that the compound is more easily oxidized.

The data presented in the table below summarizes the half-wave potentials for the one-electron oxidation of various para-substituted diphenyl disulfides. The electron-donating groups (like -OCH₃ and -CH₃) decrease the oxidation potential, making the disulfide easier to oxidize. Conversely, electron-withdrawing groups (like -F) increase the oxidation potential.

Based on the strong electron-donating nature of the amino group (-NH₂) through resonance, it is anticipated that this compound would exhibit a significantly lower oxidation potential compared to the other disulfides listed. While a directly comparable experimental value under the exact same conditions is not available in the cited literature, the trend observed allows for a reliable estimation of its position within this series as being the most easily oxidized.

CompoundSubstituent (R)Half-Wave Potential (E₁/₂) vs. Fc/Fc⁺ (V)
Bis(p-methoxyphenyl) disulfide-OCH₃0.92
This compound -NH₂ Estimated to be < 0.92
Bis(p-tolyl) disulfide-CH₃1.04
Bis(p-fluorophenyl) disulfide-F1.21

Experimental Protocols

The following is a detailed methodology for a typical cyclic voltammetry experiment used to determine the redox potentials of aromatic disulfides.

Objective: To determine the oxidation and reduction potentials of aromatic disulfides.

Instrumentation:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

    • Counter Electrode: Platinum wire

Reagents:

  • Aromatic disulfide sample (e.g., this compound)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Solvent: Acetonitrile (CH₃CN), anhydrous

  • Ferrocene (for use as an internal standard)

Procedure:

  • Electrode Preparation: The glassy carbon working electrode is polished with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent (acetonitrile).

  • Solution Preparation: A solution of the aromatic disulfide (typically 1-5 mM) is prepared in the solvent containing the supporting electrolyte. The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.

  • Cyclic Voltammetry Measurement:

    • The three electrodes are immersed in the deoxygenated solution.

    • The potential is scanned from an initial value (where no reaction occurs) to a final potential in the anodic (oxidative) or cathodic (reductive) direction, and then the scan is reversed to the initial potential.

    • The scan rate is typically set between 50 and 200 mV/s.

  • Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the anodic peak potential (Eₚₐ), cathodic peak potential (Eₚc), and the half-wave potential (E₁/₂ = (Eₚₐ + Eₚc) / 2). The potentials are reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is measured in the same electrolyte solution.

Mechanistic Insights and Visualizations

The redox behavior of aromatic disulfides involves distinct electrochemical and chemical steps. The following diagrams, generated using the DOT language, illustrate the key processes.

Redox Pathway of Aromatic Disulfides

The electrochemical oxidation of a diaryl disulfide first involves the removal of one electron to form a radical cation. This is followed by a second electron removal to form a dication. These reactive intermediates can then undergo further chemical reactions.

Redox_Pathway ArSSAr Ar-S-S-Ar RadicalCation [Ar-S-S-Ar]•+ ArSSAr->RadicalCation -e⁻ Dication [Ar-S-S-Ar]²+ RadicalCation->Dication -e⁻ Products Further Products Dication->Products + Nucleophile CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Polish Working Electrode p2 Prepare Analyte Solution (Disulfide + Electrolyte + Solvent) p1->p2 p3 Deoxygenate Solution p2->p3 m1 Assemble 3-Electrode Cell p3->m1 m2 Run Cyclic Voltammetry Scan m1->m2 a1 Record Voltammogram (Current vs. Potential) m2->a1 a2 Determine Peak Potentials (Epa, Epc) a1->a2 a3 Calculate Half-Wave Potential (E1/2) a2->a3

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 4,4'-Dithiodianiline, a compound that requires careful management due to its potential hazards.

This compound is known to cause skin and eye irritation and may also lead to respiratory irritation.[1][2][3][4] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[2][3]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[1][3][5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1][5]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

  • Protective Clothing: A lab coat or other protective clothing is recommended to prevent skin exposure.[2][3]

Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3] An emergency safety shower and eye wash station should be readily accessible.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[2][6]

  • Containerization:

    • Place waste this compound in a designated, compatible, and leak-proof container.[7][8][9] The original container is often a suitable choice if it is in good condition.[8][9]

    • Ensure the container has a secure, screw-on cap to prevent leakage.[7][8]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[10][11]

    • The label must also include the full chemical name, "this compound," and the approximate quantity of the waste.[11]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste storage area.[7]

    • This area should be cool, dry, and well-ventilated.[2][3]

    • Segregate the this compound waste from incompatible materials. As a general guideline, store it away from acids and oxidizing agents.[8]

    • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][5]

    • Follow all institutional and local regulations regarding hazardous waste disposal.[5]

Disposal of Contaminated Materials

  • Solid Waste: Items such as contaminated gloves, absorbent paper, and weighing boats should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous waste.[7]

  • Empty Containers: "Empty" containers that once held this compound must be handled carefully. If the container held a toxic chemical, it should be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and treated as hazardous waste.[10] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to consult with your EH&S department for specific guidance.[10]

  • Spills: In the event of a spill, avoid creating dust.[1] Carefully sweep the solid material into a suitable, closed container for disposal.[1][2] The affected area should then be cleaned.

Hazard Classification and Safety Data

For quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[3][4]
Eye Irritation (Category 2A/2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[3][4][5]
Specific target organ toxicity, single exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[3][4]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place waste in a labeled, compatible, and sealed container ppe->container is_solid Is the waste contaminated material (e.g., gloves, paper)? container->is_solid solid_waste Collect in a labeled plastic bag for hazardous waste disposal is_solid->solid_waste Yes is_empty Is it an empty container? is_solid->is_empty No storage Store container in a designated hazardous waste area with secondary containment solid_waste->storage triple_rinse Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. is_empty->triple_rinse Yes is_empty->storage No (Bulk Chemical) dispose_container Dispose of rinsed container per institutional guidelines triple_rinse->dispose_container contact_ehs Contact EH&S or licensed waste disposal company for pickup storage->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4,4'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for 4,4'-Dithiodianiline, including operational procedures and disposal plans, to ensure a secure laboratory environment.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward safe handling.

PropertyValue
Molecular Formula C₁₂H₁₂N₂S₂[1][2]
Molecular Weight 248.37 g/mol [1]
Appearance Yellow crystalline solid or powder[3]
Melting Point 76-78 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryEquipmentSpecifications
Hand Protection Chemical-resistant glovesInspected before use. Dispose of contaminated gloves after use.[1]
Eye/Face Protection Safety glasses or chemical safety gogglesA face shield may be required depending on the potential for splashing.[2][5]
Skin and Body Protection Protective clothingType to be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in areas with inadequate ventilation or where dust is generated.[4]

Standard Operating Procedure for Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

1. Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a local exhaust system to control dust generation.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[4]

2. Handling and Storage:

  • Avoid breathing dust, fumes, or vapors.[1][3]

  • Wash hands thoroughly after handling.[1][2]

  • Keep the container tightly closed and store it in a cool, dry, and dark place.[2]

  • The substance is light-sensitive.[1]

3. Disposal Plan:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Do not allow the chemical to enter drains.[6]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1] Call a poison center or doctor if you feel unwell.[3]
Skin Contact Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention.[2][3] Take off contaminated clothing and wash it before reuse.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

In case of a spill, avoid dust formation and breathing vapors. Use personal protective equipment and sweep the material into a suitable, closed container for disposal.[1]

G cluster_prep Preparation and Handling cluster_emergency Emergency Response cluster_spill_response Spill Containment cluster_exposure_response First Aid prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_handle Handle with Care Avoid Dust Formation prep_setup->prep_handle prep_store Store in Cool, Dry, Dark Place Keep Container Sealed prep_handle->prep_store emergency_spill Spill Occurs prep_handle->emergency_spill emergency_exposure Personal Exposure prep_handle->emergency_exposure spill_evacuate Evacuate Area emergency_spill->spill_evacuate exposure_skin Skin Contact: Wash with Soap and Water emergency_exposure->exposure_skin exposure_eye Eye Contact: Rinse with Water for 15 mins emergency_exposure->exposure_eye exposure_inhalation Inhalation: Move to Fresh Air emergency_exposure->exposure_inhalation spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean Up with Absorbent Collect in Sealed Container spill_contain->spill_cleanup spill_dispose Dispose as Hazardous Waste spill_cleanup->spill_dispose exposure_medical Seek Medical Attention exposure_skin->exposure_medical exposure_eye->exposure_medical exposure_inhalation->exposure_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.